Product packaging for MeNH-PEG2-OH(Cat. No.:CAS No. 85475-01-0)

MeNH-PEG2-OH

Número de catálogo: B1673961
Número CAS: 85475-01-0
Peso molecular: 119.16 g/mol
Clave InChI: IPKWSCDDLHLVMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Hydroxy-PEG1-methylamine is a PEG derivative containing a hydroxyl group with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO2 B1673961 MeNH-PEG2-OH CAS No. 85475-01-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-(methylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-6-2-4-8-5-3-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKWSCDDLHLVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573539
Record name 2-[2-(Methylamino)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85475-01-0
Record name 2-[2-(Methylamino)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Solution: A Technical Guide to MeNH-PEG2-OH Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of MeNH-PEG2-OH (2-(2-(methylamino)ethoxy)ethanol) in organic solvents. Understanding the solubility of this bifunctional molecule, which incorporates a secondary amine, a hydroxyl group, and a flexible diethylene glycol spacer, is critical for its application in bioconjugation, drug delivery, and materials science. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by its molecular structure. The presence of the terminal hydroxyl (-OH) and the internal secondary amine (-NH-) groups allows for hydrogen bonding with protic solvents. The ether linkages in the polyethylene (B3416737) glycol (PEG) backbone contribute to its polarity and can interact with a wide range of solvent types. Generally, PEG derivatives are known for their solubility in aqueous solutions and a variety of organic solvents.[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[2] However, the methyl group on the amine introduces a degree of hydrophobicity, which can influence its behavior in different organic media.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature or supplier technical data sheets. However, based on the solubility of structurally similar compounds and general principles of PEG chemistry, a qualitative assessment can be made.

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds

Solvent ClassRepresentative SolventsExpected Solubility of this compoundObservations from Structurally Similar Compounds
Protic Polar Water, Methanol, EthanolHighly Soluble2-(methylamino)ethanol is highly soluble in water and soluble in alcohols.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleAmino-PEG-Hydroxyl compounds are generally soluble in DMSO.[1]
Chlorinated Dichloromethane (DCM), ChloroformLikely Soluble to Sparingly Soluble2-[2-(Dimethylamino)ethoxy]ethanol is slightly soluble in Chloroform.
Ethers Tetrahydrofuran (THF), Diethyl etherLikely Sparingly Soluble to InsolubleShorter chain PEGs exhibit some solubility in THF.
Hydrocarbons Hexane, TolueneLikely Insoluble2-(methylamino)ethanol has limited solubility in non-polar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a standard method that can be adapted for various solvent systems and temperature conditions.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a calibrated refractometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The solution should have undissolved solid remaining at the bottom.

  • Sample Withdrawal and Filtration:

    • After equilibration, carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the undissolved solid.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

    • Once the solvent is completely removed, weigh the vial again.

    • The difference in weight corresponds to the mass of dissolved this compound.

    • Calculate the solubility in g/100 mL or other desired units.

  • Chromatographic Analysis (for volatile solvents or higher accuracy):

    • Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the same solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a suitable chromatographic method (e.g., HPLC with a UV or RI detector, or GC with an appropriate detector).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific organic solvent being used for detailed hazard information.

Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_quantification Quantification & Results prep_solid Weigh excess this compound mix Combine in a sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Equilibrate at constant temperature (e.g., 24-48 hours) mix->equilibrate sample Withdraw supernatant equilibrate->sample filter Filter through 0.22 µm syringe filter sample->filter analysis_choice Analysis Method? filter->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Non-volatile solvent chromatographic Chromatographic Analysis analysis_choice->chromatographic Volatile solvent / High accuracy calculate Calculate Solubility (e.g., g/100mL, mg/mL) gravimetric->calculate chromatographic->calculate

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents for researchers and professionals in drug development. While specific quantitative data remains elusive in public domains, the provided qualitative assessment and detailed experimental protocol offer a robust framework for practical application and further investigation.

References

The Role of MeNH-PEG2-OH Linkers in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular machinery. These heterobifunctional molecules consist of two key ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the diverse array of linker architectures, those incorporating short polyethylene (B3416737) glycol (PEG) chains, such as the methylamino-PEG2-hydroxyl (MeNH-PEG2-OH) moiety, are of significant interest for their potential to fine-tune PROTAC activity.

This in-depth technical guide explores the mechanism of action of this compound and similar short, functionalized PEG linkers in PROTACs. We will delve into their impact on ternary complex formation, physicochemical properties, and overall degradation efficiency, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: The Linker's Pivotal Role

The fundamental action of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The chemical nature, length, and flexibility of the linker are paramount in achieving a productive ternary complex.

The this compound linker, characterized by a two-unit ethylene (B1197577) glycol chain with a terminal methylamino group and a hydroxyl group, offers several key attributes:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules.[2][3][4] This improved solubility can facilitate better oral absorption and overall pharmacokinetic profiles. However, a delicate balance must be struck, as excessive hydrophilicity can hinder passive diffusion across the lipophilic cell membrane. The short length of the PEG2 moiety helps to maintain a degree of lipophilicity necessary for cell permeability.

  • Flexibility and Ternary Complex Geometry: The flexibility of the PEG chain allows the two ligands of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[] This conformational adaptability is crucial for minimizing steric clashes between the target protein and the E3 ligase.

  • Vector and Attachment Point: The terminal methylamino and hydroxyl groups provide versatile points for chemical conjugation to the target-binding ligand and the E3 ligase-recruiting ligand, respectively. The choice of attachment points on both ligands is critical and can significantly influence the geometry and stability of the ternary complex.

Quantitative Analysis of PROTACs with Short PEG Linkers

While specific quantitative data for PROTACs containing the precise this compound linker are not extensively reported in the public domain, we can infer its likely performance based on studies of PROTACs with similar short PEG linkers. The following tables summarize representative data for PROTACs employing short PEG chains, illustrating the impact of linker composition on degradation efficiency and binding affinity.

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC A BRD4VHL2-PEG15>90Fictional Example
PROTAC B BTKCRBN3-PEG8>95Fictional Example
PROTAC C ERαCRBN2-PEG-amine2585Fictional Example

Table 1: Degradation Efficiency of PROTACs with Short PEG Linkers. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

PROTACBinding Affinity (Kd) to Target (nM)Binding Affinity (Kd) to E3 Ligase (nM)Ternary Complex Cooperativity (α)Reference
PROTAC A 251505Fictional Example
PROTAC B 1020012Fictional Example
PROTAC C 401803Fictional Example

Table 2: Biophysical Parameters of PROTACs with Short PEG Linkers. Kd is the dissociation constant, a measure of binding affinity. Ternary complex cooperativity (α) indicates the degree to which the binding of one protein enhances the binding of the other to the PROTAC.

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to assess their synthesis, binding, and cellular activity.

Synthesis of a PROTAC with a this compound Linker

This protocol describes a representative synthetic route for coupling a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (containing a suitable leaving group) to a this compound linker.

Step 1: Amide Coupling of POI Ligand to this compound

  • Dissolve the POI ligand-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-linker intermediate.

Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate

  • Dissolve the POI-linker intermediate (1.0 eq) and the E3 ligase ligand (containing a suitable leaving group, e.g., a fluoro or chloro group) (1.1 eq) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Add a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation.[6][7][8]

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the proximity of the tagged target protein and E3 ligase in the presence of the PROTAC.[9][10][11] An increase in signal indicates ternary complex formation.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.[12][13][14][15][16]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of binary and ternary complex formation and dissociation.

Cellular Target Engagement Assays
  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of the target protein upon PROTAC binding in intact cells, confirming target engagement.[17][18][19][20][21]

Visualizing Key Pathways and Workflows

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (this compound Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation cluster_invivo In Vivo Studies Design PROTAC Design (this compound Linker) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (SPR, ITC) Synthesis->Binding Ternary Ternary Complex Assays (AlphaLISA, ITC, Native MS) Synthesis->Ternary TargetEngage Target Engagement (CETSA) Ternary->TargetEngage Degradation Protein Degradation (Western Blot) TargetEngage->Degradation Ubiquitination Ubiquitination Assay Degradation->Ubiquitination PKPD Pharmacokinetics & Pharmacodynamics Degradation->PKPD Efficacy Efficacy in Disease Models PKPD->Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a critical component of a PROTAC molecule, profoundly influencing its therapeutic potential. Short, functionalized PEG linkers, exemplified by the this compound moiety, offer a powerful tool for medicinal chemists to modulate the physicochemical properties and biological activity of PROTACs. By carefully tuning the linker's length, flexibility, and attachment points, it is possible to optimize ternary complex formation, enhance cell permeability, and ultimately achieve potent and selective degradation of disease-causing proteins. The experimental protocols and workflows outlined in this guide provide a robust framework for the rational design and evaluation of novel PROTACs, paving the way for the next generation of targeted protein degraders.

References

The Role of MeNH-PEG2-OH as a Hydrophilic Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern therapeutics is increasingly dominated by sophisticated modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The efficacy of these targeted therapies is critically dependent on the linker that connects the active components. Among the diverse array of available linkers, hydrophilic linkers, particularly those based on polyethylene (B3416737) glycol (PEG), have garnered significant attention. This technical guide provides a comprehensive overview of the role of MeNH-PEG2-OH, a short-chain, amine-terminated PEG linker, in the design and performance of next-generation therapeutics.

Core Principles: The Function of Hydrophilic Linkers

Hydrophilic linkers, such as those derived from PEG, are incorporated into complex drug molecules to modulate their physicochemical properties. The primary functions of these linkers include enhancing aqueous solubility, improving cell permeability, and optimizing the spatial orientation of the connected moieties to ensure effective biological activity. The this compound linker, with its defined length and terminal functional groups—a methylamine (B109427) and a hydroxyl group—offers a versatile platform for conjugation chemistry while imparting beneficial hydrophilic characteristics.

Data Presentation: Physicochemical Properties of PEG Linkers

The choice of linker has a profound impact on the overall properties of the resulting therapeutic agent. The inclusion of PEG moieties can significantly alter parameters such as the calculated logP (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, all of which influence solubility and permeability.

PropertyAlkyl LinkerPEG Linker (e.g., this compound)Impact of PEG Linker
Hydrophilicity LowHighIncreases aqueous solubility
Flexibility Moderate to HighHighAllows for optimal ternary complex formation in PROTACs
Cell Permeability VariableCan be optimizedBalances hydrophilicity and lipophilicity for cell entry
Non-specific Binding HigherLowerReduces off-target interactions

Application in PROTACs: Facilitating Ternary Complex Formation

In PROTAC technology, the linker plays a crucial role in bringing a target protein and an E3 ubiquitin ligase into close proximity to form a productive ternary complex, which subsequently leads to the ubiquitination and degradation of the target protein. The length and flexibility of the linker are critical for achieving the correct orientation of the two proteins.

The hydrophilic nature of the this compound linker can improve the solubility of the entire PROTAC molecule, which is often a challenge for these high molecular weight compounds. Furthermore, the flexibility of the PEG chain can allow the two ends of the PROTAC to adopt the necessary conformation for efficient ternary complex formation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., BCR-Abl, EGFR) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of Target Protein Proteasome->Degradation

PROTAC-mediated protein degradation workflow.

Application in ADCs: Enhancing Drug-to-Antibody Ratio and Pharmacokinetics

In the context of Antibody-Drug Conjugates, the linker connects a potent cytotoxic payload to a monoclonal antibody. The properties of the linker can influence the drug-to-antibody ratio (DAR), which is a critical parameter for ADC efficacy and safety. The hydrophilic this compound linker can improve the solubility of hydrophobic payloads, potentially allowing for a higher DAR without causing aggregation of the ADC. Furthermore, the PEG moiety can shield the payload from premature metabolism, thereby improving the pharmacokinetic profile of the conjugate.

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with this compound linker) TumorCell Tumor Cell ADC->TumorCell Binds to Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage CellDeath Cell Death PayloadRelease->CellDeath Induces

ADC internalization and payload release pathway.

Experimental Protocols

General Protocol for Solid-Phase PROTAC Synthesis with a PEG Linker

This protocol outlines a general strategy for the solid-phase synthesis of a PROTAC, which can be adapted for the use of this compound.

  • Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a solvent such as dimethylformamide (DMF).

  • E3 Ligase Ligand Attachment: Couple the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for CRBN or a hydroxyproline (B1673980) derivative for VHL) to the resin. This typically involves standard peptide coupling reagents like HATU or HBTU.

  • Linker Installation:

    • If starting with a protected amine on the linker (e.g., Fmoc-NH-PEG2-OH), deprotect the amine using a base like piperidine (B6355638) in DMF.

    • Couple the deprotected amine of the E3 ligase ligand-resin to the carboxylic acid end of a suitable PEG linker. If using this compound, the hydroxyl end would first need to be converted to a carboxylic acid or another reactive group. Alternatively, the methylamine end could be coupled to a carboxylic acid on the resin-bound ligand.

  • Target Protein Ligand Coupling: Couple the ligand for the protein of interest (POI) to the other end of the linker. This will involve a reaction between the terminal functional group of the linker and a complementary functional group on the POI ligand.

  • Cleavage and Purification: Cleave the completed PROTAC from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). Purify the crude product using preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Separate the proteins by size on an SDS-PAGE gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Protocol for Determining Drug-to-Antibody Ratio (DAR) of an ADC

This protocol describes the use of hydrophobic interaction chromatography (HIC) to determine the DAR.

  • Sample Preparation: Prepare the ADC sample at a suitable concentration in a mobile phase A (e.g., a high salt buffer).

  • HIC Analysis:

    • Equilibrate a HIC column with the mobile phase A.

    • Inject the ADC sample onto the column.

    • Elute the different ADC species using a gradient of decreasing salt concentration (mobile phase B, a low salt buffer). The species with higher DARs are more hydrophobic and will elute later.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area of each species × DAR of that species) / Σ(Total Peak Area)

Signaling Pathways

BCR-Abl Degradation Pathway

The BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). PROTACs can be designed to target BCR-Abl for degradation, thereby inhibiting its oncogenic signaling.

BCR_Abl_Degradation BCR_Abl BCR-Abl Ternary_Complex BCR-Abl-PROTAC-E3 Ligase Ternary Complex BCR_Abl->Ternary_Complex Downstream_Signaling Downstream Signaling (e.g., STAT5, PI3K/Akt) BCR_Abl->Downstream_Signaling Activates PROTAC BCR-Abl PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation BCR-Abl Degradation Proteasome->Degradation Degradation->BCR_Abl Reduces levels of Degradation->Downstream_Signaling Inhibits Cell_Proliferation Leukemic Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes

PROTAC-mediated degradation of BCR-Abl.
EGFR Degradation Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. PROTACs can induce the degradation of EGFR, providing a therapeutic strategy to overcome resistance to traditional EGFR inhibitors.

EGFR_Degradation EGFR EGFR Ternary_Complex EGFR-PROTAC-E3 Ligase Ternary Complex EGFR->Ternary_Complex Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) EGFR->Downstream_Signaling Activates PROTAC EGFR PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation EGFR Degradation Proteasome->Degradation Degradation->EGFR Reduces levels of Degradation->Downstream_Signaling Inhibits Tumor_Growth Tumor Growth Downstream_Signaling->Tumor_Growth Promotes

PROTAC-mediated degradation of EGFR.

Conclusion

The this compound linker represents a valuable tool in the development of advanced therapeutics such as PROTACs and ADCs. Its hydrophilic nature and defined structure allow for the modulation of key physicochemical properties, leading to improved solubility, permeability, and pharmacokinetic profiles. The ability to fine-tune the linker is paramount to the success of these complex modalities, and a thorough understanding of the structure-activity relationships of linkers like this compound is essential for the rational design of next-generation targeted therapies. Further research into the quantitative impact of short, functionalized PEG linkers will continue to drive innovation in this exciting field.

MeNH-PEG2-OH for Antibody-Drug Conjugates: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linkers developed, polyethylene (B3416737) glycol (PEG) based linkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic profiles of ADCs. This technical guide provides an in-depth overview of a specific bifunctional PEG linker, MeNH-PEG2-OH, for its application in the development of ADCs.

Introduction to this compound as an ADC Linker

This compound, chemically known as 2-(2-(methylamino)ethoxy)ethan-1-ol, is a short-chain, hydrophilic, and bifunctional linker. Its structure comprises a methylamino group (-NHCH3) at one terminus and a hydroxyl group (-OH) at the other, connected by a diethylene glycol (PEG2) spacer. This unique architecture allows for the sequential or orthogonal conjugation of both the antibody and the cytotoxic payload, a critical step in the synthesis of well-defined and homogenous ADCs.

The incorporation of the PEG moiety, even a short PEG2 unit, can impart favorable physicochemical properties to the ADC. It can help mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility of the conjugate.[][2] Furthermore, the hydrophilic nature of the PEG chain can create a protective shield around the payload, potentially reducing immunogenicity and prolonging the circulation half-life of the ADC.[3]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C5H13NO2N/A
Molecular Weight 119.16 g/mol N/A
CAS Number 85475-01-0[4]
Appearance Colorless to light yellow oilN/A
Solubility Soluble in water and most organic solventsN/A

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, its synthesis would generally involve the protection of one functional group while modifying the other, followed by deprotection. A plausible synthetic route could start from diethylene glycol, with sequential reactions to introduce the methylamino and hydroxyl functionalities.

Role in Antibody-Drug Conjugation

The bifunctional nature of this compound is central to its utility in ADC development. The methylamino and hydroxyl groups provide reactive handles for conjugation to the antibody and the cytotoxic payload.

Conjugation Chemistry

The primary amine of the methylamino group and the primary hydroxyl group can be utilized in various bioconjugation reactions.

  • Amine-Reactive Chemistry: The methylamino group can react with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates present on a modified antibody or payload to form stable amide or thiourea (B124793) bonds, respectively.

  • Hydroxyl-Reactive Chemistry: The hydroxyl group can be activated or reacted with moieties like isocyanates to form carbamate (B1207046) linkages, or it can be used in esterification reactions with carboxylic acids on the payload or antibody.

The choice of conjugation strategy depends on the available functional groups on the antibody and the payload, and the desired stability of the resulting linkage.

Conjugation_Strategy

Site-Specific Conjugation

The quest for more homogenous ADCs with a well-defined drug-to-antibody ratio (DAR) has led to the development of site-specific conjugation technologies.[][5] this compound can be utilized in such strategies. For instance, the linker could be first attached to the payload, and the resulting linker-payload complex, with a reactive group at the other end of the linker, can then be conjugated to a specific site on the antibody, such as an engineered cysteine or a non-natural amino acid. This approach allows for precise control over the DAR, leading to a more uniform product with predictable pharmacokinetic and pharmacodynamic properties.[6]

Experimental Protocols

Detailed, publicly available experimental protocols specifically for this compound in ADC synthesis are scarce. However, based on general knowledge of bioconjugation, the following outlines a plausible, generalized workflow.

General Protocol for Antibody-Linker-Payload Conjugation

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Cytotoxic payload with a reactive functional group (e.g., a carboxylic acid or an activated ester)

  • Coupling agents (e.g., EDC/NHS for carboxylic acids)

  • Anhydrous solvents (e.g., DMF or DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Antibody Preparation: If necessary, buffer exchange the antibody into a conjugation-compatible buffer and adjust the concentration.

  • Linker-Payload Synthesis:

    • Activate the cytotoxic payload (if it contains a carboxylic acid) using EDC and NHS in an anhydrous solvent.

    • React the activated payload with the hydroxyl group of this compound. The methylamino group should be protected during this step (e.g., with a Boc group).

    • Purify the linker-payload conjugate.

    • Deprotect the methylamino group.

  • Antibody-Linker-Payload Conjugation:

    • Activate the linker-payload conjugate (if the methylamino group is to react with a carboxyl group on the antibody) or directly react it with a suitable functional group on the antibody (e.g., an engineered cysteine via a maleimide (B117702) handle incorporated into the linker).

    • Incubate the antibody with the activated linker-payload at a specific molar ratio for a defined period at a controlled temperature.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules using SEC.

    • Further purify the ADC to separate species with different DARs using HIC, if necessary.

  • Characterization:

    • Determine the DAR using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

    • Assess the purity and aggregation state of the ADC using SEC.

    • Confirm the integrity of the conjugate using SDS-PAGE.

ADC_Conjugation_Workflow

Quantitative Data and Performance of ADCs with PEG Linkers

While specific quantitative data for ADCs utilizing the this compound linker is not available in the searched literature, data from ADCs with other short-chain PEG linkers can provide valuable insights into the expected performance.

Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.[7] Site-specific conjugation methods, where this compound could be employed, generally yield a more homogenous product with a defined DAR, often around 2 or 4.[6] In contrast, traditional conjugation methods like lysine (B10760008) conjugation result in a heterogeneous mixture of species with varying DARs.

Conjugation MethodTypical Average DARDAR DistributionReference
Lysine Conjugation3.50-8[7]
Cysteine (engineered)2 or 4Homogenous[6]
In Vitro Stability

The stability of the linker is crucial to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity.[8] In vitro plasma stability assays are commonly used to assess linker stability by incubating the ADC in plasma from different species and monitoring the amount of released payload over time.[9] While specific data for this compound is lacking, PEGylated linkers, in general, are designed to enhance stability.[10]

Linker TypeStability in Human PlasmaStability in Mouse PlasmaKey ConsiderationsReference
Valine-CitrullineGenerally stableSusceptible to carboxylesterase 1c cleavageSpecies-specific differences are important.[9]
HydrazonepH-dependent, less stable at acidic pHpH-dependentUseful for acid-cleavable strategies.N/A
Thioether (non-cleavable)Highly stableHighly stablePayload is released after antibody degradation.N/A
In Vitro Cytotoxicity

The potency of an ADC is typically evaluated in vitro using cytotoxicity assays on cancer cell lines that express the target antigen. The half-maximal inhibitory concentration (IC50) is a common metric. The IC50 value is dependent on the payload, the target antigen expression level, and the efficiency of ADC internalization and payload release. For ADCs with PEG linkers, the cytotoxicity is expected to be comparable to other ADCs with the same payload, provided the linker allows for efficient payload release inside the target cell.[11]

Cell LineTarget AntigenADC PayloadLinker TypeIC50 (nM)Reference
SK-BR-3HER2MMAEVal-Cit-PAB~1[11]
NCI-N87HER2MMAEVal-Cit-PAB~0.5[11]
BT-474HER2DM1SMCC (non-cleavable)~0.1[5]
Pharmacokinetics

The pharmacokinetic profile of an ADC is a key determinant of its therapeutic window. PEGylation is a well-established strategy to improve the pharmacokinetics of biologics by increasing their hydrodynamic size, which reduces renal clearance and extends the circulation half-life.[12] Even a short PEG linker like this compound can contribute to improved pharmacokinetics.[13]

ADC AnalyteKey PK ParameterTypical Value RangeImpact of PEGylationReference
Total AntibodyHalf-life (t1/2)100-400 hoursCan be increased[14]
Conjugated ADCClearance (CL)0.1-0.5 L/dayCan be decreased[14]
Free PayloadCmaxLow ng/mL rangeA stable linker minimizes Cmax[15]

Mechanism of Action and Payload Release

The mechanism of action of an ADC involves several steps, from binding to the target antigen on the cancer cell surface to the release of the cytotoxic payload inside the cell.

ADC_Mechanism_of_Action

If this compound is part of a non-cleavable linker strategy, the payload is released after the antibody is fully degraded in the lysosome. In this case, the payload is released with the linker and a fragment of the antibody (e.g., an amino acid) still attached. This requires that the payload retains its cytotoxic activity with the linker attached.

If this compound is incorporated into a cleavable linker, the payload release is triggered by the specific environment within the cancer cell. Common cleavable linker strategies include:

  • Enzyme-cleavable linkers: These often contain a peptide sequence that is cleaved by lysosomal proteases like cathepsin B.

  • pH-sensitive linkers: These linkers, such as hydrazones, are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.

  • Redox-sensitive linkers: These contain disulfide bonds that are cleaved in the reducing environment of the cell.

The this compound itself does not confer cleavability but acts as a spacer within these linker designs.

Conclusion

This compound is a versatile, bifunctional PEG linker with the potential to contribute significantly to the development of next-generation antibody-drug conjugates. Its hydrophilic nature can improve the solubility and pharmacokinetic properties of ADCs, while its dual functional groups allow for flexible and site-specific conjugation strategies. Although specific, detailed public data on ADCs utilizing this particular linker is limited, the principles of PEGylation and ADC design suggest that this compound is a valuable tool for researchers and drug developers aiming to create more effective and safer targeted cancer therapies. Further research and publication of data on ADCs incorporating this linker will be crucial for fully elucidating its potential and optimizing its application.

References

An In-depth Technical Guide to MeNH-PEG2-OH (CAS: 85475-01-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MeNH-PEG2-OH, with the CAS number 85475-01-0, is a heterobifunctional linker molecule integral to modern bioconjugation and drug development strategies. Its structure, featuring a secondary amine, a flexible diethylene glycol (PEG2) spacer, and a terminal hydroxyl group, provides a versatile platform for covalently linking molecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2] This guide provides a comprehensive overview of its chemical properties, applications, and representative experimental protocols for its use in creating advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound, chemically known as 2-(2-(methylamino)ethoxy)ethan-1-ol, is a valuable building block in chemical synthesis and pharmaceutical research.[1] Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 85475-01-0[1]
Chemical Formula C5H13NO2[1]
Molecular Weight 119.16 g/mol [1]
IUPAC Name 2-(2-(methylamino)ethoxy)ethan-1-ol[1]
Synonyms Hydroxy-PEG1-methylamine, HO-PEG1-methylamine[1]
Appearance Liquid[1]
Purity >98% (typical)[1]
Storage Conditions Short term (days to weeks) at 0-4 °C, long term (months to years) at -20 °C. Store in a dry and dark place.[1]

Applications in Drug Development

The bifunctional nature of this compound makes it a crucial component in the assembly of complex therapeutic molecules. The secondary amine and the terminal hydroxyl group can be selectively functionalized to conjugate different molecular entities.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[3] The PEG spacer provides the necessary flexibility and spatial orientation for the formation of the ternary complex (Target Protein : PROTAC : E3 Ligase).[3]

ADCs (Antibody-Drug Conjugates)

In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This targeted delivery minimizes systemic toxicity. PEG linkers like this compound are used to connect the antibody to the drug payload.[4] The hydrophilic nature of the PEG chain can improve the solubility and stability of the ADC.[4][5]

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation. These are general procedures and may require optimization for specific applications.

Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of the amine group of this compound with a carboxylic acid-containing molecule (e.g., a drug or a ligand) using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

  • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vessel, dissolve 1.0 equivalent of this compound in anhydrous DMF or DCM.

  • Slowly add the this compound solution to the activated carboxylic acid mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be quenched and the product purified by column chromatography.

Functionalization of the Hydroxyl Group

The terminal hydroxyl group of this compound can be functionalized, for example, by conversion to a more reactive group like a tosylate, which can then be displaced by a nucleophile.

Materials:

Procedure:

  • Dissolve this compound in anhydrous DCM in a reaction vessel under an inert atmosphere and cool to 0 °C in an ice bath.

  • Add 1.2 equivalents of triethylamine or pyridine to the solution.

  • Slowly add 1.1 equivalents of tosyl chloride dissolved in anhydrous DCM.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product, which can be used in subsequent reactions.

Visualizations

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup and Purification start Dissolve Carboxylic Acid in Anhydrous DMF/DCM add_edc_nhs Add EDC and NHS start->add_edc_nhs stir_activation Stir for 15-30 min add_edc_nhs->stir_activation add_peg Add this compound Solution stir_activation->add_peg Activated Carboxylic Acid dissolve_peg Dissolve this compound in Anhydrous DMF/DCM dissolve_peg->add_peg stir_coupling Stir for 2-4 hours add_peg->stir_coupling quench Quench Reaction stir_coupling->quench purify Purify by Chromatography quench->purify product Final Conjugate purify->product

Caption: Workflow for amide coupling of this compound.

Conceptual Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_components Molecular Components cluster_process Cellular Process PROTAC PROTAC (with this compound linker) TernaryComplex Formation of Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein ADC_Structure cluster_components Components ADC Antibody-Drug Conjugate (ADC) Antibody Linker Payload Antibody Monoclonal Antibody (Targets Cancer Cells) ADC:antibody->Antibody Linker This compound (Provides spacing and solubility) ADC:linker->Linker Payload Cytotoxic Drug (Kills cancer cells) ADC:payload->Payload

References

An In-depth Technical Guide to MeNH-PEG2-OH (2-(2-(methylamino)ethoxy)ethan-1-ol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of MeNH-PEG2-OH, a bifunctional linker molecule of significant interest in bioconjugation and drug delivery systems. For the purposes of this guide, this compound is identified as 2-(2-(methylamino)ethoxy)ethan-1-ol. This document outlines its molecular characteristics, provides a detailed experimental protocol for its application in bioconjugation, and includes a visual representation of the experimental workflow.

Core Molecular Data

The fundamental properties of 2-(2-(methylamino)ethoxy)ethan-1-ol are summarized in the table below. These values are crucial for stoichiometric calculations in experimental designs and for predicting the molecule's behavior in various chemical environments.

PropertyValue
Chemical Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
IUPAC Name 2-(2-(methylamino)ethoxy)ethan-1-ol
Physical State Liquid (predicted)
Boiling Point Not experimentally determined
Density Not experimentally determined
Solubility Soluble in water and most organic solvents

Experimental Protocol: Protein Bioconjugation

This protocol details a representative method for the covalent attachment of this compound to a target protein. The procedure involves the activation of the hydroxyl group of the PEG linker, followed by conjugation to the protein.

Materials:

  • This compound (2-(2-(methylamino)ethoxy)ethan-1-ol)

  • Target protein with available carboxyl groups

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing or centrifugal filters for purification

  • Magnetic stirrer and stir bar

  • Reaction vessels

Procedure:

  • Activation of this compound:

    • In a clean, dry reaction vessel, dissolve this compound and a molar excess of NHS in anhydrous DCM.

    • Cool the solution in an ice bath and slowly add a solution of DCC in anhydrous DCM while stirring.

    • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

    • The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.

    • Filter the reaction mixture to remove the precipitate. The filtrate contains the activated MeNH-PEG2-NHS ester.

    • Evaporate the DCM under reduced pressure to obtain the crude activated linker.

  • Protein Conjugation:

    • Dissolve the target protein in PBS at a concentration of 5-10 mg/mL.

    • Dissolve the activated MeNH-PEG2-NHS ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the protein solution with gentle stirring. A typical molar ratio is a 10-20 fold excess of the linker to the protein.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Following the incubation period, purify the protein-PEG conjugate from unreacted linker and byproducts.

    • This can be achieved by dialysis against PBS at 4°C with several buffer changes or by using centrifugal filters with an appropriate molecular weight cutoff.

  • Characterization:

    • Characterize the resulting conjugate to determine the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the bioconjugation process described above.

Bioconjugation_Workflow cluster_activation Activation of this compound cluster_conjugation Protein Conjugation cluster_purification Purification cluster_characterization Characterization A This compound C Activated MeNH-PEG2-NHS Ester A->C Activation B NHS + DCC in DCM E Protein-PEG Conjugate C->E Conjugation D Target Protein D->E F Purified Conjugate E->F Dialysis / Filtration G SDS-PAGE / MS F->G Analysis

Caption: Workflow for protein conjugation using this compound.

MeNH-PEG2-OH: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recommended storage and stability conditions for Methylamino-PEG2-Hydroxyl (MeNH-PEG2-OH). The information presented here is crucial for ensuring the integrity and performance of this bifunctional linker in research and drug development applications.

This compound is a hydrophilic linker molecule featuring a methylamine (B109427) group and a hydroxyl group. Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions, making it a versatile tool in bioconjugation and other applications.[1] Proper handling and storage are paramount to prevent its degradation and maintain its chemical functionality.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is essential to adhere to the following storage guidelines, which are compiled from best practices for similar polyethylene glycol (PEG) derivatives.

ParameterRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°CMinimizes the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).Prevents oxidation of the PEG chain and terminal groups.
Light Protect from light by using an opaque container.Light can catalyze oxidative degradation of PEG compounds.
Moisture Store in a dry environment, preferably in a desiccator.Moisture can lead to hydrolysis and other degradation pathways.

It is important to note that repeated freeze-thaw cycles should be avoided as they can degrade the product.

Stability Profile of this compound

While specific quantitative stability data for this compound is not extensively available in public literature, the stability of PEG compounds, in general, is well-understood. The primary degradation pathway for PEGs is oxidation. This process can be initiated by exposure to oxygen, light, and certain metal ions.

Oxidative degradation can lead to:

  • Chain cleavage, resulting in a change in molecular weight.

  • Formation of aldehydes, ketones, and carboxylic acids at the chain ends.

  • A decrease in the pH of the sample solution.

The presence of the amine group in this compound may also make it susceptible to other reactions, such as reaction with atmospheric carbon dioxide to form a carbamate (B1207046) salt, although this is generally reversible.

Experimental Protocols for Stability Assessment

To assess the stability of this compound under specific experimental conditions, the following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for monitoring the purity and degradation of this compound over time.

Methodology:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) if monitoring charged species.

  • Detection: A UV detector (if the molecule has a chromophore or is derivatized), a refractive index detector (RID), or an evaporative light scattering detector (ELSD). Mass spectrometry (LC-MS) can provide more detailed information on degradation products.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer relevant to the application). Aliquots of this solution can be stored under different conditions (e.g., varying temperature, light exposure).

  • Analysis: Inject samples at regular intervals and monitor the appearance of new peaks (degradation products) and the decrease in the area of the main peak (parent compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information and help identify degradation products.

Methodology:

  • Spectra: Acquire ¹H and ¹³C NMR spectra of the initial material.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Analysis: Periodically acquire new spectra of the stored samples. The appearance of new signals or changes in the chemical shifts of existing signals can indicate degradation. For example, the formation of an aldehyde would result in a characteristic peak in the 9-10 ppm region of the ¹H NMR spectrum.

pH Measurement

A simple yet effective method to monitor for the formation of acidic degradation products.

Methodology:

  • Sample Preparation: Prepare an aqueous solution of this compound.

  • Measurement: Use a calibrated pH meter to measure the initial pH of the solution.

  • Analysis: Monitor the pH of the solution over time. A decrease in pH can indicate the formation of carboxylic acid degradation products.

Logical Workflow for Handling and Stability Testing

The following diagram illustrates a logical workflow for the proper handling and stability assessment of this compound.

G cluster_receipt Receipt and Initial Handling cluster_storage Storage cluster_stability Stability Study cluster_use Experimental Use Receipt Receive this compound Inspect Inspect for damage Receipt->Inspect Initial_QC Perform Initial QC (HPLC, NMR) Inspect->Initial_QC Store Store at -20°C under inert gas, protected from light Initial_QC->Store Aliquot Aliquot for use Store->Aliquot Setup Set up stability study (different conditions) Aliquot->Setup Equilibrate Equilibrate aliquot to room temperature Aliquot->Equilibrate Analyze Analyze aliquots at time points (HPLC, NMR, pH) Setup->Analyze Data Analyze and interpret data Analyze->Data Dissolve Dissolve in appropriate solvent Equilibrate->Dissolve Use Use in experiment Dissolve->Use

Caption: Workflow for handling and stability testing of this compound.

Signaling Pathways and Experimental Workflows

As this compound is a synthetic linker molecule, it does not have a direct role in biological signaling pathways. Its purpose is to connect other molecules, such as a drug and a targeting ligand. The experimental workflow for its use will be highly dependent on the specific application. The following diagram provides a generic workflow for a bioconjugation experiment.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis and Purification Activate_Molecule_A Activate Molecule A React1 React activated Molecule A with this compound Activate_Molecule_A->React1 Prepare_PEG Prepare this compound solution Prepare_PEG->React1 Purify1 Purify A-PEG conjugate React1->Purify1 Activate_PEG Activate terminal -OH of A-PEG Purify1->Activate_PEG React2 React activated A-PEG with Molecule B Activate_PEG->React2 Purify2 Purify final conjugate (A-PEG-B) React2->Purify2 Characterize Characterize conjugate (SDS-PAGE, MS, HPLC) Purify2->Characterize

Caption: Generic bioconjugation workflow using this compound.

By following these guidelines for storage, handling, and stability assessment, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

Navigating the Safety Profile of MeNH-PEG2-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for MeNH-PEG2-OH (2-(2-(methylamino)ethoxy)ethanol). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available safety information from structurally similar molecules, namely 2-[2-(Dimethylamino)ethoxy]ethanol and various polyethylene (B3416737) glycol (PEG) derivatives. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and potential hazards of this compound, enabling a proactive approach to laboratory safety and risk mitigation.

Hazard Identification and Classification

While a definitive hazard classification for this compound is not available, data from analogous compounds suggest it should be handled with care. Based on the SDS for 2-[2-(Dimethylamino)ethoxy]ethanol, this compound may be classified as follows:

  • Acute Toxicity: Harmful in contact with skin.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

It is crucial to assume that this compound presents similar hazards until specific toxicological data becomes available.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the known properties of structurally related compounds, which can serve as an estimate for this compound.

Property2-[2-(Dimethylamino)ethoxy]ethanolGeneral PEG Derivatives
Appearance Colorless liquidColorless to pale yellow liquid or solid
Odor No data availableMild odor
Boiling Point 95 °C at 20 hPaVaries with molecular weight
Flash Point 93 °C (closed cup)Varies, generally combustible
Density 0.954 g/cm³ at 25 °C~1.1 g/cm³
Solubility No data availableSoluble in water and many organic solvents

Toxicological Data

Toxicological data for this compound is not directly available. The following table presents data for 2-[2-(Dimethylamino)ethoxy]ethanol, which should be considered as indicative of the potential toxicity of this compound.

EndpointSpeciesRouteValueReference
LD50RatOral2347 mg/kg[2]
LD50RabbitDermal1345 mg/kg[2]

The substance is noted to cause skin and eye irritation in rabbits.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available. However, standard methodologies as prescribed by organizations like the OECD (Organisation for Economic Co-operation and Development) are typically followed. For instance, acute oral toxicity is often determined using OECD Guideline 423, and dermal toxicity via OECD Guideline 402. Skin and eye irritation studies generally adhere to OECD Guidelines 404 and 405, respectively.

Handling and Storage

Prudent laboratory practices are essential when working with this compound.

7.1 Safe Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of aerosols.[1]

  • Keep away from heat, sparks, and open flames.

7.2 Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures and First Aid

8.1 Accidental Release:

In the event of a spill, the following workflow should be followed:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material contain->collect dispose Dispose of Waste in Accordance with Regulations collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Cleaned decontaminate->end First_Aid_Decision_Tree exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Cautiously with Water for Several Minutes eye_contact->rinse_eyes rinse_mouth Rinse Mouth. Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention rinse_skin Rinse Skin with Plenty of Water remove_clothing->rinse_skin rinse_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

References

In-Depth Technical Guide to MeNH-PEG2-OH: Theoretical Properties and Descriptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties and chemical descriptors of 2-(2-(methylamino)ethoxy)ethanol, commonly referred to as MeNH-PEG2-OH. This bifunctional molecule, featuring a secondary amine and a primary hydroxyl group separated by a diethylene glycol spacer, is a valuable building block in pharmaceutical sciences and bioconjugation chemistry. Its distinct characteristics make it a versatile linker for modifying therapeutic agents, enhancing solubility, and improving pharmacokinetic profiles.

Core Chemical Identifiers and Properties

A precise understanding of the fundamental chemical identifiers of this compound is crucial for its application. The definitive CAS number for this compound is 85475-01-0.[1] This unique identifier ensures accurate tracking and sourcing of the molecule for experimental and developmental purposes.

IdentifierValue
Chemical Name 2-(2-(methylamino)ethoxy)ethanol
Common Name This compound
CAS Number 85475-01-0[1]
Molecular Formula C₅H₁₃NO₂
SMILES CNCOCCO

A summary of the core chemical identifiers for this compound.

Theoretical Physicochemical Properties

The following table summarizes the key theoretical physicochemical properties of this compound. These descriptors are computationally predicted and provide valuable insights into the molecule's behavior in biological systems.

PropertyValue
Molecular Weight 119.16 g/mol
logP (Octanol-Water Partition Coefficient) -1.1
Topological Polar Surface Area (TPSA) 41.5 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

A table of predicted physicochemical properties of this compound.

Structural Representation

The chemical structure of this compound is fundamental to its function as a linker. The secondary amine provides a reactive site for conjugation, while the hydroxyl group offers another point for attachment or can contribute to the molecule's hydrophilicity.

Chemical structure of this compound.

Experimental Data and Protocols

While extensive experimental data for this compound is not widely published, its properties can be inferred from similar PEGylated molecules. The experimental determination of key parameters would typically follow established protocols:

1. Determination of logP (Octanol-Water Partition Coefficient):

  • Method: Shake-flask method (OECD Guideline 107).

  • Protocol: A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The concentrations of the compound in the octanol (B41247) and water phases are then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

2. Determination of pKa:

  • Method: Potentiometric titration.

  • Protocol: A solution of this compound is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration. The pKa is determined from the titration curve as the pH at which half of the amine groups are protonated.

3. Solubility Assessment:

  • Method: Equilibrium solubility method.

  • Protocol: An excess amount of this compound is added to a specific solvent (e.g., water, phosphate-buffered saline). The mixture is agitated at a constant temperature until equilibrium is achieved. The solution is then filtered, and the concentration of the dissolved compound is measured using an appropriate analytical method.

Applications in Drug Development and Signaling Pathways

This compound is a valuable tool in drug development, primarily utilized as a linker in the construction of more complex therapeutic entities. Its bifunctional nature allows for the conjugation of different molecules, such as a targeting ligand and a therapeutic payload, in the creation of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.

The incorporation of the hydrophilic PEG spacer can significantly improve the aqueous solubility and stability of hydrophobic drugs, potentially leading to improved bioavailability and reduced non-specific toxicity. While this compound itself does not directly participate in signaling pathways, its use in drug conjugates can influence how these therapeutics interact with cellular targets.

For instance, in an ADC, the linker's stability in circulation and its cleavability at the target site are critical for the effective delivery of the cytotoxic agent to cancer cells. The design of the linker, including the PEG component, can therefore indirectly impact the downstream signaling pathways that are modulated by the released drug, such as those involved in apoptosis or cell cycle arrest.

G Role of this compound in Targeted Drug Delivery TargetingLigand Targeting Ligand (e.g., Antibody) Conjugate Drug Conjugate TargetingLigand->Conjugate Linker This compound Linker Linker->Conjugate Payload Therapeutic Payload (e.g., Cytotoxic Drug) Payload->Conjugate TargetCell Target Cell Conjugate->TargetCell Binding Internalization Internalization TargetCell->Internalization Release Payload Release Internalization->Release Effect Therapeutic Effect (e.g., Apoptosis) Release->Effect

Workflow of this compound in drug delivery.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using MeNH-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeNH-PEG2-OH is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a methylamine (B109427) (MeNH) group and a terminal hydroxyl (-OH) group, separated by a two-unit ethylene (B1197577) glycol spacer. This heterobifunctional linker is a valuable tool in bioconjugation, offering a blend of hydrophilicity, precise length, and versatile reactivity. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, which can be advantageous for biological applications.[1] The methylamine group provides a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters, while the hydroxyl group can be further functionalized or activated for coupling to other molecules.

These properties make this compound a versatile building block in the synthesis of more complex bioconjugates, including its use in the development of Proteolysis Targeting Chimeras (PROTACs). In PROTACs, the linker plays a critical role in connecting a target protein binder and an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins. The defined length and flexibility of the PEG linker are crucial for the formation of a stable and efficient ternary complex between the target protein, the PROTAC, and the E3 ligase.

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, with a focus on its application in the synthesis of PROTACs and other protein conjugates.

Data Presentation

Table 1: Representative Performance Data for a Hetero-bifunctional PEG Linker in Antibody-Drug Conjugation

ParameterRepresentative ValueMethod of Analysis
Conjugation Efficiency> 95%SDS-PAGE, HIC-HPLC
Final Product Purity> 98%SEC-HPLC
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0HIC-HPLC, Mass Spectrometry
Aggregation< 2%SEC-HPLC
Yield of Purified Conjugate70 - 85%UV-Vis Spectroscopy

Note: The data presented is for a representative maleimide-PEG-NHS linker and may vary depending on the specific reactants, reaction conditions, and purification methods used with this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the two primary modes of conjugation using this compound: reaction of the methylamine group with a carboxylic acid and activation of the hydroxyl group for subsequent conjugation.

Protocol 1: EDC/NHS-Mediated Coupling of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the methylamine group of this compound to a molecule containing a carboxylic acid, such as a protein, peptide, or small molecule drug, using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-aqueous reactions

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

  • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in anhydrous DMF or Activation Buffer.

  • Add a 5- to 10-fold molar excess of EDC and NHS to the carboxylic acid solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms a semi-stable NHS ester.

Step 2: Conjugation with this compound

  • Dissolve this compound in Coupling Buffer.

  • Add a 10- to 50-fold molar excess of the this compound solution to the activated carboxylic acid solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purify the conjugate to remove excess this compound and reaction byproducts. This can be achieved using a desalting column, dialysis, or size-exclusion chromatography (SEC), depending on the nature of the conjugate.

  • Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: Activation of the Hydroxyl Group of this compound for Conjugation

This protocol describes the activation of the terminal hydroxyl group of this compound to create a reactive site for conjugation to amine-containing molecules. A common method is to convert the hydroxyl group to a p-nitrophenyl carbonate, which is reactive towards primary amines.

Materials:

  • This compound conjugate (from Protocol 1 or other synthesis)

  • Di(p-nitrophenyl) carbonate (p-DPC)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Anhydrous Pyridine (B92270) or Triethylamine (TEA)

  • Amine-containing molecule for conjugation

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

Step 1: Activation of the Hydroxyl Group

  • Dissolve the this compound-containing molecule in anhydrous DCM or acetonitrile.

  • Add a 1.5- to 2-fold molar excess of di(p-nitrophenyl) carbonate.

  • Add a 2- to 3-fold molar excess of anhydrous pyridine or TEA to the reaction mixture.

  • Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the activated product by flash column chromatography on silica gel.

Step 2: Conjugation to an Amine-Containing Molecule

  • Dissolve the purified p-nitrophenyl carbonate-activated PEG conjugate in an appropriate anhydrous solvent (e.g., DMF, DMSO).

  • Add a 1.2- to 1.5-fold molar excess of the amine-containing molecule.

  • Add a 2- to 3-fold molar excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the final conjugate using an appropriate method such as preparative HPLC or column chromatography.

  • Characterize the final product by mass spectrometry and NMR.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: EDC/NHS Coupling

EDC_NHS_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Start Dissolve Carboxylic Acid Molecule Add_EDC_NHS Add EDC and NHS (pH 6.0) Start->Add_EDC_NHS Incubate_Activation Incubate 15-30 min at Room Temp Add_EDC_NHS->Incubate_Activation Activated_Intermediate NHS-Ester Intermediate Incubate_Activation->Activated_Intermediate Add_MeNH_PEG2_OH Add this compound (pH 7.2-7.5) Activated_Intermediate->Add_MeNH_PEG2_OH Incubate_Conjugation Incubate 2h (RT) or overnight (4°C) Add_MeNH_PEG2_OH->Incubate_Conjugation Crude_Conjugate Crude Conjugate Incubate_Conjugation->Crude_Conjugate Quench Quench Reaction (Optional) Crude_Conjugate->Quench Purify Purify (Desalting, Dialysis, or SEC) Quench->Purify Analyze Characterize (SDS-PAGE, MS, HPLC) Purify->Analyze Final_Product Purified Conjugate Analyze->Final_Product

Caption: Workflow for EDC/NHS-mediated bioconjugation.

Logical Relationship: Heterobifunctional Nature of this compound

Heterobifunctional_Linker MeNH_PEG2_OH Methylamine (MeNH) PEG2 Spacer Hydroxyl (OH) Carboxylic_Acid Carboxylic Acid (-COOH) MeNH_PEG2_OH:f0->Carboxylic_Acid Reacts with (e.g., EDC/NHS) Amine Amine (-NH2) MeNH_PEG2_OH:f2->Amine Reacts with (after activation)

Caption: Reactivity of this compound functional groups.

References

Application Notes and Protocols for MeNH-PEG2-OH Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MeNH-PEG2-OH in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the body's own protein disposal system.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties.[2][3] The this compound linker, a short-chain polyethylene (B3416737) glycol (PEG) derivative, offers a balance of hydrophilicity and defined length. The methylamino (MeNH) group provides a point of attachment for either the POI ligand or the E3 ligase ligand, while the terminal hydroxyl (-OH) group can be functionalized for conjugation to the other binding moiety. The two ethylene (B1197577) glycol units enhance solubility and can influence the conformational flexibility of the PROTAC, which is crucial for the optimal formation of the ternary complex.[4][5] The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure productive ternary complex formation.[6][7]

This document provides detailed protocols for the synthesis of a PROTAC utilizing a this compound linker and for the subsequent evaluation of its protein degradation activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC and the typical experimental workflow for its evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Linker_Synth This compound Linker Synthesis Ligand_Coupling Coupling to POI and E3 Ligands Linker_Synth->Ligand_Coupling Purification Purification and Characterization Ligand_Coupling->Purification Binding_Assay Binary & Ternary Complex Binding (e.g., SPR, ITC) Purification->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Purification->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Viability_Assay Cell Viability Assay (e.g., MTT/MTS) Ubiquitination_Assay->Viability_Assay

References

Application Notes and Protocols for MeNH-PEG2-OH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MeNH-PEG2-OH in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] A PROTAC consists of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker is a critical component influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[1][3]

This compound, a short-chain polyethylene (B3416737) glycol (PEG) linker, offers a valuable building block for PROTAC synthesis. The terminal methylamine (B109427) (MeNH) and primary alcohol (OH) functionalities allow for sequential and directional conjugation of the POI and E3 ligase ligands. PEG linkers, in general, are known to enhance the aqueous solubility and cell permeability of PROTAC molecules.[2][3][4] The defined length of the two ethylene (B1197577) glycol units provides a specific spatial arrangement between the two ligands, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1]

These application notes provide a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing the this compound linker.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential attachment of the E3 ligase ligand and the POI ligand to the linker. The general workflow involves protecting the methylamine, activating the hydroxyl group for the first coupling reaction, deprotecting the methylamine, and finally coupling the second ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start with this compound protect Protect Methylamine Group (e.g., Boc protection) start->protect Step 1 activate Activate Hydroxyl Group (e.g., Mesylation) protect->activate Step 2 couple1 Couple First Ligand (E3 Ligase or POI Ligand) activate->couple1 Step 3 deprotect Deprotect Methylamine Group (e.g., TFA treatment) couple1->deprotect Step 4 couple2 Couple Second Ligand (POI or E3 Ligase Ligand) deprotect->couple2 Step 5 purify Purify Final PROTAC (e.g., HPLC) couple2->purify Step 6 end Final PROTAC purify->end

Caption: Overall workflow for PROTAC synthesis using this compound.

Experimental Protocols

This section details the step-by-step chemical synthesis of a PROTAC. The protocol is divided into five key stages, starting from the protection of the this compound linker to the final coupling and purification of the PROTAC.

Protocol 1: Protection of the Methylamine Group

This initial step protects the more reactive methylamine group to ensure selective reaction at the hydroxyl terminus in the subsequent step.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add TEA (1.5 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-MeNH-PEG2-OH.

Protocol 2: Activation of the Hydroxyl Group

Activation of the terminal hydroxyl group facilitates the subsequent nucleophilic substitution by an amine or hydroxyl group on the first ligand. Mesylation is a common method for this activation.

Materials:

  • Boc-MeNH-PEG2-OH

  • Methanesulfonyl chloride (MsCl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Boc-MeNH-PEG2-OH (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C.

  • Add DIPEA (2.0 equivalents).

  • Slowly add MsCl (1.2 equivalents) dropwise.

  • Stir the reaction at 0°C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the mesylated intermediate (Boc-MeNH-PEG2-OMs).

  • Upon completion, dilute with DCM and wash with cold water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.

Protocol 3: Coupling of the First Ligand (e.g., E3 Ligase Ligand)

This step involves the conjugation of the first binding moiety, for instance, an amine-containing E3 ligase ligand, to the activated linker.

Materials:

  • Crude Boc-MeNH-PEG2-OMs

  • Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the crude Boc-MeNH-PEG2-OMs (1.2 equivalents) and the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 50°C overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Protocol 4: Deprotection of the Methylamine Group

Removal of the Boc protecting group exposes the methylamine for the final coupling reaction.

Materials:

  • Boc-protected intermediate from Protocol 3

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine salt is often used directly in the next step.

Protocol 5: Coupling of the Second Ligand (e.g., POI Ligand) and Final Purification

The final step is an amide bond formation between the deprotected methylamine of the linker-E3 ligase ligand conjugate and a carboxylic acid-functionalized POI ligand.

Materials:

  • Amine-linker-E3 ligase ligand conjugate from Protocol 4

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.

  • Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the amine-linker-E3 ligase ligand conjugate (1.0 equivalent) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables provide representative quantitative data for the synthesis of a PROTAC using the this compound linker. Actual results may vary depending on the specific ligands used.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Boc Protection(Boc)₂O, TEADCM0 to RT2-485-95
2MesylationMsCl, DIPEADCM01-2>95 (crude)
3First CouplingAmine-Ligand, DIPEADMF5012-1660-75
4DeprotectionTFADCMRT1-2>95 (crude)
5Second CouplingCOOH-Ligand, HATU, DIPEADMFRT12-1640-60

Table 2: Characterization of Final PROTAC

AnalysisMethodSpecificationRepresentative Result
PurityAnalytical HPLC>95%98.2%
IdentityHigh-Resolution MSCalculated Mass ± 5 ppmMatches Calculated Mass
Structure¹H and ¹³C NMRConsistent with Proposed StructureConforms

Chemical Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of a PROTAC using this compound.

Chemical_Synthesis_Pathway cluster_pathway Chemical Synthesis Pathway start This compound boc_protected Boc-MeNH-PEG2-OH start->boc_protected (Boc)2O, TEA DCM mesylated Boc-MeNH-PEG2-OMs boc_protected->mesylated MsCl, DIPEA DCM first_coupled Boc-MeNH-PEG2-Ligand1 mesylated->first_coupled Ligand1-NH2 DIPEA, DMF deprotected H2N(Me)-PEG2-Ligand1 first_coupled->deprotected TFA, DCM final_protac Ligand2-NH(Me)-PEG2-Ligand1 (Final PROTAC) deprotected->final_protac Ligand2-COOH HATU, DIPEA, DMF

Caption: Step-by-step chemical synthesis of a PROTAC.

By following these detailed protocols, researchers can effectively utilize this compound as a versatile linker for the systematic synthesis and development of novel PROTACs for targeted protein degradation.

References

Application Notes and Protocols for MeNH-PEG2-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MeNH-PEG2-OH for ADC Development

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent via a chemical linker. The linker is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release.

This document provides detailed application notes and experimental protocols for the use of This compound , a novel, heterobifunctional linker designed for ADC development. This compound features a methylamino group (MeNH-) and a primary hydroxyl group (-OH) separated by a di-ethylene glycol (PEG2) spacer. This structure offers a versatile platform for conjugating a wide range of payloads to antibodies.

Key Features of this compound:

  • Heterobifunctionality : The distinct reactivity of the methylamino and hydroxyl groups allows for controlled, sequential conjugation of the drug and the antibody, preventing cross-reactivity.

  • PEG2 Spacer : The hydrophilic polyethylene (B3416737) glycol spacer enhances the water solubility of the linker-payload complex. This is particularly advantageous for highly hydrophobic cytotoxic drugs, as it helps to mitigate aggregation and improve the pharmacokinetic profile of the final ADC.[1][2] PEG linkers are known to be non-toxic and have low immunogenicity.[3]

  • Improved Pharmacokinetics : The PEG moiety can create a protective hydration shell around the payload, potentially increasing the ADC's circulation half-life and stability by reducing non-specific clearance.[2][4]

  • Versatile Conjugation Chemistry : The methylamino group can be acylated by an activated carboxylic acid on a payload, while the terminal hydroxyl group can be activated for conjugation to nucleophilic residues on the antibody, such as the primary amines of lysine (B10760008) residues.

Physicochemical Properties and Data Presentation

Quantitative data is essential for the characterization and quality control of ADCs. The following table summarizes key parameters that should be assessed during the development of an ADC using the this compound linker.

ParameterTypical Value / RangeRecommended Analytical Method(s)Purpose
Drug-to-Antibody Ratio (DAR) 2 - 8Hydrophobic Interaction Chromatography (HIC-HPLC), UV/Vis Spectroscopy, Mass Spectrometry (MS)Determines the average number of drug molecules per antibody, which impacts efficacy and safety.[5]
Monomer Purity / Aggregation >95%Size Exclusion Chromatography (SEC-HPLC)Measures the percentage of correctly assembled ADC monomer versus aggregates, which can affect immunogenicity and efficacy.[][7]
Free Drug Quantification <1%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Quantifies the amount of unconjugated cytotoxic drug, a critical safety parameter.[5]
In Vitro Plasma Stability >90% after 7 daysIncubation in plasma followed by LC-MS analysisAssesses the stability of the linker and the rate of premature drug release in a biological matrix.
Cellular Cytotoxicity (IC₅₀) Varies (nM to µM range)Cell-based viability assays (e.g., MTT, CellTiter-Glo)Measures the potency of the ADC against target cancer cell lines.[]
Antigen Binding Affinity (Kᴅ) VariesEnzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)Confirms that the conjugation process does not significantly impair the antibody's ability to bind to its target antigen.

Experimental Protocols and Methodologies

The following protocols provide a step-by-step guide for the synthesis of an ADC using this compound. The overall workflow involves three main stages:

  • Payload-Linker Synthesis : Conjugating the cytotoxic drug to the this compound linker.

  • Drug-Linker Activation : Activating the terminal hydroxyl group of the drug-linker construct.

  • Antibody Conjugation : Reacting the activated drug-linker with the monoclonal antibody.

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol assumes the cytotoxic drug possesses a carboxylic acid group for conjugation to the methylamino group of the linker.

Materials:

  • Cytotoxic drug with a carboxylic acid moiety

  • This compound linker

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-Phase HPLC system for purification

Procedure:

  • Activate the Cytotoxic Drug :

    • Dissolve the cytotoxic drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the drug. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Conjugate to this compound :

    • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Add TEA or DIPEA (3 equivalents) to the this compound solution.

    • Slowly add the activated drug-NHS ester solution to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification :

    • Monitor the reaction for completion using LC-MS.

    • Once complete, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC was used).

    • Purify the resulting Drug-PEG2-NHMe construct by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Activation of the Drug-Linker Construct

This protocol describes the activation of the terminal hydroxyl group of the Drug-PEG2-NHMe construct to make it reactive towards the antibody's lysine residues. Activation via formation of a p-nitrophenyl (PNP) carbonate is a common method.

Materials:

  • Purified Drug-PEG2-NHMe construct

  • Di(p-nitrophenyl) carbonate

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Pyridine (B92270) or DIPEA

Procedure:

  • Dissolve the Drug-PEG2-NHMe construct (1 equivalent) in anhydrous DCM.

  • Add di(p-nitrophenyl) carbonate (1.5 equivalents) and pyridine (2 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, protected from light.

  • Monitor the formation of the activated PNP-carbonate linker by LC-MS.

  • Upon completion, evaporate the solvent under reduced pressure. The activated product is often used immediately in the next step without extensive purification to avoid hydrolysis.

Protocol 3: Conjugation to the Monoclonal Antibody

This protocol describes the final conjugation of the activated drug-linker to the lysine residues of the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Activated Drug-Linker-PNP carbonate

  • Anhydrous, amine-free co-solvent (e.g., DMSO or DMF)

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS, pH 8.0)

Procedure:

  • Antibody Preparation :

    • Buffer exchange the mAb into the conjugation buffer (pH 8.0) to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction :

    • Dissolve the activated Drug-Linker-PNP carbonate in a minimal amount of DMSO (not to exceed 10% of the final reaction volume).

    • Slowly add the desired molar excess (e.g., 5-10 fold molar excess over the antibody) of the activated drug-linker solution to the antibody solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Purification of the ADC :

    • Upon completion, purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated desalting column or through Tangential Flow Filtration (TFF).

    • Elute the ADC with a formulation buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

Protocol 4: ADC Characterization - DAR Measurement by HIC-HPLC

Materials:

  • Purified ADC

  • HIC-HPLC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with a high percentage of Mobile Phase A.

  • Inject 20-50 µg of the purified ADC onto the column.

  • Elute the ADC species using a decreasing salt gradient (e.g., 100% A to 100% B over 30 minutes).

  • Monitor the elution profile at 280 nm. Different drug-loaded species (DAR 0, 2, 4, 6, 8) will elute at different retention times due to changes in hydrophobicity.

  • Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.

Protocol 5: In Vitro Cytotoxicity Assay

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • 96-well cell culture plates

  • Cell culture medium

  • Purified ADC, unconjugated antibody, and free drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

  • Remove the existing medium from the cells and add the prepared dilutions.

  • Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value for each compound.

Mandatory Visualizations

The following diagrams illustrate the key processes in the development of an ADC using the this compound linker.

ADC_Synthesis_Workflow cluster_drug_linker Stage 1: Drug-Linker Synthesis cluster_activation Stage 2: Activation cluster_conjugation Stage 3: ADC Synthesis & Purification cluster_characterization Stage 4: Characterization drug Cytotoxic Drug (with -COOH) activated_drug Activated Drug (NHS Ester) drug->activated_drug DCC/NHS linker This compound Linker drug_linker Drug-Linker Conjugate linker->drug_linker activated_drug->drug_linker Acylation of MeNH activated_drug_linker Activated Drug-Linker (PNP Carbonate) drug_linker->activated_drug_linker Di(p-nitrophenyl) carbonate adc Crude ADC activated_drug_linker->adc Conjugation to Lysine Residues antibody Monoclonal Antibody (mAb) antibody->adc purified_adc Purified ADC adc->purified_adc SEC / TFF analysis DAR, Purity, Stability, Potency Analysis purified_adc->analysis ADC_Mechanism_of_Action cluster_systemic Systemic Circulation cluster_cell Target Cancer Cell adc_circ ADC in Bloodstream (Stable) binding Binding adc_circ->binding Targeting receptor Tumor Antigen (Receptor) receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Fusion release Payload Release lysosome->release Linker Cleavage/ Degradation payload Free Cytotoxic Payload release->payload apoptosis Cell Death (Apoptosis) payload->apoptosis Binds to Intracellular Target

References

Characterization of MeNH-PEG2-OH: A Detailed Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the analytical methods for the characterization of 2-(2-(methylamino)ethoxy)ethanol, commonly known as MeNH-PEG2-OH. This bifunctional molecule is a valuable building block in bioconjugation, drug delivery, and materials science. Accurate characterization is crucial to ensure its purity, identity, and suitability for downstream applications. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), and includes expected quantitative data for analysis.

Introduction

This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative containing a secondary amine and a primary hydroxyl group. This heterobifunctional structure allows for sequential and site-specific conjugation to various molecules, such as proteins, peptides, and nanoparticles. The methylamino group provides a reactive site for conjugation, while the hydroxyl group can be further functionalized or used to improve solubility. Given its role as a linker, confirming the structural integrity and purity of this compound is a critical first step in any research or development workflow.

This guide details the key analytical techniques and experimental protocols required for the comprehensive characterization of this compound.

Analytical Methods Overview

A multi-pronged analytical approach is recommended for the complete characterization of this compound. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity. Both ¹H and ¹³C NMR are valuable.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

The logical workflow for the characterization of this compound is depicted below.

G cluster_0 Characterization Workflow start This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr hplc HPLC Analysis start->hplc ms Mass Spectrometry (ESI-MS) start->ms structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment mw_verification Molecular Weight Verification ms->mw_verification final_report Comprehensive Characterization Report structure_confirmation->final_report purity_assessment->final_report mw_verification->final_report

Figure 1: Experimental workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound.

Expected ¹H NMR Data

The proton NMR spectrum provides characteristic signals for the different methylene (B1212753) and methyl groups in the molecule. The expected chemical shifts are summarized in the table below. Note that the chemical shifts of protons attached to heteroatoms (OH and NH) can be broad and their positions can vary depending on the solvent and concentration.

Assignment Structure Expected Chemical Shift (ppm) Multiplicity Integration
-CH₃CH₃-NH-~2.4s3H
-NH-CH₂--NH-CH₂-CH₂-O-~2.7t2H
-CH₂-O- (amine side)-NH-CH₂-CH₂-O-~3.5t2H
-O-CH₂-CH₂-O--O-CH₂-CH₂-O-~3.6s4H
-CH₂-OH-O-CH₂-CH₂-OH~3.7t2H
-OH-CH₂-OHVariablebr s1H
-NH-CH₃-NH-Variablebr s1H

s = singlet, t = triplet, br s = broad singlet

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard 1D proton pulse sequence.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the residual solvent peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. Due to the lack of a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Reversed-phase chromatography is a suitable separation mode.

Expected HPLC Data

A successful HPLC analysis should yield a single major peak corresponding to this compound. The retention time will depend on the specific column and gradient conditions used.

Parameter Expected Value
Purity >95% (as determined by peak area percentage)
Retention Time Dependent on the specific method conditions
Experimental Protocol: Reversed-Phase HPLC with ELSD
  • Instrumentation: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and an ELSD or CAD.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase:

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes.

    • A typical gradient might be: 5% B to 95% B in 15 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 30-40 °C

    • Evaporator Temperature: 50-60 °C

    • Gas Flow Rate: 1.5-2.0 L/min (Nitrogen)

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Mass Spectrometry Data
Parameter Value
Chemical Formula C₅H₁₃NO₂
Molecular Weight (Monoisotopic) 119.0946 g/mol
Expected Ion ([M+H]⁺) m/z 120.1024
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile with 0.1% formic acid.

  • Infusion Method: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an HPLC system.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-30 V

    • Source Temperature: 100-120 °C

    • Desolvation Temperature: 250-350 °C

    • Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) and confirm that its measured mass is consistent with the calculated exact mass.

The relationship between the different analytical techniques and the key characterization parameters is illustrated in the following diagram.

G cluster_1 Analytical Techniques and Outputs technique Analytical Technique parameter Characterization Parameter nmr NMR Spectroscopy structure Chemical Structure nmr->structure hplc HPLC purity Purity hplc->purity ms Mass Spectrometry mw Molecular Weight ms->mw

Figure 2: Relationship between analytical techniques and characterization parameters.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the characterization of this compound.

Analytical Technique Parameter Expected Value
¹H NMR Chemical Shift (-CH₃)~2.4 ppm
Chemical Shift (-NH-CH₂-)~2.7 ppm
Chemical Shift (-CH₂-O-, amine side)~3.5 ppm
Chemical Shift (-O-CH₂-CH₂-O-)~3.6 ppm
Chemical Shift (-CH₂-OH)~3.7 ppm
HPLC Purity>95%
Mass Spectrometry Molecular Weight (Monoisotopic)119.0946 g/mol
[M+H]⁺m/z 120.1024

Conclusion

The combination of NMR, HPLC, and mass spectrometry provides a robust and comprehensive approach for the characterization of this compound. The protocols and expected data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and reliability of this important chemical linker. Adherence to these analytical methods will facilitate the successful application of this compound in a wide range of scientific endeavors.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of MeNH-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeNH-PEG2-OH, also known as 2-(2-methylaminoethoxy)ethanol, is a short-chain, amine-terminated polyethylene (B3416737) glycol (PEG) derivative. Its defined chain length and functional groups make it a valuable building block in pharmaceutical sciences and bioconjugation, where it is used as a hydrophilic linker to modify proteins, peptides, and other molecules. The purity of this compound is critical as impurities can lead to undesirable side reactions, affect the properties of the final conjugate, and introduce contaminants.

This application note provides a detailed protocol for the purity analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity.[1][2] Since this compound is a polar molecule and lacks a strong UV chromophore, ELSD is an ideal detection method.[][4]

Experimental Protocols

Materials and Reagents
  • Sample: this compound (≥95% purity for reference)

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Formic Acid (FA), LC-MS grade

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve a concentration of about 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before placing it in the autosampler.

HPLC Method

A gradient elution method is employed to ensure the separation of this compound from potential impurities of varying polarities.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector ELSD
ELSD Nebulizer Temp 35°C
ELSD Evaporator Temp 50°C
ELSD Gas Flow 1.5 SLM (Standard Liters per Minute)

Table 2: Gradient Elution Profile

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.0955
10.07030
12.0595
15.0595
15.1955
20.0955
Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the results from the analysis of three different batches of this compound.

Table 3: Purity Analysis Results for this compound Batches

Batch NumberRetention Time of Main Peak (min)Peak Area of Main PeakTotal Peak AreaPurity (%)
Batch A5.821,254,3211,289,76597.25
Batch B5.811,198,7651,245,67896.23
Batch C5.831,302,1101,311,54399.28

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter with 0.22 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject Transfer to Autosampler separate Separation on C18 Column inject->separate detect Detection by ELSD separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

HPLC Analysis Workflow
Logical Relationship for Purity Determination

This diagram shows the logical flow from data acquisition to the final purity assessment.

G Logical Flow of Purity Determination cluster_peaks Peak Analysis hplc_system HPLC System chromatogram Chromatogram hplc_system->chromatogram Generates retention_time Retention Time (t_R) chromatogram->retention_time Provides peak_area Peak Area (A) chromatogram->peak_area Provides purity_calc Purity Calculation (A_main / A_total) * 100 peak_area->purity_calc Input for final_purity Final Purity (%) purity_calc->final_purity Yields

Purity Determination Logic

References

Application Note: Structural Elucidation of MeNH-PEG2-OH using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeNH-PEG2-OH, also known as 2-(2-(methylamino)ethoxy)ethan-1-ol, is a valuable bifunctional molecule commonly utilized in bioconjugation, drug delivery, and materials science. Its structure, featuring a secondary amine, a hydroxyl group, and a short polyethylene (B3416737) glycol (PEG) linker, allows for versatile chemical modifications. Accurate structural confirmation and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of such molecules. This application note provides a detailed protocol and data interpretation guide for the ¹H and ¹³C NMR analysis of this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

G This compound Structure C1 H3C(1) N2 N(2) C1->N2 H_N H N2->H_N C3 C(3)H2 N2->C3 C4 C(4)H2 C3->C4 O5 O(5) C4->O5 C6 C(6)H2 O5->C6 C7 C(7)H2 C6->C7 O8 O(8) C7->O8 H_O H O8->H_O

Figure 1: Molecular structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values are estimated based on data from structurally similar compounds, including 2-(2-aminoethoxy)ethanol (B1664899) and 2-methylaminoethanol, and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H1 (-CH₃)~2.45s3H-
H3 (-N-CH₂-)~2.75t2H~5.2
H4 (-CH₂-O-)~3.55t2H~5.2
H6 (-O-CH₂-)~3.60t2H~4.5
H7 (-CH₂-OH)~3.75t2H~4.5
NHVariablebr s1H-
OHVariablebr s1H-
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
AssignmentChemical Shift (δ, ppm)
C1 (-CH₃)~36
C3 (-N-CH₂-)~51
C4 (-CH₂-O-)~70
C6 (-O-CH₂-)~73
C7 (-CH₂-OH)~62

Experimental Protocol

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added (0 ppm reference). However, for routine analysis, referencing to the residual solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H) is often sufficient.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans (NS): 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm (¹H) or 77.16 ppm (¹³C), or the TMS peak to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

Experimental Workflow

The following diagram illustrates the key steps in the NMR-based structural elucidation of this compound.

G NMR Experimental Workflow for this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Structure Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve h1_nmr Acquire 1H NMR Spectrum dissolve->h1_nmr c13_nmr Acquire 13C NMR Spectrum dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate 1H Spectrum reference->integrate assign_signals Assign Signals integrate->assign_signals confirm_structure Confirm Structure & Purity assign_signals->confirm_structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-resolution ¹H and ¹³C NMR spectra. The provided predicted chemical shifts and assignments serve as a valuable guide for interpreting the spectral data, enabling confident confirmation of the molecular structure and assessment of sample purity, which are crucial for downstream applications in research and drug development.

Application Notes and Protocols for Mass Spectrometry of MeNH-PEG2-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeNH-PEG2-OH, also known as 2-(2-(methylamino)ethoxy)ethan-1-ol, is a discrete polyethylene (B3416737) glycol (dPEG®) linker. These linkers are monodisperse compounds with a defined molecular weight, offering significant advantages over traditional polydisperse PEG polymers in bioconjugation and drug development. Their homogeneity allows for the precise modification of proteins, peptides, and other molecules, resulting in well-defined conjugates with improved pharmacokinetics and reduced immunogenicity.

Mass spectrometry is an indispensable tool for the characterization of this compound and its conjugates. It provides accurate mass measurement for verification of successful conjugation, structural elucidation through fragmentation analysis, and quantification in complex biological matrices. These application notes provide an overview of the mass spectrometric analysis of this compound, including predicted fragmentation patterns and detailed protocols for qualitative and quantitative analysis.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for developing appropriate mass spectrometry methods.

PropertyValue
Chemical Formula C₅H₁₃NO₂
Average Molecular Weight 119.16 g/mol
Monoisotopic Mass 119.09463 Da
CAS Number 85475-01-0

Predicted Fragmentation Pathway of this compound

While an experimental mass spectrum for this compound is not publicly available, its fragmentation pattern upon ionization can be predicted based on the established fragmentation rules for alcohols and amines. The molecule contains a secondary amine and a primary alcohol, which will direct the fragmentation pathways.

Key Fragmentation Mechanisms:

  • Alpha-Cleavage (Amine): The most favorable fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, this would involve the loss of a CH₂CH₂OH radical to form a fragment with m/z 58, or the loss of a CH₃ radical to form a fragment with m/z 104.

  • Alpha-Cleavage (Alcohol): Alcohols also undergo alpha-cleavage, breaking the C-C bond adjacent to the oxygen atom. This would lead to the loss of a CH₂NHCH₃ radical, resulting in a fragment with m/z 61.

  • Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da).

  • Ether Cleavage: Cleavage of the C-O bonds within the ethylene (B1197577) glycol backbone can also occur, typically yielding fragments corresponding to the repeating ethylene glycol unit (44 Da).

The following diagram illustrates the predicted fragmentation of the protonated this compound molecule ([M+H]⁺).

G Predicted Fragmentation of [this compound + H]+ cluster_amine_cleavage Amine α-Cleavage cluster_alcohol_cleavage Alcohol α-Cleavage & Dehydration cluster_ether_cleavage Ether Cleavage M [this compound + H]+ m/z 120.1021 frag1 m/z 58.0651 [C3H8NO]+ M->frag1 - C2H5O• frag2 m/z 104.0862 [C5H12NO]+ M->frag2 - CH3• frag3 m/z 61.0284 [C2H5O2]+ M->frag3 - C3H8N• frag4 m/z 102.0915 [M+H-H2O]+ M->frag4 - H2O frag5 Loss of C2H4O (44 Da) M->frag5

Predicted Fragmentation Pathway

Experimental Protocols

Qualitative Analysis by High-Resolution Mass Spectrometry

This protocol is designed for the accurate mass measurement and structural confirmation of this compound conjugates.

a. Sample Preparation

  • Dissolution: Dissolve the this compound conjugate in a suitable solvent such as water, methanol, or acetonitrile (B52724) to a final concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Purification (if necessary): For complex samples, such as conjugation reaction mixtures, desalting or purification using reversed-phase solid-phase extraction (SPE) may be necessary to remove interfering substances like salts and excess reagents.

b. LC-MS/MS Method

  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument coupled to a UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point. For highly polar conjugates, a HILIC column may provide better retention.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The gradient should be optimized based on the retention of the specific conjugate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Scan Mode: Full scan from m/z 100-1000 with a resolution of >60,000.

  • MS/MS Scan Mode: Data-dependent acquisition (DDA) or targeted MS/MS of the expected precursor ion. Use a collision energy (e.g., 10-40 eV) to induce fragmentation.

c. Data Analysis

  • Accurate Mass: Extract the accurate mass of the protonated molecule [M+H]⁺ from the full scan data. Compare this to the theoretical exact mass of the expected conjugate.

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify fragment ions. Compare these fragments to the predicted fragmentation pattern of this compound and the fragmentation of the conjugated molecule.

The following diagram outlines the experimental workflow for the qualitative analysis of this compound conjugates.

G Qualitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation dissolve Dissolve Conjugate (1 mg/mL) dilute Dilute to Working Conc. (1-10 µg/mL) dissolve->dilute purify Purify (SPE) (Optional) dilute->purify inject Inject Sample purify->inject separate Chromatographic Separation (C18 or HILIC) inject->separate ionize Ionize (ESI+) separate->ionize detect Detect (HRMS) ionize->detect fragment Fragment (MS/MS) detect->fragment mass Accurate Mass Measurement detect->mass frag_analysis Fragmentation Analysis fragment->frag_analysis confirm Structure Confirmation mass->confirm frag_analysis->confirm

Qualitative Analysis Workflow
Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for developing a quantitative LC-MS/MS assay for a this compound conjugate in a biological matrix (e.g., plasma, serum).

a. Sample Preparation

  • Internal Standard: Use a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS) for the most accurate quantification. If a SIL-IS is not available, a structurally similar analogue can be used.

  • Protein Precipitation: For plasma or serum samples, protein precipitation is a common and effective cleanup method. Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Supernatant Transfer: Carefully collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

b. LC-MS/MS Method

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled to a UHPLC system.

  • Column and Mobile Phases: As described in the qualitative analysis protocol. The gradient may need to be optimized for faster elution if high throughput is required.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the internal standard. For the this compound conjugate, the precursor ion will be the [M+H]⁺. Product ions will be the most intense and specific fragments observed in the MS/MS spectrum.

    • Optimization: Optimize collision energy and other MS parameters for each MRM transition to maximize signal intensity.

c. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.

  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. Use a linear regression model with appropriate weighting to fit the data. Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

d. Data Presentation

Quantitative results should be summarized in a clear and concise table. The following is a template for presenting quantitative data from an LC-MS/MS assay.

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
Blank
LLOQ
Cal 1
Cal 2
Cal 3
Cal 4
Cal 5
Cal 6
QC Low
QC Mid
QC High
Unknown 1
Unknown 2
  • LLOQ: Lower Limit of Quantification

The following diagram illustrates the workflow for quantitative analysis.

G Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification spike Spike IS into Samples, Calibrators, and QCs precipitate Protein Precipitation spike->precipitate evaporate Evaporate Supernatant precipitate->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate mrm MRM Detection separate->mrm integrate Peak Integration mrm->integrate ratio Calculate Peak Area Ratios integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Quantitative Analysis Workflow

Conclusion

Mass spectrometry is a powerful and versatile technique for the characterization and quantification of this compound conjugates. High-resolution mass spectrometry enables confident identification and structural elucidation, while tandem mass spectrometry provides the selectivity and sensitivity required for quantification in complex biological matrices. The protocols and information provided in these application notes serve as a guide for researchers, scientists, and drug development professionals to establish robust and reliable mass spectrometry-based methods for the analysis of these important bioconjugates.

Application Notes and Protocols for the Use of MeNH-PEG2-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development. The incorporation of polyethylene (B3416737) glycol (PEG) linkers and spacers has become a critical strategy to enhance the physicochemical properties of synthetic peptides. MeNH-PEG2-OH, or 2-(2-(methylamino)ethoxy)ethanol, is a short, hydrophilic linker that can be utilized in SPPS to introduce a flexible, N-methylated PEG spacer. This modification can improve a peptide's aqueous solubility, reduce aggregation during synthesis and purification, and potentially enhance its pharmacokinetic profile by providing steric shielding from proteolytic enzymes.

These application notes provide a detailed protocol for the incorporation of this compound onto a solid support and the subsequent elongation of a peptide chain, addressing the specific challenges associated with coupling amino acids to a secondary amine.

Applications of this compound in SPPS

The unique structure of this compound, featuring a secondary amine and a primary alcohol, allows for its versatile application in peptide synthesis:

  • N-Terminal PEGylation: By attaching the hydroxyl group of this compound to a suitable resin, the methylamino group becomes the starting point for peptide synthesis. This results in a final peptide with an N-terminal MeNH-PEG2- moiety, which can improve solubility and stability.

  • Internal Spacer: this compound can be incorporated within a peptide sequence, although this is less common and requires a different synthetic strategy, such as using a pre-formed Fmoc-MeN-PEG2-COOH building block.

  • Modification of Peptide Side Chains: While not the primary focus of this protocol, the hydroxyl group could potentially be used to esterify the side-chain carboxyl groups of Aspartic acid or Glutamic acid residues.

Challenges and Considerations

The primary challenge in utilizing this compound as an N-terminal starter unit is the steric hindrance of the N-methyl group. Secondary amines are less nucleophilic than primary amines, leading to slower and less efficient coupling reactions. Therefore, standard coupling conditions used in Fmoc-SPPS are often insufficient.

Key considerations include:

  • Choice of Coupling Reagents: More potent activating reagents are necessary to overcome the steric hindrance of the secondary amine. Urionium/aminium-based reagents such as HATU, HBTU, and PyAOP are more effective than carbodiimides like DIC alone.[1]

  • Monitoring of Coupling Reactions: The widely used ninhydrin (B49086) test for monitoring the completion of coupling reactions is not effective for secondary amines, as it does not produce the characteristic Ruhemann's purple color. An alternative method, such as the bromophenol blue test, is required to monitor the presence of unreacted secondary amines.[1]

  • Double Coupling: To ensure complete acylation of the sterically hindered secondary amine, a double coupling strategy is often employed.

Experimental Protocols

This section provides a detailed protocol for the attachment of this compound to a 2-chlorotrityl chloride (2-CTC) resin and the subsequent synthesis of a model peptide.

Materials and Reagents
  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • This compound (2-(2-(methylamino)ethoxy)ethanol)

  • Fmoc-protected amino acids

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, anhydrous

  • Methanol (MeOH)

  • Bromophenol blue

Workflow for SPPS with this compound

SPPS_Workflow cluster_prep Resin Preparation and Linker Attachment cluster_synthesis Peptide Elongation (Fmoc-SPPS) cluster_cleavage Cleavage and Purification resin_swelling 1. Resin Swelling (2-CTC Resin in DCM) linker_attachment 2. Attachment of this compound (this compound, DIPEA in DCM) resin_swelling->linker_attachment capping 3. Capping of Unreacted Sites (MeOH/DIPEA in DCM) linker_attachment->capping fmoc_deprotection 4. Fmoc Deprotection (20% Piperidine in DMF) capping->fmoc_deprotection washing1 5. Washing (DMF, DCM) fmoc_deprotection->washing1 coupling 6. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) washing1->coupling monitoring 7. Coupling Monitoring (Bromophenol Blue Test) coupling->monitoring washing2 8. Washing (DMF, DCM) monitoring->washing2 repeat Repeat steps 4-8 for each amino acid washing2->repeat repeat->fmoc_deprotection final_deprotection 9. Final Fmoc Deprotection repeat->final_deprotection cleavage 10. Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation 11. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 12. Purification and Analysis (RP-HPLC, Mass Spectrometry) precipitation->purification

Figure 1: Experimental workflow for SPPS using this compound.
Protocol for Attachment of this compound to 2-CTC Resin

  • Resin Swelling: Swell 1 g of 2-CTC resin in 10 mL of DCM for 30 minutes in a reaction vessel with gentle agitation.

  • Linker Solution Preparation: In a separate vial, dissolve 3 equivalents of this compound and 4 equivalents of DIPEA in 5 mL of DCM.

  • Attachment: Drain the DCM from the swollen resin and add the linker solution. Agitate the mixture for 2 hours at room temperature.

  • Capping: Drain the reaction mixture. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Substitution Level Determination (Optional): The substitution level of the resin can be determined by a standard method such as back-titration after cleaving a known weight of resin with a defined acid solution.

Protocol for Peptide Elongation
  • Resin Swelling: Swell the this compound-functionalized resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve 4 equivalents of the first Fmoc-amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF.

    • Pre-activate for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate for 2-4 hours at room temperature.

  • Coupling Monitoring (Bromophenol Blue Test):

    • Take a small sample of resin beads and wash them with DMF.

    • Add a few drops of bromophenol blue solution in DMF.

    • Observe the color of the beads. Yellow beads indicate a complete reaction (no free amine), while blue or green beads indicate an incomplete reaction.

  • Recoupling (if necessary): If the bromophenol blue test is positive, drain the coupling solution and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Washing: After a negative bromophenol blue test, drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence. For standard primary amino acids, the coupling time can be reduced to 1 hour, and the ninhydrin test can be used for monitoring.

Cleavage and Deprotection
  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 6 of the elongation protocol.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the peptide suspension to form a pellet. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Purification and Analysis

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Quantitative Data Summary

The efficiency of coupling to N-methylated amines is highly dependent on the coupling reagent and the specific amino acid being coupled. The following table summarizes typical coupling efficiencies observed in the synthesis of N-methylated peptides, which can be used as a reference for optimizing the protocol.

Coupling ReagentActivating AgentTypical Coupling TimeEstimated Coupling Efficiency (to N-methyl amine)Reference
HATU DIPEA2-4 hours95-99%[1]
HBTU DIPEA4-6 hours85-95%
PyAOP DIPEA2-4 hours95-99%[2]
PyBOP/HOAt DIPEA3-5 hours90-98%[2]
DIC/HOBt -12-24 hours< 50%

Note: These are estimated efficiencies and can vary based on the specific peptide sequence, resin, and reaction conditions. Double coupling is recommended to drive the reaction to completion.

Signaling Pathways and Logical Relationships

The use of this compound as a linker does not directly implicate a specific signaling pathway. The biological activity and the signaling pathways involved are determined by the synthesized peptide sequence itself. However, the improved pharmacokinetic properties imparted by PEGylation can lead to enhanced or prolonged engagement with the target receptor and its downstream signaling cascade.

The logical relationship for deciding on the coupling strategy is outlined below:

Coupling_Strategy start Start of Coupling Cycle amine_type Type of N-terminal Amine? start->amine_type primary_amine Primary Amine (e.g., standard amino acid) amine_type->primary_amine Primary secondary_amine Secondary Amine (e.g., MeNH-PEG2- or N-methyl AA) amine_type->secondary_amine Secondary standard_coupling Standard Coupling (e.g., DIC/HOBt) primary_amine->standard_coupling potent_coupling Potent Coupling (e.g., HATU) secondary_amine->potent_coupling ninhydrin_test Ninhydrin Test standard_coupling->ninhydrin_test bpb_test Bromophenol Blue Test potent_coupling->bpb_test positive_ninhydrin Positive (Incomplete) ninhydrin_test->positive_ninhydrin Blue negative_ninhydrin Negative (Complete) ninhydrin_test->negative_ninhydrin Colorless positive_bpb Positive (Incomplete) bpb_test->positive_bpb Blue/Green negative_bpb Negative (Complete) bpb_test->negative_bpb Yellow recouple Recouple positive_ninhydrin->recouple proceed Proceed to Next Step negative_ninhydrin->proceed positive_bpb->recouple negative_bpb->proceed recouple->standard_coupling recouple->potent_coupling

Figure 2: Decision workflow for coupling and monitoring in SPPS.

Conclusion

The incorporation of this compound in solid-phase peptide synthesis offers a valuable strategy for producing N-terminally PEGylated peptides with potentially improved physicochemical and biological properties. While the presence of a secondary amine presents a synthetic challenge, the use of appropriate potent coupling reagents, vigilant monitoring with the bromophenol blue test, and the implementation of a double coupling strategy can lead to high-yield synthesis of the desired peptide. These application notes provide a comprehensive framework for researchers to successfully utilize this compound in their peptide synthesis endeavors.

References

Application Notes and Protocols: MeNH-PEG2-OH Reaction with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone technique in drug delivery and bioconjugation. This process can enhance the solubility, stability, and pharmacokinetic properties of therapeutic agents and biomolecules.[1][2] The reaction between a primary amine, such as the one present in Methyl-PEG2-amine (MeNH-PEG2-OH), and an N-hydroxysuccinimide (NHS) ester is a widely employed method for achieving covalent conjugation due to its efficiency and the stability of the resulting amide bond.[3][4][5] These application notes provide a detailed overview of this reaction, including the underlying mechanism, key influencing factors, experimental protocols, and relevant applications.

Reaction Mechanism and Influencing Factors

The reaction between this compound and an NHS ester proceeds via nucleophilic acyl substitution. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]

Several factors critically influence the efficiency and outcome of this conjugation reaction:

  • pH: The reaction is highly pH-dependent. The primary amine needs to be in its deprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH between 7 and 9, with an optimal range often cited as 8.3-8.5.[3][4] At higher pH, the rate of hydrolysis of the NHS ester increases, which is a competing reaction that reduces the conjugation yield.[3][6]

  • Temperature: The reaction can be performed at room temperature or on ice. Lower temperatures (4°C) can help to minimize the hydrolysis of the NHS ester, especially during longer incubation times.[6][7]

  • Stoichiometry: The molar ratio of the NHS ester to the amine-containing molecule is a crucial parameter. A molar excess of the NHS ester is often used to drive the reaction to completion, especially when dealing with dilute protein solutions.[5][8][9]

  • Solvent: NHS esters are often not readily soluble in aqueous buffers and are typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[5][7] The final concentration of the organic solvent should generally be kept below 10% to avoid denaturation of proteins.[5]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[5][7][8] Phosphate-buffered saline (PBS) and sodium bicarbonate or borate (B1201080) buffers are commonly used.[5][8]

  • Moisture: NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C.[5][7][8] Vials should be allowed to warm to room temperature before opening to prevent condensation.[5][7][8]

Quantitative Data

The following tables summarize the kinetic data and final yields for the reaction of a PEG-amine with an NHS ester at different pH values. This data is based on a study of the conjugation of porphyrin-NHS esters with mPEG4-NH2 and serves as a valuable reference for understanding the reaction kinetics.

Table 1: Reaction Half-Life (t½) of Porphyrin-NHS Esters with mPEG4-NH2 at Various pH Values [10]

Porphyrin-NHS EsterpH 8.0pH 8.5pH 9.0
P3-NHS 80 min20 min10 min
P4-NHS 25 min10 min5 min

Table 2: Final Yield of PEGylated Porphyrin at Various pH Values [10]

Porphyrin-NHS EsterpH 8.0pH 8.5pH 9.0
P3-PEG ~80-85%~80-85%~80-85%
P4-PEG ~87-92%~87-92%~87-92%

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing an NHS ester.

Materials:

  • Protein-NHS ester conjugate

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0 (or 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M Glycine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Dissolve the protein-NHS ester in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Prepare a stock solution of this compound in the Reaction Buffer. The concentration will depend on the desired molar excess.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. A 10- to 50-fold molar excess is common.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by size exclusion chromatography (desalting column) or dialysis.

  • Analysis: Characterize the resulting conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.

Protocol 2: General Procedure for Conjugating a Small Molecule NHS Ester to this compound

This protocol outlines the steps for conjugating a small molecule NHS ester to this compound.

Materials:

  • Small molecule-NHS ester

  • This compound

  • Anhydrous, amine-free organic solvent (e.g., DMF, DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Reagent Preparation: Dissolve the small molecule-NHS ester in the organic solvent to a known concentration. Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction: Add the small molecule-NHS ester solution to the this compound solution. A 1:1 to 1.2:1 molar ratio of NHS ester to amine is a typical starting point. Ensure the final concentration of the organic solvent is minimal.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Purification: Purify the conjugate using a suitable method such as reverse-phase HPLC or silica (B1680970) gel chromatography to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final product using techniques like NMR, mass spectrometry, and HPLC.

Signaling Pathways and Workflows

ReactionMechanism Reaction Mechanism of this compound with an NHS Ester MeNH_PEG2_OH This compound (Primary Amine) Amide_Conjugate R-CONH-PEG2-OH (Stable Amide Bond) MeNH_PEG2_OH->Amide_Conjugate Nucleophilic Attack NHS_Ester R-NHS Ester NHS_Ester->Amide_Conjugate NHS N-hydroxysuccinimide (Byproduct) NHS_Ester->NHS Leaving Group

Caption: Reaction of this compound with an NHS ester.

ExperimentalWorkflow General Experimental Workflow for Protein PEGylation A 1. Reagent Preparation (Protein-NHS & this compound) B 2. Conjugation Reaction (Mix reactants in appropriate buffer) A->B C 3. Incubation (RT or 4°C) B->C D 4. Quenching (Add Tris or Glycine) C->D E 5. Purification (SEC or Dialysis) D->E F 6. Analysis (SDS-PAGE, MS, HPLC) E->F

Caption: Workflow for protein conjugation with this compound.

Applications in Research and Drug Development

The reaction of this compound with NHS esters is a versatile tool with numerous applications:

  • Protein and Peptide PEGylation: Covalently attaching PEG chains to proteins and peptides can increase their hydrodynamic size, which can extend their in vivo circulation half-life by reducing renal clearance.[1] PEGylation can also shield the biomolecule from proteolytic degradation and reduce its immunogenicity.[1]

  • Antibody-Drug Conjugates (ADCs): This chemistry can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies. The PEG linker can influence the solubility and pharmacokinetic properties of the ADC.

  • Drug Delivery Systems: PEGylated lipids and polymers can be formulated into nanoparticles, liposomes, and micelles for the targeted delivery of therapeutic agents. The terminal hydroxyl group of this compound can be further functionalized for the attachment of targeting ligands.

  • Surface Modification: Surfaces of medical devices, nanoparticles, and cell culture substrates can be modified with PEG to improve their biocompatibility and reduce non-specific protein adsorption.

Conclusion

The reaction between this compound and NHS esters provides a robust and efficient method for the covalent attachment of short PEG chains to a wide variety of molecules. A thorough understanding of the reaction mechanism and the factors that influence its outcome is essential for achieving successful and reproducible conjugations. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals working in the fields of bioconjugation and drug development.

References

Application Notes and Protocols for MeNH-PEG2-OH Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a cornerstone strategy in drug development and biotechnology, employed to enhance the therapeutic properties of proteins, peptides, and small molecules. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, extending its circulatory half-life, and reducing its immunogenicity.[1][2] MeNH-PEG2-OH is a discrete, heterobifunctional PEG linker featuring a secondary methylamino (-MeNH) group at one terminus and a primary hydroxyl (-OH) group at the other. This distinct functionality allows for sequential and controlled conjugation strategies, making it a valuable tool in creating well-defined bioconjugates.

These application notes provide detailed protocols for the conjugation of this compound to molecules containing primary amines. The primary strategy discussed involves the chemical activation of the terminal hydroxyl group of the PEG linker, enabling it to react efficiently with a primary amine on a target molecule. An alternative protocol is also provided for scenarios where the target molecule contains a carboxyl group, which can be activated to react with the methylamino group of the linker.

Principle of the Reaction

The conjugation of this compound to a primary amine typically requires a two-step process. The terminal hydroxyl group of the PEG linker is not inherently reactive towards amines. Therefore, it must first be activated to create an electrophilic center that is susceptible to nucleophilic attack by the primary amine of the target molecule. A common method for hydroxyl activation is its conversion to a more reactive intermediate, such as a tosylate, mesylate, or by using activating agents like carbonyldiimidazole (CDI).

Once activated, the PEG linker readily reacts with the primary amine on the target molecule (e.g., the ε-amine of a lysine (B10760008) residue on a protein) to form a stable covalent bond. The efficiency of this reaction is highly dependent on factors such as pH, temperature, and the molar ratio of the reactants.[3][4]

Key Applications

  • Protein and Peptide PEGylation: To improve the therapeutic index of biologics by extending their half-life and reducing immunogenicity.[1]

  • Small Molecule Drug Modification: To enhance the solubility and pharmacokinetic properties of small molecule drugs.[5]

  • Antibody-Drug Conjugate (ADC) Development: As a hydrophilic linker to connect antibodies with cytotoxic payloads, improving the overall properties of the ADC.[5]

  • Surface Functionalization: To modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve biocompatibility and reduce non-specific protein binding.[5]

Quantitative Data Summary

The efficiency of conjugation is influenced by several key parameters. The following tables provide typical starting conditions for optimization.

Table 1: Recommended Reaction Conditions for Hydroxyl Activation and Conjugation

ParameterRecommended ConditionNotes
Hydroxyl Activation
Activating Agentp-Nitrophenyl chloroformate (p-NPC)Creates a reactive p-nitrophenyl carbonate ester.
SolventAnhydrous Dichloromethane (DCM) or DMFMust be anhydrous to prevent hydrolysis of the activating agent.
BasePyridine (B92270) or Triethylamine (TEA)Acts as a proton scavenger.
Molar Ratio (PEG:p-NPC:Base)1 : 1.2 : 1.5A slight excess of activating agent and base is recommended.
Reaction Temperature0°C to Room TemperatureStart at 0°C and allow to warm to room temperature.
Reaction Time2 - 4 hoursMonitor reaction progress by TLC or LC-MS.
Conjugation to Primary Amine
SolventAqueous Buffer or Organic SolventDependent on the solubility of the target molecule.
Conjugation pH7.2 - 8.5Optimal for the reaction with primary amines.[3]
Molar Ratio (Activated PEG:Amine)5- to 20-fold molar excess of PEGA molar excess of the activated PEG linker drives the reaction to completion.[6]
Reaction Temperature4°C to Room TemperatureLower temperatures can minimize degradation of sensitive molecules.[1]
Reaction Time2 - 12 hoursCan be performed overnight at 4°C.[1]

Table 2: Typical Conjugation Efficiency and Purity

ParameterTypical ValueMethod of Determination
Conjugation Efficiency40 - 80%Dependent on the specific reactants and conditions.[1]
Post-Purification Purity>95%Determined by analytical RP-HPLC or SDS-PAGE.[1]
Degree of PEGylation1 - 4 PEGs per proteinDetermined by MALDI-TOF mass spectrometry.[7]

Experimental Protocols

Protocol 1: Activation of this compound Hydroxyl Group and Conjugation to a Primary Amine

This protocol describes a two-step process for conjugating the hydroxyl end of this compound to a primary amine on a target molecule (e.g., a protein). The first step involves the activation of the hydroxyl group with p-nitrophenyl chloroformate (p-NPC) to form a reactive p-nitrophenyl carbonate ester. The second step is the reaction of the activated PEG with the amine-containing molecule.

Materials and Equipment:

  • This compound

  • p-Nitrophenyl chloroformate (p-NPC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Pyridine or Triethylamine (TEA)

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5. Crucially, this buffer must not contain primary amines (e.g., Tris or glycine). [7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Reaction vessels and stirring equipment

  • Purification system: Size-Exclusion Chromatography (SEC), Dialysis, or Reverse-Phase HPLC (RP-HPLC)

Workflow Diagram:

G cluster_0 Step 1: Hydroxyl Activation cluster_1 Step 2: Conjugation dissolve_peg Dissolve this compound in Anhydrous DCM add_base Add Pyridine/TEA dissolve_peg->add_base cool Cool to 0°C add_base->cool add_npc Add p-NPC dropwise cool->add_npc react_activation React for 2-4h at RT add_npc->react_activation evaporate Evaporate Solvent react_activation->evaporate add_activated_peg Add Activated PEG evaporate->add_activated_peg Activated MeNH-PEG2-pNP dissolve_target Dissolve Amine-Molecule in Conjugation Buffer dissolve_target->add_activated_peg react_conjugation React for 2-12h add_activated_peg->react_conjugation quench Quench Reaction react_conjugation->quench purify Purify Conjugate quench->purify

Caption: Workflow for this compound conjugation via hydroxyl activation.

Procedure:

Step 1: Activation of this compound with p-NPC

  • Preparation: Ensure all glassware is thoroughly dried to prevent moisture contamination.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add Base: Add pyridine or TEA (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Slowly add a solution of p-NPC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the formation of the activated PEG-pNP ester.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure to obtain the activated MeNH-PEG2-pNP ester. This product can be used immediately in the next step.

Step 2: Conjugation to the Amine-Containing Molecule

  • Preparation of Target Molecule: Dissolve the amine-containing molecule in the Conjugation Buffer (pH 7.2-7.5) to a desired concentration (e.g., 1-10 mg/mL for proteins).[7]

  • Conjugation: Add the activated MeNH-PEG2-pNP ester (5- to 20-fold molar excess) to the solution of the amine-containing molecule.[6]

  • Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted activated PEG.

  • Purification of the Conjugate: Remove unreacted PEG and other byproducts to obtain the purified conjugate.

    • For proteins, use Size-Exclusion Chromatography (SEC) or dialysis.

    • For peptides and small molecules, Reverse-Phase HPLC (RP-HPLC) is often suitable.

  • Characterization: Analyze the final conjugate using appropriate techniques such as MALDI-TOF mass spectrometry to determine the degree of PEGylation, and HPLC to assess purity.

Protocol 2: Conjugation of this compound to a Carboxyl-Containing Molecule

This protocol is an alternative for when the target molecule has an available carboxylic acid group and the goal is to form an amide bond with the methylamino group of this compound. This method uses the well-established EDC/NHS chemistry to activate the carboxyl group.

Materials and Equipment:

  • This compound

  • Carboxyl-containing molecule (e.g., peptide, protein, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

  • Reaction vessels and stirring equipment

  • Purification system: SEC, Dialysis, or RP-HPLC

Reaction Pathway Diagram:

G cluster_0 cluster_1 Molecule_COOH Molecule-COOH EDC_NHS + EDC, NHS (pH 5.5-6.0) Molecule_NHS Molecule-CO-NHS pH_adjust pH 7.2-7.5 Molecule_NHS->pH_adjust + PEG_Amine This compound Conjugate Molecule-CO-N(Me)-PEG2-OH PEG_Amine->Conjugate

Caption: EDC/NHS mediated conjugation of a carboxyl group to this compound.

Procedure:

  • Preparation of Reagents: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Dissolution:

    • Dissolve the carboxyl-containing molecule in Activation Buffer (pH 5.5-6.0) to a concentration of 1-5 mg/mL.[1]

    • Dissolve this compound in Conjugation Buffer (pH 7.2-7.5).

  • Activation of Carboxylic Acid:

    • To the solution of the carboxyl-containing molecule, add EDC and NHS. A typical starting molar ratio is 1:2:5 (Carboxyl-Molecule:EDC:NHS).[1]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to this compound:

    • Immediately add the activated molecule solution to the this compound solution. A 10- to 50-fold molar excess of the PEG linker is recommended to ensure complete reaction with the activated molecule.[1]

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1] Note: The secondary amine of this compound is less nucleophilic than a primary amine, so a longer reaction time or a slight increase in pH (to ~8.0) may be required for optimal conjugation.

  • Quenching the Reaction: Add Quenching Buffer to hydrolyze any unreacted NHS esters. Incubate for 30 minutes.

  • Purification and Analysis: Purify and characterize the final conjugate as described in Protocol 1.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency Inefficient activation of hydroxyl or carboxyl group.Ensure anhydrous conditions for activation. Use fresh EDC/NHS solutions. Optimize molar ratios of activating agents.
Hydrolysis of activated PEG or NHS ester.Use activated PEG immediately. Perform conjugation step promptly after activation. Maintain recommended pH.
Suboptimal pH for conjugation.Ensure conjugation buffer is between pH 7.2 and 8.5. Optimize pH for your specific molecule.
Presence of competing primary amines in buffers.Use amine-free buffers (e.g., PBS, MES, HEPES) for conjugation.[7]
Precipitation of Reactants Low solubility of the target molecule or PEG linker.Perform the reaction in a larger volume or add a co-solvent (e.g., DMSO, DMF), ensuring it does not exceed 10% of the total volume.
Multiple PEGylation Sites High molar excess of activated PEG.Reduce the molar excess of the activated PEG linker in the conjugation step. Optimize reaction time.

References

Application Notes and Protocols for MeNH-PEG2-OH Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with methylamino-polyethylene glycol-hydroxyl (MeNH-PEG2-OH). This heterobifunctional linker is instrumental in a variety of biomedical applications, including targeted drug delivery, bio-imaging, and diagnostics. The inclusion of a PEG spacer enhances the biocompatibility and circulation time of nanoparticles by reducing opsonization and phagocytosis.[1][2][3]

Introduction to this compound Functionalization

This compound is a linker molecule featuring a primary amine (methylamine) at one terminus and a hydroxyl group at the other, separated by a two-unit polyethylene (B3416737) glycol spacer. This structure allows for versatile conjugation strategies. The primary amine can be covalently linked to nanoparticles that have been surface-functionalized with carboxyl groups, utilizing well-established carbodiimide (B86325) chemistry.[4][5][6][7] Alternatively, the terminal hydroxyl group can be used for direct attachment to the surface of certain nanoparticles, such as silica (B1680970) or iron oxide, through condensation reactions.[8][9][10]

The process of attaching PEG chains to a nanoparticle, known as PEGylation, creates a hydrophilic protective layer.[1][11] This layer sterically hinders the adsorption of proteins, thereby preventing the rapid clearance of the nanoparticles from the bloodstream by the mononuclear phagocyte system.[1][12] This "stealth" property is crucial for enhancing the pharmacokinetic profile of nanoparticle-based therapeutics.[2][3]

Experimental Protocols

Two primary strategies for the functionalization of nanoparticles with this compound are presented below. Protocol A details the functionalization of carboxylated nanoparticles, a common platform for bioconjugation. Protocol B outlines a method for the direct attachment to silica nanoparticles.

Protocol A: Functionalization of Carboxylated Nanoparticles via Amine Coupling

This protocol describes a two-step process using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to couple the primary amine of this compound to carboxyl groups on the nanoparticle surface.[4][5][7]

Materials:

  • Carboxylated nanoparticles (e.g., gold, polystyrene, or pre-functionalized iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[13]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Nuclease-free water

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in the Activation Buffer.

    • Wash the nanoparticles twice by centrifugation and resuspension in Activation Buffer to remove any preservatives or contaminants.

  • Activation of Carboxyl Groups:

    • Adjust the nanoparticle concentration to 10 mg/mL in Activation Buffer.

    • Freshly prepare solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in nuclease-free water.

    • To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the sulfo-NHS solution.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Washing:

    • Centrifuge the activated nanoparticles to form a pellet.

    • Discard the supernatant containing excess EDC and sulfo-NHS.

    • Wash the nanoparticles twice with Coupling Buffer.

  • Conjugation with this compound:

    • Prepare a 10 mM solution of this compound in Coupling Buffer.

    • Resuspend the activated nanoparticle pellet in 1 mL of the this compound solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add 100 µL of Quenching Buffer to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature to deactivate any remaining active esters.

  • Final Washing and Storage:

    • Wash the functionalized nanoparticles three times with Washing Buffer.

    • Resuspend the final product in a suitable storage buffer (e.g., PBS) at the desired concentration.

    • Store at 4°C.

Protocol B: Direct Functionalization of Silica Nanoparticles

This protocol leverages the surface hydroxyl groups of silica nanoparticles for the direct attachment of the hydroxyl terminus of this compound through a condensation reaction, often facilitated by a silane (B1218182) coupling agent. A simplified direct grafting method is also possible.[8][14]

Materials:

  • Silica nanoparticles

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES) for surface amination (optional, for a more robust attachment)

  • Anhydrous toluene (B28343)

  • Ethanol (B145695)

Procedure:

  • Nanoparticle Preparation and Surface Activation:

    • Disperse the silica nanoparticles in anhydrous toluene.

    • For a more reactive surface, the silica can first be aminated by reacting with APTES.

  • Direct Grafting of this compound:

    • Dissolve an excess of this compound in anhydrous toluene.

    • Add the this compound solution to the silica nanoparticle dispersion.

    • Reflux the mixture overnight with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Washing and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles extensively with toluene and then with ethanol to remove unreacted this compound and any by-products.

    • Repeat the washing steps three times.

  • Drying and Storage:

    • Dry the functionalized silica nanoparticles under vacuum.

    • Store the dried nanoparticles in a desiccator at room temperature.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to assess the properties of the resulting nanoparticles.

Parameter Technique Purpose Expected Outcome
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)To confirm the presence of PEG on the nanoparticle surface.Appearance of characteristic C-O-C ether stretching bands from the PEG backbone.[15]
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To measure the size and size distribution of the nanoparticles in solution.An increase in hydrodynamic diameter and a low PDI value indicating a stable, monodisperse suspension.[16]
Surface Charge Zeta Potential MeasurementTo determine the surface charge of the nanoparticles.A shift in zeta potential towards neutral, indicating the shielding effect of the PEG layer.[16][17]
Morphology Transmission Electron Microscopy (TEM)To visualize the size, shape, and aggregation state of the nanoparticles.Visualization of a thin layer around the nanoparticle core, with particles remaining well-dispersed.
Quantification of Surface Ligands Thermogravimetric Analysis (TGA) or Quantitative NMR (qNMR)To determine the grafting density of the this compound on the nanoparticle surface.A weight loss corresponding to the decomposition of the organic PEG layer in TGA, or quantifiable signals in qNMR.[8][14]

Quantitative Data Summary

The following table summarizes typical changes in nanoparticle properties upon successful PEGylation. The exact values will depend on the core nanoparticle material and size, as well as the PEGylation density.

Nanoparticle Type Condition Average Hydrodynamic Diameter (nm) Zeta Potential (mV) Reference
BSA NanoparticlesBare~180-31.7[17]
PEGylated~217-14[17]
Itraconazole-loaded NanoparticlesBare253-30.1[16]
PEGylated286-18.6[16]
Gold Nanoparticles (10 nm)Non-PEGylatedVariesVaries[18]
PEGylated (1 kDa PEG)IncreasedShift towards neutral[18]

Workflow and Signaling Pathway Visualization

Experimental Workflow for Nanoparticle Functionalization and Characterization

The following diagram illustrates the general workflow for the functionalization of nanoparticles with this compound and their subsequent characterization.

G cluster_prep Nanoparticle Preparation cluster_func Functionalization cluster_purify Purification cluster_char Characterization NP_selection Select Nanoparticle Core (e.g., Gold, Silica, Iron Oxide) Surface_Mod Surface Pre-functionalization (e.g., Carboxylation) NP_selection->Surface_Mod Activation Activation of Surface Groups (e.g., EDC/Sulfo-NHS) Surface_Mod->Activation Conjugation Conjugation with This compound Activation->Conjugation Quenching Quenching of Reaction Conjugation->Quenching Washing Washing and Centrifugation Quenching->Washing Storage Resuspension and Storage Washing->Storage DLS DLS (Size, PDI) Storage->DLS Zeta Zeta Potential Storage->Zeta FTIR FTIR (Surface Chemistry) Storage->FTIR TEM TEM (Morphology) Storage->TEM Quant Quantification (TGA/qNMR) Storage->Quant

Workflow for Nanoparticle Functionalization
Signaling Pathway: Receptor-Mediated Endocytosis of Functionalized Nanoparticles

Functionalized nanoparticles are often designed to target specific cell surface receptors for cellular uptake. The following diagram illustrates the canonical pathway of receptor-mediated endocytosis, a common mechanism for the internalization of targeted nanoparticles.[19][20][21][22][23]

G NP Functionalized Nanoparticle Receptor Cell Surface Receptor NP->Receptor 1. Binding CoatedPit Clathrin-Coated Pit Receptor->CoatedPit 2. Clustering Membrane Plasma Membrane CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle 3. Invagination Endosome Early Endosome CoatedVesicle->Endosome 4. Uncoating & Fusion Lysosome Lysosome (Degradation) Endosome->Lysosome 5a. Degradation Pathway Recycling Recycling Endosome Endosome->Recycling 5b. Recycling Pathway DrugRelease Drug Release (Cytosol) Endosome->DrugRelease 5c. Endosomal Escape Recycling->Receptor Receptor Recycling

Receptor-Mediated Endocytosis Pathway

References

Troubleshooting & Optimization

MeNH-PEG2-OH reaction byproducts and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MeNH-PEG2-OH (2-(2-(methylamino)ethoxy)ethan-1-ol).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and what are the potential byproducts of each?

This compound is typically synthesized through one of two primary routes:

  • Reaction of Methylamine (B109427) with Ethylene (B1197577) Oxide: This method involves the reaction of methylamine with two equivalents of ethylene oxide. However, controlling the stoichiometry is critical. The use of excess ethylene oxide can lead to the formation of longer PEG chains attached to the methylamino group, resulting in a mixture of MeNH-PEGn-OH products (where n > 2).

  • Amination of Diethylene Glycol: This route involves the reaction of diethylene glycol with methylamine, often under catalytic conditions. Incomplete reaction can lead to residual diethylene glycol in the final product.

Q2: What are the most common impurities found in this compound?

Beyond the byproducts from synthesis, several impurities can be present in this compound:

  • Starting Materials: Unreacted methylamine or diethylene glycol may be present.

  • Oxidative Degradation Products: Like other polyethylene (B3416737) glycols (PEGs), this compound is susceptible to oxidative degradation. This process can generate formaldehyde (B43269) and formic acid as primary reactive impurities.[1]

  • Secondary Impurities: The formaldehyde and formic acid generated from degradation can react with the methylamino group of this compound to form N-formyl and N-methyl impurities.[1]

  • General PEG-related Impurities: The manufacturing process of PEGs can sometimes introduce contaminants like ethylene oxide and 1,4-dioxane.[2][3][4]

Q3: My reaction with this compound is giving unexpected side products. What could be the cause?

Unexpected side products in reactions involving this compound can often be traced back to the impurities mentioned above.

  • Reactive Impurities: The presence of formaldehyde or formic acid can lead to unwanted formylation or methylation of your target molecule if it contains a reactive amine.

  • Higher Order PEGs: If your this compound contains longer PEG chain impurities (MeNH-PEGn-OH, n>2), you will obtain a mixture of PEGylated products with different linker lengths.

Q4: How can I analyze the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a standard method for quantifying volatile impurities like residual starting materials and low molecular weight PEGs. The United States Pharmacopeia (USP) specifies GC-FID for the analysis of impurities in PEGs.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying this compound from its non-volatile impurities and byproducts. It can be used to determine the presence of higher-order PEG species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing both chromatographic separation and mass information.

Troubleshooting Guides

Problem 1: High levels of unknown impurities detected by GC/HPLC.
Potential Cause Troubleshooting Steps
Degradation during storage Store this compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically -20°C) and protected from light.
Contamination from reaction setup Ensure all glassware and equipment are scrupulously clean and dry before use.
Impure starting material Request a Certificate of Analysis (CoA) from the supplier to verify the purity of the this compound lot. Consider re-purifying the material if necessary.
Problem 2: Inconsistent results in PEGylation reactions.
Potential Cause Troubleshooting Steps
Variable purity of this compound lots Analyze each new lot of this compound for purity and composition before use.
Presence of higher-order PEG impurities Use a purification method such as preparative HPLC to isolate the desired this compound from longer PEG chain analogues.
Reaction with degradation impurities Test for the presence of formaldehyde and formic acid in your this compound stock. If present, consider purifying the PEG linker before use.

Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by GC-FID (Based on USP recommendations for PEGs)

This protocol is a general guideline and may need to be optimized for your specific instrument and sample.

  • Column: Use a packed column with a stationary phase suitable for PEG analysis (e.g., 12% G13 phase on S1NS solid support).[4]

  • Injector and Detector Temperatures: Set the injector and flame ionization detector (FID) temperatures appropriately for the analysis of semi-volatile compounds.

  • Carrier Gas: Use a suitable carrier gas (e.g., helium or nitrogen) at a constant flow rate.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Injection: Inject a small volume of the prepared sample onto the GC column.

  • Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to a known standard.

Visualizations

Byproduct_Formation cluster_synthesis Synthesis Byproducts cluster_degradation Degradation Impurities Methylamine Methylamine MeNH_PEG2_OH MeNH_PEG2_OH Methylamine->MeNH_PEG2_OH + 2x Ethylene Oxide Ethylene_Oxide Ethylene_Oxide Higher_PEGs MeNH-PEGn-OH (n>2) Ethylene_Oxide->Higher_PEGs Excess Diethylene_Glycol Diethylene_Glycol Diethylene_Glycol->MeNH_PEG2_OH + Methylamine Unreacted_DEG Unreacted Diethylene Glycol Diethylene_Glycol->Unreacted_DEG Incomplete Reaction MeNH_PEG2_OH_Deg This compound Oxidation Oxidation MeNH_PEG2_OH_Deg->Oxidation Formaldehyde Formaldehyde Oxidation->Formaldehyde Formic_Acid Formic_Acid Oxidation->Formic_Acid N_Methyl N-Methyl Impurity Formaldehyde->N_Methyl + Formic Acid N_Formyl N-Formyl Impurity Formic_Acid->N_Formyl

Caption: Potential byproducts and impurities in this compound synthesis and degradation.

Troubleshooting_Workflow Start Unexpected Reaction Outcome Check_Purity Analyze this compound Purity (GC, HPLC, LC-MS) Start->Check_Purity Impurity_Detected Impurities Detected? Check_Purity->Impurity_Detected Identify_Impurity Identify Impurity Type Impurity_Detected->Identify_Impurity Yes Adjust_Reaction Adjust Reaction Conditions Impurity_Detected->Adjust_Reaction No Purify Purify this compound (e.g., Prep HPLC) Identify_Impurity->Purify Purify->Adjust_Reaction End_Success Successful Reaction Adjust_Reaction->End_Success End_Fail Re-evaluate Approach Adjust_Reaction->End_Fail

Caption: Troubleshooting workflow for reactions involving this compound.

References

troubleshooting low yield in MeNH-PEG2-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeNH-PEG2-OH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low yields in this compound conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the this compound conjugation reaction?

The conjugation of this compound to a molecule typically involves the reaction of its primary methylamine (B109427) (-NHMe) group with an activated functional group on the target molecule. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters, which react with the primary amine of this compound to form a stable amide bond. This is a nucleophilic acyl substitution reaction.[1][2][3]

Q2: What are the optimal reaction conditions for achieving a high yield?

For efficient conjugation of an NHS ester to this compound, the following conditions are generally recommended:

ParameterRecommended RangeNotes
pH 7.2 - 8.5A slightly basic pH is crucial to ensure the primary amine is deprotonated and nucleophilic. At pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[1][4][5]
Buffer Phosphate, Borate, Bicarbonate, or HEPESIt is critical to use a non-amine-containing buffer. Buffers like Tris will compete with the this compound for reaction with the NHS ester.[2][4][5]
Temperature 4°C to Room Temperature (25°C)The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Lower temperatures can help to minimize hydrolysis of the NHS ester.[3][4]
Concentration >1 mg/mL of the protein/moleculeHigher concentrations of reactants can favor the bimolecular conjugation reaction over the hydrolysis of the NHS ester.[1]

Q3: My conjugation yield is low. What are the most common causes?

Low conjugation yield can often be attributed to one of the following factors:

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation.[4][6] The rate of hydrolysis increases with pH.[3][4]

  • Suboptimal pH: If the pH is too low (<7.2), the primary amine of this compound will be protonated (-NH2Me+), rendering it non-nucleophilic and unable to react with the NHS ester.[1]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic contaminants will react with the NHS ester, reducing the amount available for conjugation with this compound.[4][7]

  • Degraded Reagents: The this compound or the NHS-activated molecule may have degraded due to improper storage or handling. It is important to protect these reagents from moisture.[1]

  • Steric Hindrance: The reactive site on the target molecule may be sterically hindered, preventing the this compound from accessing it efficiently.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues leading to low conjugation yield.

Problem: Low or No Conjugation Product Observed

G start Start: Low/No Conjugation Yield check_reagents 1. Verify Reagent Integrity - Freshly prepared? - Stored correctly? start->check_reagents check_ph 2. Confirm Reaction pH - Is it between 7.2 and 8.5? check_reagents->check_ph Yes outcome_reagents_bad Degraded Reagents check_reagents->outcome_reagents_bad No check_buffer 3. Check Buffer Composition - Amine-free buffer used? check_ph->check_buffer Yes outcome_ph_bad Suboptimal pH check_ph->outcome_ph_bad No check_ratio 4. Evaluate Molar Ratio - Sufficient excess of one reagent? check_buffer->check_ratio Yes outcome_buffer_bad Competing Nucleophiles check_buffer->outcome_buffer_bad No outcome_ratio_bad Incorrect Stoichiometry check_ratio->outcome_ratio_bad No solution_reagents Solution: Use fresh reagents and verify storage conditions. outcome_reagents_bad->solution_reagents solution_ph Solution: Adjust pH to 7.2-8.5 using a calibrated pH meter. outcome_ph_bad->solution_ph solution_buffer Solution: Perform buffer exchange into an amine-free buffer (e.g., PBS). outcome_buffer_bad->solution_buffer solution_ratio Solution: Optimize the molar ratio of reactants. outcome_ratio_bad->solution_ratio

Problem: Inconsistent or Poorly Reproducible Results
Possible CauseRecommended Solution(s)
Inconsistent Reagent Handling Aliquot reagents upon receipt to minimize freeze-thaw cycles and prevent moisture contamination. Allow reagents to equilibrate to room temperature before opening.[1]
pH Drift During Reaction The release of NHS during the reaction is acidic and can lower the pH of poorly buffered solutions. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction.[1]
Variable Reaction Times/Temperatures Standardize incubation times and temperatures for all experiments to ensure consistency.

Experimental Protocols

Protocol 1: General Conjugation of this compound to an NHS-Activated Molecule
  • Buffer Preparation: Prepare a non-amine-containing buffer such as Phosphate Buffered Saline (PBS) at pH 7.4.

  • Reagent Preparation:

    • Dissolve the NHS-activated molecule in the reaction buffer to the desired concentration (typically 1-10 mg/mL).

    • Immediately before use, prepare a stock solution of this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the solution of the NHS-activated molecule.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts using dialysis, size-exclusion chromatography, or another suitable purification method.

Protocol 2: Monitoring Conjugation Efficiency by SDS-PAGE
  • Sample Preparation: Collect aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, and 120 minutes). If quenching the reaction, add the quenching buffer to these aliquots.

  • SDS-PAGE Analysis:

    • Mix the aliquots with an appropriate sample loading buffer.

    • Load the samples onto a polyacrylamide gel.

    • Run the gel according to standard procedures.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: The conjugated product should exhibit a higher molecular weight than the unconjugated starting material. The intensity of the bands can provide a qualitative assessment of the conjugation efficiency over time.[8]

Visualization of the Conjugation Workflow

// Add potential failure points hydrolysis [label="Potential Issue:\nNHS Ester Hydrolysis", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#EA4335", style=dashed, arrowhead=vee]; mix -> hydrolysis;

low_ph [label="Potential Issue:\nProtonated Amine (Low pH)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_mol -> low_ph; } केंदGeneral Workflow for this compound Conjugation

Analytical Methods for Characterization

A variety of analytical techniques can be used to characterize the conjugation products and determine the reaction yield.

Analytical MethodInformation Provided
SDS-PAGE Qualitative assessment of conjugation by observing a shift in molecular weight.[8]
HPLC (Size-Exclusion or Reversed-Phase) Separation and quantification of the conjugated product from unreacted starting materials.[9][10]
Mass Spectrometry (e.g., MALDI-TOF) Confirmation of the identity and purity of the conjugate by determining its molecular weight.
UV-Vis Spectroscopy Can be used to measure the concentration of the protein or molecule if it has a suitable chromophore. The NHS byproduct also absorbs at 260-280 nm, which can be used to monitor hydrolysis.[4]

It is often beneficial to use a combination of these techniques for a comprehensive characterization of the this compound conjugate.

References

preventing MeNH-PEG2-OH degradation during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeNH-PEG2-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a short, hydrophilic, bifunctional linker molecule. It contains a secondary methylamino (-MeNH) group and a primary hydroxyl (-OH) group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary applications are in bioconjugation, drug delivery, and nanotechnology. It is often used to link molecules, such as peptides, proteins, or small molecule drugs, to other molecules or surfaces, enhancing solubility and providing a flexible spacer.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored at -20°C in a dry, dark environment.[1] Exposure to light and moisture should be minimized.

Q3: What are the main functional groups in this compound and their reactivities?

This compound has two primary functional groups:

  • Secondary Amine (-MeNH): This group is nucleophilic and can react with various electrophiles, most commonly activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. It can also react with aldehydes and ketones in reductive amination reactions.

  • Primary Hydroxyl (-OH): This group can be acylated by highly reactive acylating agents, although it is generally less nucleophilic than the amine. It can also be used for further chemical modifications, such as etherification or esterification, often requiring activation.

Q4: Can the amine and hydroxyl groups of this compound react with each other?

Intramolecular reactions are generally unlikely under standard coupling conditions. However, under certain conditions, such as the presence of a strong base, the hydroxyl group could be deprotonated and potentially react with an activated intermediate of the same or another this compound molecule, leading to oligomerization.

Troubleshooting Guide

This guide addresses common issues that may arise during reactions involving this compound, focusing on preventing its degradation.

Issue 1: Low Yield of the Desired Conjugate

A low yield of your target product can be a primary indicator of this compound degradation or other reaction inefficiencies.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Degradation of this compound prior to reaction Ensure proper storage at -20°C in a desiccated, dark environment.Improper storage can lead to slow degradation over time.
Side reaction of the hydroxyl group Use a protecting group for the hydroxyl function if it is not the intended reaction site. A common strategy is to use a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, which can be removed under specific conditions.The hydroxyl group can undergo O-acylation, especially with highly reactive coupling agents or in the presence of a strong base.[2]
Oxidative degradation of the PEG chain Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).The polyethylene glycol chain is susceptible to oxidative degradation, which can be initiated by trace amounts of oxygen, especially at elevated temperatures.[3]
Inappropriate pH of the reaction medium Maintain the pH of the reaction within the optimal range for the specific coupling chemistry. For amine acylation with NHS esters, a pH of 7-9 is generally recommended.[4]Extreme pH values can lead to hydrolysis of reagents or degradation of the PEG linker. Acidic conditions can protonate the amine, reducing its nucleophilicity, while strongly basic conditions can promote side reactions.
Suboptimal coupling reagent Choose a coupling reagent that is efficient for your specific reaction and less likely to cause side reactions. For example, HATU and HBTU are highly efficient for amide bond formation but should be used with caution to avoid side reactions.[5]The choice of coupling reagent can significantly impact reaction efficiency and the potential for side reactions.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low Yield of Conjugate check_reagent Verify this compound Integrity (e.g., by NMR, MS) start->check_reagent check_reagent->start Reagent Degraded check_conditions Review Reaction Conditions check_reagent->check_conditions Reagent OK protect_oh Consider Protecting the Hydroxyl Group check_conditions->protect_oh Potential -OH Side Reaction optimize_coupling Optimize Coupling Reagent and Stoichiometry check_conditions->optimize_coupling Inefficient Coupling optimize_ph Adjust and Monitor Reaction pH check_conditions->optimize_ph Suboptimal pH inert_atmosphere Implement Inert Atmosphere Conditions check_conditions->inert_atmosphere Potential Oxidation analyze_byproducts Analyze Reaction Mixture for Side Products (HPLC-MS) protect_oh->analyze_byproducts optimize_coupling->analyze_byproducts optimize_ph->analyze_byproducts inert_atmosphere->analyze_byproducts successful_yield Successful Yield analyze_byproducts->successful_yield Problem Identified and Solved

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Unexpected Byproducts in the Final Product Mixture

The appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) often points to degradation of the linker or side reactions.

Possible Degradation Pathways and Byproducts:

Degradation Pathway Potential Byproducts Analytical Detection Method
Oxidative Scission of the PEG Chain Formaldehyde, acetaldehyde, and other short-chain aldehydes.[6]Derivatization followed by RP-HPLC-UV or direct detection by NMR.[6]
O-Acylation of the Hydroxyl Group A diester of your acylating agent and this compound.HPLC-MS can identify the mass of the byproduct.
Hydrolysis of Activated Esters Your carboxylic acid starting material and hydrolyzed coupling reagent.HPLC can show the presence of the unreacted starting material.

Troubleshooting Workflow for Unexpected Byproducts:

byproducts_workflow start Unexpected Byproducts Detected characterize Characterize Byproducts (LC-MS, NMR) start->characterize oxidation Oxidative Degradation (Aldehyde fragments) characterize->oxidation Mass consistent with PEG fragments o_acylation O-Acylation (Di-acylated PEG) characterize->o_acylation Mass consistent with di-acylation hydrolysis Hydrolysis of Reagents characterize->hydrolysis Excess starting material detected implement_inert Use Degassed Solvents and Inert Atmosphere oxidation->implement_inert protect_oh Protect Hydroxyl Group o_acylation->protect_oh ensure_anhydrous Use Anhydrous Solvents and Reagents hydrolysis->ensure_anhydrous re_run Re-run Reaction with Optimized Conditions implement_inert->re_run protect_oh->re_run ensure_anhydrous->re_run success Clean Product re_run->success

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

Experimental Protocols

General Protocol for Amide Coupling of a Carboxylic Acid to this compound

This protocol provides a general guideline for the conjugation of a carboxylic acid to the methylamino group of this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

    • Add DIPEA (2.0 eq) to the reaction mixture and stir for another 10 minutes.

  • Reaction:

    • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.

    • Slowly add the solution of this compound to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the desired conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry (e.g., ESI-MS).

Experimental Workflow Diagram:

experimental_workflow start Start activate_acid Activate Carboxylic Acid (HATU, DIPEA in DMF) start->activate_acid prepare_peg Prepare this compound Solution in DMF start->prepare_peg couple Combine and React (2-4h at RT) activate_acid->couple prepare_peg->couple monitor Monitor Reaction (TLC, LC-MS) couple->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for amide coupling.

By following these guidelines and troubleshooting steps, researchers can minimize the degradation of this compound and improve the efficiency and reproducibility of their conjugation reactions.

References

MeNH-PEG2-OH side reactions with functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeNH-PEG2-OH. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups on this compound?

This compound, or N-methyl-2-(2-hydroxyethoxy)ethanamine, is a bifunctional linker featuring two reactive groups: a secondary amine (-NHCH₃) and a primary hydroxyl (-OH). The secondary amine is the more nucleophilic and primary site for conjugation reactions, readily forming stable bonds with various electrophilic groups. The terminal hydroxyl group is less reactive but can participate in reactions under certain conditions or be used for subsequent derivatization.

Q2: Which functional groups does the secondary amine of this compound typically react with?

The secondary amine is the intended reaction site for most bioconjugation applications. It readily reacts with several functional groups, most commonly:

  • Activated Esters (e.g., N-hydroxysuccinimide esters, NHS esters): This is a very common reaction that forms a stable amide bond. The reaction is most efficient at a pH between 7.2 and 8.5.[1][2][3][4]

  • Carboxylic Acids (-COOH): In the presence of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the amine will form an amide bond with a carboxylic acid.[1][5][6]

  • Isocyanates and Isothiocyanates: These react with the amine to form stable urea (B33335) and thiourea (B124793) linkages, respectively.

  • Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines.[7][8] This reaction is reversible and can be driven to completion by removing water.[8]

Q3: Can the hydroxyl (-OH) group on this compound cause side reactions?

Yes, while the hydroxyl group is less nucleophilic than the secondary amine, it can lead to side reactions, particularly during acylation reactions intended for the amine.[1]

  • Ester Formation: With highly reactive acylating agents (like NHS esters) or under harsh conditions (e.g., high pH, large excess of reagent, long reaction times), the hydroxyl group can be acylated to form an ester linkage.[1] This is often the primary undesired side reaction.[1]

  • Other Reactions: The hydroxyl group can also react with epoxides (at pH 8.5-9.5) and isocyanates, though these reactions may require specific conditions.[4][9]

Q4: How can I selectively target the amine group and avoid reactions at the hydroxyl group?

Achieving chemoselectivity for the amine is crucial. The following strategies are recommended:

  • pH Control: Maintain the reaction pH between 7.2 and 8.5 for efficient N-acylation with NHS esters.[1][2] At higher pH values, the risk of hydroxyl group reactivity and hydrolysis of the NHS ester increases.[2][10]

  • Stoichiometry: Use a controlled molar excess of the acylating agent (e.g., 1.5:1 to 5:1 of NHS ester to amine). A large excess can drive the reaction with the less reactive hydroxyl group.[1]

  • Reaction Time and Temperature: Monitor the reaction to determine the optimal time. Avoid unnecessarily long reaction times which can promote side product formation.[1] Running the reaction at room temperature or on ice is generally recommended.[2]

Q5: My target molecule contains an aldehyde. What side reactions should I expect?

If your target molecule has an aldehyde or ketone functional group, the secondary amine of this compound can react with it to form an enamine.[7][8] This is a common reaction pathway for secondary amines and carbonyls.[7] If your goal is to conjugate via a different functional group (e.g., an NHS ester), the presence of an aldehyde could lead to a significant and undesired side product. Protecting the aldehyde group before performing the primary conjugation reaction may be necessary.

Troubleshooting Guide

Problem: Low yield of the desired conjugate.

Possible Cause Troubleshooting Suggestion
Suboptimal pH For NHS ester reactions, ensure the buffer pH is between 7.2 and 8.5.[1][2] For EDC coupling to carboxylic acids, the activation step is more efficient at pH 4.5-6.0, followed by the coupling step at pH 7.2-7.5.[1][11]
Hydrolysis of Activated Ester NHS esters have limited stability in aqueous solutions (half-life of 4-5 hours at pH 7), which decreases as pH rises.[10] Prepare activated ester solutions immediately before use and add them to the reaction promptly.
Competitive Reaction with Buffer Amine-containing buffers like Tris will compete with this compound for the activated ester.[1] Switch to a non-amine buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[1][2]
Steric Hindrance If the reaction site on your target molecule is sterically hindered, the reaction rate may be slow. Consider increasing the reaction time or temperature moderately, but monitor carefully for side product formation.

Problem: Unexpected mass detected by LC-MS.

Observation Potential Side Product & Explanation
Mass of Target + 2x(Mass of Linker) Di-PEGylation: Your target molecule may have multiple reactive sites, leading to the addition of more than one linker molecule. To control this, reduce the molar ratio of the PEG linker to the target molecule.[1]
Mass of Target + Mass of Linker (but unexpected retention time or fragmentation) O-Acylation: The linker may have attached via its hydroxyl group instead of the amine, forming an ester. This is more likely with a large excess of the acylating agent.[1] Confirm by MS/MS fragmentation. To avoid, strictly control pH and stoichiometry.[1]
Mass of Target + 18 Da Hydrolysis: If you are conjugating to a molecule activated with an NHS ester, the unexpected mass could be your starting material, indicating the NHS ester hydrolyzed before it could react.
Mass of Target + Mass of Linker - H₂O Enamine Formation: If your target molecule contains an aldehyde or ketone, this mass corresponds to the formation of an enamine side product from the reaction with the secondary amine of the linker.[7][8]

Visual Guides and Workflows

Reaction Pathways: Desired vs. Side Reaction

cluster_0 Desired Reaction Pathway (Amine Acylation) cluster_1 Potential Side Reaction (Hydroxyl Acylation) Target-NHS Target Molecule (NHS Ester) Product_A Desired Conjugate (Stable Amide Bond) Target-NHS->Product_A pH 7.2-8.5 + this compound Linker_A This compound Target-NHS_B Target Molecule (NHS Ester) Product_B Side Product (Ester Bond) Target-NHS_B->Product_B High pH / Excess Reagent + this compound Linker_B This compound

Caption: Desired amine acylation vs. potential hydroxyl side reaction.

General Experimental Workflow

A 1. Prepare Buffers (e.g., PBS, pH 7.5) B 2. Dissolve Target Molecule (e.g., NHS-activated protein) A->B D 4. Combine Reactants (Add linker to target solution) B->D C 3. Dissolve this compound (in buffer or DMSO) C->D E 5. Incubate (e.g., 2h at Room Temp) D->E F 6. Quench Reaction (e.g., add Tris or Hydroxylamine) E->F G 7. Purify Conjugate (e.g., SEC or Dialysis) F->G H 8. Analyze Product (LC-MS, SDS-PAGE) G->H

Caption: General workflow for conjugation to an NHS-activated molecule.

Troubleshooting Flowchart

Start Reaction Complete. Analyze by LC-MS. Q1 Desired Product Peak Present? Start->Q1 Success Success! Proceed with Purified Product. Q1->Success Yes Q2 Is Yield Low? Q1->Q2 No Troubleshoot_Yield Check pH, Buffer Choice, Reagent Stoichiometry, and Reagent Quality. Q2->Troubleshoot_Yield Yes Q3 Unexpected Peaks Present? Q2->Q3 No End Adjust Protocol and Repeat Troubleshoot_Yield->End Troubleshoot_Side_Products Consult Side Product Table. Consider O-acylation, di-PEGylation, or enamine formation. Q3->Troubleshoot_Side_Products Yes Q3->End No Troubleshoot_Side_Products->End

Caption: Troubleshooting logic for analyzing conjugation reaction outcomes.

Experimental Protocol: Conjugation of this compound to an NHS-Ester Activated Protein

This protocol provides a general procedure for conjugating this compound to a protein that has been activated with an N-Hydroxysuccinimide (NHS) ester.

Materials:

  • NHS-ester activated protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.5. Avoid buffers containing primary amines.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve reagents)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

  • Prepare Reagents: Allow all reagents to equilibrate to room temperature before opening vials.

  • Dissolve Protein: Prepare a solution of the NHS-ester activated protein in the Reaction Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • Dissolve Linker: Prepare a stock solution of this compound. If it is not readily soluble in the Reaction Buffer, dissolve it first in a minimal amount of amine-free DMF or DMSO before diluting with the buffer.[2]

  • Initiate Reaction: Add a 5-fold molar excess of the this compound solution to the protein solution. Mix gently by pipetting or brief vortexing.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight on ice.[2] Longer incubation times are generally performed at 4°C to minimize degradation.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. The primary amines in Tris will react with any remaining NHS esters. Incubate for 30 minutes.

  • Purify Conjugate: Remove unreacted PEG linker and quenching reagents by SEC (gel filtration) or dialysis against an appropriate buffer (e.g., PBS).

  • Analyze and Characterize: Confirm the conjugation and assess purity using SDS-PAGE (which will show a mass shift for the conjugated protein) and LC-MS to determine the exact mass and degree of PEGylation.

References

Technical Support Center: MeNH-PEG2-OH Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeNH-PEG2-OH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of conjugates involving this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound, also known as 2-[2-(methylamino)ethoxy]ethanol, is a short, hydrophilic linker molecule. It contains a secondary amine (methylamine) at one end and a hydroxyl group at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG portion of the molecule is known to increase the hydrophilicity and solubility of conjugated molecules in aqueous media.[1][2][3] It is frequently used in bioconjugation and drug development, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs), to connect a target protein binder with an E3 ligase ligand.[4][5][6]

Q2: I'm observing precipitation of my this compound conjugate in an aqueous buffer. What could be the cause?

A2: While the this compound linker is designed to enhance solubility, the overall solubility of the conjugate is determined by the properties of the molecule it is attached to. If you are conjugating it to a hydrophobic molecule, the resulting conjugate may still have limited aqueous solubility. Other factors could include the concentration of the conjugate, the pH and ionic strength of the buffer, and the temperature.

Q3: What solvents are compatible with this compound and similar short-chain PEG linkers?

A3: Short-chain amine-terminated PEG linkers are generally soluble in a range of polar solvents. This includes water, aqueous buffers, and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[7] They typically have lower solubility in less polar solvents like ethanol (B145695) and toluene, and are often insoluble in non-polar solvents like ether.[7]

Q4: How does pH affect the solubility of my this compound conjugate?

A4: The methylamine (B109427) group on the this compound linker is basic. At a pH below its pKa, the amine group will be protonated, carrying a positive charge. This can increase the conjugate's solubility in aqueous solutions. Conversely, at a higher pH, the amine will be neutral, which might reduce solubility, especially if the conjugated molecule is hydrophobic.

Troubleshooting Guide: Improving Conjugate Solubility

If you are encountering solubility issues with your this compound conjugate, consider the following troubleshooting steps:

Issue Potential Cause Suggested Solution
Precipitation in Aqueous Buffer The conjugated molecule is highly hydrophobic.- Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and add it to the aqueous buffer in small volumes with vortexing. - Decrease the final concentration of the conjugate in the aqueous buffer. - Modify the aqueous buffer by adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol.
Difficulty Dissolving the Lyophilized Conjugate The conjugate has poor water solubility.- Instead of directly dissolving in an aqueous buffer, first, dissolve the conjugate in a small amount of a compatible organic solvent (e.g., DMSO, DMF) to create a stock solution.[8] - Use sonication or gentle heating (if the conjugate is stable) to aid dissolution in the organic solvent before dilution into the aqueous buffer.
Phase Separation or Oiling Out The conjugate has limited solubility and is separating from the aqueous phase.- Adjust the pH of the buffer. For conjugates with the this compound linker, a slightly acidic pH may improve solubility by protonating the amine. - Increase the ionic strength of the buffer by adding salt (e.g., NaCl), which can sometimes improve the solubility of certain molecules.
Inconsistent Solubility Between Batches Variability in the conjugation reaction or purification process.- Ensure consistent reaction conditions and purification methods. - Characterize each batch thoroughly to confirm identity and purity, as residual unreacted starting materials or byproducts could affect solubility.

Data Presentation

Solvent Expected Solubility
WaterHigh
Aqueous Buffers (e.g., PBS)High
Dimethyl Sulfoxide (DMSO)High
Dimethylformamide (DMF)High
ChloroformSoluble
Methylene ChlorideSoluble
EthanolModerate to Low
TolueneLow
EtherInsoluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of a this compound Conjugate

This protocol describes a general method for preparing a concentrated stock solution of a this compound conjugate, particularly when it exhibits poor aqueous solubility.

Materials:

  • Lyophilized this compound conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of the lyophilized conjugate to room temperature.

  • Add a small volume of anhydrous DMSO or DMF to the vial to achieve a high concentration (e.g., 10-50 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the conjugate is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • This stock solution can then be added dropwise to a larger volume of aqueous buffer with stirring to achieve the desired final concentration.

Protocol 2: Two-Step Antibody Conjugation via a Heterobifunctional Linker

This protocol provides a general workflow for conjugating a payload to an antibody using a heterobifunctional linker, a common application for PEG linkers.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Heterobifunctional Crosslinker (e.g., NHS-PEG-Maleimide)

  • Thiol-containing payload (e.g., a drug or fluorescent dye)

  • Conjugation Buffer (e.g., PBS, pH 7.2)

  • Quenching Buffer (e.g., 1 M Tris, pH 8.0)

  • Desalting columns

Procedure:

Step A: Activation of the Antibody with the Crosslinker

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in the Conjugation Buffer.

  • Dissolve the NHS-PEG-Maleimide crosslinker in a suitable organic solvent (like DMSO) and immediately add it to the antibody solution at a 10- to 50-fold molar excess.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer. This results in the maleimide-activated antibody.

Step B: Conjugation of the Payload to the Activated Antibody

  • Dissolve the thiol-containing payload in the Conjugation Buffer.

  • Add the payload solution to the maleimide-activated antibody solution at a 2- to 10-fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding the Quenching Buffer.

  • Purify the final antibody-payload conjugate using a desalting column or size-exclusion chromatography to remove unreacted payload and other small molecules.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation antibody Antibody reaction1 Incubation (RT, 30-60 min) antibody->reaction1 linker NHS-PEG-Maleimide Linker linker->reaction1 purification1 Desalting Column reaction1->purification1 activated_antibody Maleimide-Activated Antibody reaction2 Incubation (RT, 1-2 hours) activated_antibody->reaction2 purification1->activated_antibody payload Thiol-Payload payload->reaction2 quench Quenching reaction2->quench purification2 Purification quench->purification2 final_conjugate Antibody-Payload Conjugate purification2->final_conjugate

Caption: A two-step workflow for antibody conjugation.

protac_synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product poi_ligand Protein of Interest (POI) Ligand (with reactive group) coupling1 Step 1: Couple POI Ligand to PEG Linker poi_ligand->coupling1 peg_linker This compound Linker (activated) peg_linker->coupling1 e3_ligand E3 Ligase Ligand (with reactive group) coupling2 Step 2: Couple E3 Ligase Ligand to Intermediate e3_ligand->coupling2 intermediate POI-PEG-Linker Intermediate coupling1->intermediate intermediate->coupling2 purification Purification (e.g., HPLC) coupling2->purification protac PROTAC Molecule purification->protac

Caption: General workflow for PROTAC synthesis.

References

Technical Support Center: Purification of MeNH-PEG2-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying MeNH-PEG2-OH conjugates from unreacted linkers and other impurities. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

A1: The primary challenges in purifying this compound conjugates stem from their physicochemical properties. These molecules are often highly polar and water-soluble, which can lead to difficulties with standard purification techniques like silica (B1680970) gel chromatography.[1][2] Common issues include poor retention on nonpolar stationary phases (e.g., C18), streaking on silica gel TLC plates, and co-elution with other polar impurities.[1] The presence of both a basic amine and a hydroxyl group can lead to strong interactions with acidic silica gel, potentially causing irreversible adsorption and low recovery.[1]

Q2: Which purification methods are most suitable for this compound conjugates?

A2: Several methods can be employed, often in combination, to effectively purify this compound conjugates. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The most common techniques include:

  • Silica Gel Chromatography: While challenging, it can be effective with modified solvent systems or by neutralizing the silica gel.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique suitable for obtaining highly pure products, especially for small-scale purifications.[3][4][5]

  • Liquid-Liquid Extraction (LLE): Useful for removing less polar or more water-soluble impurities.[6][7]

  • Solid-Phase Extraction (SPE): A versatile technique for sample cleanup and concentration, particularly for removing excess unreacted linker.[8][9]

Q3: How can I improve the separation of my polar conjugate during silica gel chromatography?

A3: To improve separation and reduce peak tailing on silica gel, you can:

  • Use a more polar eluent system: A gradient of dichloromethane (B109758) and methanol (B129727) is often a good starting point. Adding a small amount of a base like triethylamine (B128534) (0.5-2%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can help to mask the acidic silanol (B1196071) groups on the silica surface, improving the peak shape of basic compounds.[1]

  • Deactivate the silica gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites, reducing strong interactions with the amine group of your conjugate.[1]

  • Dry-loading the sample: If your compound has poor solubility in the initial eluent, adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder can improve the resolution.

Q4: My this compound conjugate is an oil and difficult to handle. Are there any techniques to solidify it?

A4: For PEGylated compounds that are oils or gels, a potential strategy is to form a solid complex. While not specifically documented for this compound, a method has been established for other small PEG-containing molecules where complexation with magnesium chloride (MgCl2) can transform oily intermediates into solid complexes, which are easier to handle and purify.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical performance metrics for various purification techniques applicable to small, polar molecules like this compound conjugates. The values are representative and may vary depending on the specific reaction mixture and experimental conditions.

Purification MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Silica Gel Chromatography 85-98%60-90%Moderate to HighCost-effective, scalable.Can have issues with polar compounds (tailing, low recovery).[1]
Preparative HPLC >99%70-95%Low to ModerateHigh resolution and purity.[4][5]Lower throughput, more expensive.
Liquid-Liquid Extraction Variable>90%HighSimple, rapid, good for initial cleanup.[6][7]Limited separation power for similar compounds.
Solid-Phase Extraction (SPE) 90-98%80-95%ModerateGood for sample concentration and cleanup.[8][9]Can be less effective for complex mixtures.
Crystallization >99%VariableVariableCan yield very pure product, scalable.Not all compounds crystallize easily.

Experimental Protocols

Protocol 1: Silica Gel Chromatography with Triethylamine Additive

This protocol is designed for the purification of polar, basic compounds like this compound on a gram scale.

Materials:

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Crude this compound conjugate reaction mixture

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates, solvent tank, and UV lamp

Procedure:

  • Solvent System Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of DCM and MeOH. Test various ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH) with the addition of 0.5-1% TEA to the total volume to improve the spot shape. The ideal system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH with 1% TEA).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.

    • Alternatively, for better resolution, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • If a gradient elution is needed (based on TLC analysis of the crude mixture), gradually increase the polarity by increasing the percentage of methanol.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound conjugate.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is suitable for achieving high purity on a smaller scale (mg to low grams).

Materials:

  • Preparative HPLC system with a UV detector

  • C18 preparative column

  • Water, HPLC grade, with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)

  • Acetonitrile, HPLC grade, with 0.1% TFA (Mobile Phase B)

  • Crude this compound conjugate, pre-filtered

Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column to determine the optimal gradient conditions for separating the conjugate from impurities.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes.

  • Sample Injection: Dissolve the crude sample in the initial mobile phase and inject it onto the column.

  • Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-40 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the this compound conjugate.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Pool the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the purified product as a TFA salt.

Mandatory Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_purification Purification Strategy cluster_methods Purification Methods cluster_end Final Product Crude Crude this compound (Product, Unreacted Linker, Byproducts) Initial_Cleanup Initial Cleanup (Optional) Crude->Initial_Cleanup Main_Purification Main Purification Initial_Cleanup->Main_Purification To further separation LLE Liquid-Liquid Extraction Initial_Cleanup->LLE SPE Solid-Phase Extraction Initial_Cleanup->SPE Polishing_Step Polishing Step (Optional) Main_Purification->Polishing_Step For higher purity Silica Silica Gel Chromatography Main_Purification->Silica Prep_HPLC Preparative HPLC Main_Purification->Prep_HPLC Polishing_Step->Prep_HPLC Pure_Product Pure this compound Conjugate Polishing_Step->Pure_Product LLE->Main_Purification SPE->Main_Purification Silica->Pure_Product Prep_HPLC->Pure_Product

Caption: General workflow for the purification of this compound conjugates.

Troubleshooting_Decision_Tree cluster_silica Silica Gel Chromatography Issues cluster_hplc Preparative HPLC Issues cluster_general General Issues Start Purification Issue Tailing Peak Tailing / Streaking? Start->Tailing Low_Recovery Low Recovery? Start->Low_Recovery Poor_Separation Poor Separation? Start->Poor_Separation No_Retention No Retention? Start->No_Retention Oily_Product Product is an Oil? Start->Oily_Product Tailing->Low_Recovery No Add_Base Add Base (TEA/NH4OH) to Mobile Phase Tailing->Add_Base Yes Neutralize_Silica Neutralize Silica Gel Low_Recovery->Neutralize_Silica Yes Low_Recovery->Poor_Separation No Use_Alumina Use Alumina or Bonded Phase Neutralize_Silica->Use_Alumina Still low Poor_Separation->No_Retention No Optimize_Gradient Optimize Gradient (shallower slope) Poor_Separation->Optimize_Gradient Yes Check_Phase_Collapse Use Aqua-type C18 or add >5% organic No_Retention->Check_Phase_Collapse Yes No_Retention->Oily_Product No Change_Solvent Change Organic Solvent (e.g., MeOH to ACN) Optimize_Gradient->Change_Solvent Still poor Form_Salt Attempt Salt Formation or Crystallization Oily_Product->Form_Salt Yes

Caption: Troubleshooting decision tree for purifying this compound conjugates.

References

Technical Support Center: MeNH-PEG2-OH Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeNH-PEG2-OH linker synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound, also known as 2-(2-(methylamino)ethoxy)ethan-1-ol, typically involves a multi-step process. The common strategy begins with the protection of the primary amine of 2-(2-aminoethoxy)ethanol (B1664899), followed by N-methylation, and concluding with the deprotection of the amine to yield the final product. A common protecting group used is the tert-butoxycarbonyl (Boc) group.

Q2: Why is the Boc protecting group commonly used for the amine in this synthesis?

A2: The tert-butoxycarbonyl (Boc) group is widely used to protect amines due to its stability under a range of reaction conditions and its relatively mild removal under acidic conditions.[1][2] This allows for selective modification of other parts of the molecule, such as the hydroxyl group, without affecting the protected amine.

Q3: What are the critical parameters to control during the N-methylation step?

A3: The N-methylation of the Boc-protected intermediate is a critical step. Key parameters to control include the choice of methylating agent (e.g., methyl iodide, dimethyl sulfate), the base (e.g., sodium hydride), solvent, and reaction temperature. Incomplete reaction can lead to a mixture of starting material and product, while over-methylation is generally not a concern for a secondary amine. Stoichiometry of the reagents should be carefully controlled to ensure complete conversion.

Q4: What are the recommended storage conditions for this compound and its intermediates?

A4: this compound and its Boc-protected intermediate should be stored in a cool, dry place, away from moisture and strong acids.[3] Long-term storage at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of Boc-NH-PEG2-OH (Protection Step)
Possible Cause Suggested Solution
Incomplete reaction.Ensure the starting material, 2-(2-aminoethoxy)ethanol, is fully dissolved and that the Boc-anhydride ((Boc)₂O) is added portion-wise to control the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of (Boc)₂O.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can lead to the decomposition of the Boc-anhydride.
Suboptimal pH.The reaction is typically carried out in the presence of a mild base (e.g., triethylamine (B128534), diisopropylethylamine) to neutralize the acid formed during the reaction. Ensure the appropriate stoichiometry of the base is used.
Incorrect workup procedure.During aqueous workup, ensure the pH is adjusted correctly to prevent the loss of the product into the aqueous layer.
Problem 2: Incomplete N-Methylation
Possible Cause Suggested Solution
Insufficiently strong base.Sodium hydride (NaH) is a common choice for deprotonating the Boc-protected amine. Ensure the NaH is fresh and handled under anhydrous conditions.
Inactive methylating agent.Use a fresh bottle of the methylating agent (e.g., methyl iodide). Store it properly to prevent degradation.
Low reaction temperature.While the initial deprotonation with NaH is often performed at 0°C, the subsequent methylation may require warming to room temperature or slightly above to proceed at a reasonable rate. Monitor the reaction by TLC.
Steric hindrance.The bulky Boc group can sometimes hinder the approach of the methylating agent.[1] Allowing for a longer reaction time may be necessary.
Problem 3: Difficulties with Boc Deprotection
Possible Cause Suggested Solution
Incomplete deprotection.Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane are commonly used.[4] Ensure a sufficient excess of acid is used and allow for adequate reaction time. Monitor by TLC until the starting material is fully consumed.
Formation of t-butyl byproducts.The t-butyl cation generated during deprotection can lead to side reactions.[1] Using scavengers like triethylsilane or anisole (B1667542) can help to suppress these byproducts.
Degradation of the product.Prolonged exposure to strong acids can sometimes lead to degradation. It is important to neutralize the reaction mixture promptly after completion and proceed with the workup.
Product loss during workup.The resulting amine salt is water-soluble. During workup, basification of the aqueous layer followed by extraction with an organic solvent is necessary to isolate the free amine product.
Problem 4: Product Impurity and Purification Challenges
Possible Cause Suggested Solution
Presence of unreacted starting materials or byproducts.Column chromatography is often required for purification. The choice of eluent system is critical. A gradient of methanol (B129727) in dichloromethane is often effective.
Residual acid or base from previous steps.Ensure thorough washing during the workup to remove any residual acids or bases.
Product is a viscous oil and difficult to handle.This compound is a viscous liquid at room temperature. Purification by column chromatography can be challenging. Kugelrohr distillation under high vacuum can be an alternative for purification if the product is thermally stable.
Difficulty in characterization.PEG compounds can be challenging to analyze.[5][6] Use a combination of analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry for complete characterization. HPLC with a charged aerosol detector (CAD) can be useful for purity assessment as PEG linkers lack a strong UV chromophore.[5][7]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(2-hydroxyethoxy)ethylamine (Boc-NH-PEG2-OH)

  • Dissolve 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Add a base, such as triethylamine (1.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.05 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate (B1210297) and water.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N-Methylation of Boc-NH-PEG2-OH

  • Dissolve Boc-NH-PEG2-OH (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of Boc-MeN-PEG2-OH

  • Dissolve the Boc-protected methylated intermediate (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in water and wash with DCM to remove any organic impurities.

  • Basify the aqueous layer to pH > 10 with a strong base (e.g., 1M NaOH).

  • Extract the product with DCM or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Visualized Workflows

Synthesis_Workflow General Synthesis Workflow for this compound A Start: 2-(2-aminoethoxy)ethanol B Boc Protection ((Boc)2O, Base) A->B C Intermediate: Boc-NH-PEG2-OH B->C D N-Methylation (NaH, MeI) C->D E Intermediate: Boc-MeN-PEG2-OH D->E F Boc Deprotection (TFA or HCl) E->F G Final Product: This compound F->G

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Step Identify Problematic Step (TLC analysis of each step) Start->Check_Step Protection Boc Protection Step Check_Step->Protection Protection Methylation N-Methylation Step Check_Step->Methylation Methylation Deprotection Deprotection Step Check_Step->Deprotection Deprotection Sol_Prot Check Reagent Purity Ensure Anhydrous Conditions Optimize Base Stoichiometry Protection->Sol_Prot Sol_Meth Use Fresh NaH and MeI Increase Reaction Time/Temp Ensure Anhydrous Conditions Methylation->Sol_Meth Sol_Deprot Increase Acid Conc./Time Use Scavengers Optimize Workup pH Deprotection->Sol_Deprot

Caption: Troubleshooting logic for addressing low reaction yields.

References

MeNH-PEG2-OH Linker Optimization for PROTACs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on linker optimization for Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on the MeNH-PEG2-OH linker and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC?

The this compound is a heterobifunctional linker building block. In PROTAC design, it serves as a flexible, hydrophilic spacer connecting the ligand that binds to the Protein of Interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1]

  • MeNH- (Methylamino group): Provides a reactive site, typically for forming an amide bond with a carboxylic acid on one of the PROTAC's ligands.

  • -PEG2- (Two polyethylene (B3416737) glycol units): This is the core of the spacer. PEG linkers are known to increase the water solubility and can improve the cell permeability of the final PROTAC molecule.[2][3] The length of the PEG chain is a critical parameter for optimization.[4]

  • -OH (Hydroxyl group): The other reactive handle, which can be activated or modified for conjugation to the second ligand.

The linker's primary role is to position the POI and the E3 ligase at an optimal distance and orientation to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[4][5]

Q2: My PROTAC shows good binding to the target protein and the E3 ligase individually, but it fails to induce degradation. What are the potential linker-related issues?

This is a common challenge that often points to problems with ternary complex formation. The linker is critical for the productive assembly of this complex.[6][7]

Here are several potential issues related to the this compound linker length:

  • Incorrect Linker Length:

    • Too Short: A linker that is too short (like the initial PEG2) may cause steric hindrance, physically preventing the target protein and E3 ligase from coming together to form a stable complex.[6][8]

    • Too Long: A linker that is excessively long can lead to an unstable or non-productive ternary complex where the lysine (B10760008) residues on the target protein are not positioned correctly for ubiquitination by the E2 enzyme associated with the E3 ligase.[6][9]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the two proteins in a way that is not geometrically suitable for the transfer of ubiquitin.[6][10] The flexibility of the PEG chain can sometimes lead to non-productive binding modes.[11]

  • Poor Physicochemical Properties: While PEG linkers generally improve solubility, the overall properties of the final PROTAC molecule might still hinder it from reaching sufficient intracellular concentrations.[6]

Troubleshooting Guide

Problem 1: No Target Degradation Observed

If your PROTAC, synthesized with a this compound linker, is not inducing degradation, a systematic approach is necessary.

G start No Degradation Observed check_binding 1. Confirm Binary Binding (Target & E3 Ligase) start->check_binding check_permeability 2. Assess Cell Permeability & Compound Stability check_binding->check_permeability Binding OK outcome_binding_fail Issue with Ligand Design check_binding->outcome_binding_fail Binding Fails check_ternary 3. Evaluate Ternary Complex Formation (e.g., TR-FRET) check_permeability->check_ternary Permeability OK outcome_perm_fail Poor Physicochemical Properties check_permeability->outcome_perm_fail Low Permeability check_ub 4. Check for Target Ubiquitination check_ternary->check_ub Complex Forms outcome_ternary_fail Suboptimal Linker Length or Geometry check_ternary->outcome_ternary_fail No/Weak Complex outcome_ub_fail Non-productive Ternary Complex Geometry check_ub->outcome_ub_fail No Ubiquitination solution_perm Modify Linker to Improve Solubility/Permeability outcome_perm_fail->solution_perm solution_linker Synthesize PROTACs with Varying PEG Lengths (e.g., PEG3, PEG4, PEG6) outcome_ternary_fail->solution_linker outcome_ub_fail->solution_linker

Caption: Troubleshooting workflow for PROTACs with no degradation activity.
Problem 2: A "Hook Effect" is Observed

The "hook effect" is characterized by reduced degradation efficiency at high PROTAC concentrations.[10] This occurs because the excess PROTAC molecules form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the required ternary complex.[6][7]

Solutions Involving Linker Optimization:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex relative to the binary ones and can mitigate the hook effect.[10][12] Varying the PEG linker length is a key strategy to find a "sweet spot" that maximizes cooperativity.

  • Modify Linker Rigidity: While PEG linkers are flexible, incorporating more rigid elements (e.g., alkyl chains) alongside the PEG units can pre-organize the PROTAC into a conformation that more readily forms the ternary complex, potentially reducing the concentrations needed for activity.[1]

Data on Linker Length Optimization

Optimizing the linker is often an empirical process, but general trends have been observed. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a homologous series (e.g., PEG2, PEG3, PEG4, etc.) is crucial.

Table 1: General Impact of PEG Linker Length on PROTAC Properties

PropertyShorter PEG Linker (e.g., PEG2-PEG3)Longer PEG Linker (e.g., PEG4-PEG8)Rationale & Citations
Solubility GoodExcellentThe ether oxygens in the PEG backbone increase hydrophilicity.[1][11]
Cell Permeability Often betterCan decrease if too longWhile PEG increases solubility, excessive length can increase polar surface area, hindering passive diffusion. However, flexible linkers can adopt folded conformations that shield polarity.[11]
Risk of Steric Hindrance HighLowA short linker may physically prevent the two large protein structures from assembling.[6][8]
Ternary Complex Stability Highly variable; can be very stable if geometry is perfect.Can be less stable due to higher entropic penalty upon binding.A longer, more flexible linker has more conformational freedom, which must be overcome to form a stable complex.[]
Degradation Efficacy (DC₅₀) UnpredictableUnpredictableThe outcome depends entirely on achieving a productive ternary complex geometry. Both short and long linkers have led to potent degraders for different systems.[4][8]

Table 2: Examples of Linker Length Optimization in Literature

Target/E3 LigaseShorter Linker ResultLonger Linker ResultCitation
ERα / VHL12-atom PEG linker showed moderate degradation.16-atom PEG linker was significantly more potent.[8]
CRBN (homo-PROTAC)8-atom PEG linker was optimal for degradation.Longer linkers were less effective.[8]
BTK / CRBNLinkers with < 4 PEG units showed impaired binary binding affinity.Linkers with ≥ 4 PEG units maintained high binding affinity.[4]
EGFR / CRBNA specific linker length resulted in degradation of both EGFR and HER2.Extending the linker by a single ethylene (B1197577) glycol unit abolished HER2 degradation, creating a selective EGFR degrader.[4]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[14][15]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Incubation: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to your POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: TR-FRET Assay for Ternary Complex Formation

This biophysical assay measures the proximity of the target protein and E3 ligase in the presence of a PROTAC.[14][16]

  • Reagents:

    • Purified, tagged POI (e.g., His-tagged).

    • Purified, tagged E3 ligase (e.g., GST-tagged).

    • Lanthanide-labeled anti-tag antibody (Donor, e.g., Tb-anti-His).

    • Fluorescently-labeled anti-tag antibody (Acceptor, e.g., FITC-anti-GST).

    • PROTAC dilutions.

  • Assay Procedure:

    • In a microplate, add a constant concentration of the POI and E3 ligase to each well.

    • Add the donor and acceptor antibodies.

    • Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

  • Measurement: Measure the FRET signal on a microplate reader by exciting the donor fluorophore (e.g., at 340 nm) and measuring the emission of both the donor (e.g., at 620 nm) and the acceptor (e.g., at 520 nm).

  • Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates that the PROTAC is bringing the POI and E3 ligase into close proximity, confirming ternary complex formation.

Diagrams and Pathways

PROTAC Mechanism of Action

The fundamental pathway illustrates how a PROTAC co-opts the cellular machinery for protein degradation.

G poi Protein of Interest (POI) ternary Ternary Complex (POI-PROTAC-E3) poi->ternary protac PROTAC protac->protac Catalytic Cycle protac->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Poly-ubiquitinated POI ternary->poly_ub Ubiquitination ub Ubiquitin (Ub) ub->ternary E1/E2 proteasome 26S Proteasome poly_ub->proteasome degradation POI Degradation proteasome->degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Linker Optimization Cycle

The development of an effective PROTAC is an iterative process where the linker is systematically modified and tested.

G design 1. Design Linker Series (e.g., PEG2, PEG3, PEG4) synthesize 2. Synthesize PROTACs design->synthesize test 3. Test In Vitro (Degradation, Ternary Complex) synthesize->test analyze 4. Analyze Data (DC50, Hook Effect) test->analyze analyze->design Refine Design

Caption: Iterative cycle for PROTAC linker length optimization.

References

Technical Support Center: The Impact of MeNH-PEG2-OH on ADC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of the MeNH-PEG2-OH linker in Antibody-Drug Conjugates (ADCs) and its impact on pharmacokinetics (PK).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in an ADC?

The this compound linker is a hydrophilic spacer used in the construction of ADCs. Its primary roles are to:

  • Increase Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC and rapid clearance from circulation.[1][2][3][4][5] The polyethylene (B3416737) glycol (PEG) component of the linker increases the overall water solubility of the ADC.[2][4][6][]

  • Provide a Spacer Arm: The linker physically separates the antibody from the cytotoxic drug. This can reduce the potential for the drug to interfere with the antibody's binding to its target antigen.

  • Influence Pharmacokinetics: By modifying the physicochemical properties of the ADC, the linker can significantly impact its behavior in the body, including its circulation half-life and biodistribution.[1][2][4][][8]

Q2: How does incorporating a this compound linker affect the pharmacokinetics of an ADC?

Incorporating a hydrophilic linker like this compound generally leads to an improved pharmacokinetic profile for an ADC.[1][2][4][8] Key effects include:

  • Prolonged Half-Life: The increased hydrophilicity provided by the PEG moiety creates a "hydration shell" around the ADC, which can reduce non-specific clearance by the reticuloendothelial system (RES) and prolong its circulation time.[2][]

  • Reduced Aggregation: Hydrophobic interactions are a major cause of ADC aggregation. By increasing the hydrophilicity of the conjugate, the this compound linker helps to prevent the formation of aggregates, which are often rapidly cleared from circulation and can cause immunogenicity.[3][4][6]

  • Improved Therapeutic Index: By extending the circulation time and potentially reducing off-target toxicity associated with aggregation and rapid clearance, the therapeutic index of the ADC can be improved.[1]

Q3: Can the this compound linker lead to unexpected experimental results?

Yes, while generally beneficial, the use of a this compound linker can sometimes lead to challenges. For instance, achieving a high drug-to-antibody ratio (DAR) can sometimes be difficult due to steric hindrance from the PEG linker during the conjugation reaction.[9] It is also crucial to ensure the purity of the PEGylated linker, as polydispersity can lead to a heterogeneous ADC product with variable PK properties.[2]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with ADCs containing the this compound linker.

Issue 1: Low Yield of Purified ADC

Possible Causes:

  • Aggregation during conjugation or purification: The hydrophobic payload may still be driving some aggregation despite the presence of the hydrophilic linker, especially at high concentrations.[3][9]

  • Suboptimal reaction conditions: The pH, temperature, or reaction time for the conjugation may not be optimal, leading to incomplete reaction or degradation.

  • Inefficient purification: The chosen purification method (e.g., size exclusion chromatography, protein A chromatography) may not be effectively separating the ADC from unconjugated antibody or other impurities.

Troubleshooting Steps:

  • Optimize Conjugation Conditions:

    • Perform small-scale test reactions at varying pH levels and temperatures.

    • Analyze the reaction kinetics to determine the optimal reaction time.

  • Modify Purification Protocol:

    • Screen different chromatography resins and buffer systems.

    • Consider adding a non-ionic surfactant at a low concentration to the purification buffers to minimize non-specific interactions and aggregation.

  • Characterize Aggregates:

    • Use techniques like size exclusion chromatography with multi-angle light scattering (SEC-MALS) to quantify the amount and size of aggregates.

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)

Possible Causes:

  • Variable linker reactivity: The reactivity of the this compound linker can be sensitive to storage conditions and buffer components.

  • Incomplete antibody reduction (for cysteine conjugation): If conjugating to engineered or native cysteines, incomplete reduction of disulfide bonds will result in a lower DAR.

  • Steric hindrance: The PEG chain may sterically hinder the access of the linker-drug to all available conjugation sites on the antibody, especially at higher DARs.[9]

Troubleshooting Steps:

  • Ensure Linker Quality:

    • Use high-purity, monodisperse this compound linkers.[2]

    • Follow the manufacturer's storage and handling recommendations.

  • Optimize Antibody Pre-treatment:

    • If using cysteine conjugation, optimize the concentration of the reducing agent and the reduction time.

  • Adjust Reaction Stoichiometry:

    • Vary the molar ratio of the linker-drug to the antibody to find the optimal ratio for achieving the desired DAR.

Issue 3: Rapid Clearance of ADC in vivo

Possible Causes:

  • Residual Aggregation: Even low levels of aggregation not easily detected by standard methods can lead to rapid clearance.[3]

  • Linker Instability: The linkage between the this compound linker and the drug or the antibody may be unstable in plasma, leading to premature release of the payload.[10]

  • Immunogenicity: The ADC may be eliciting an immune response, leading to accelerated clearance.[2][6]

Troubleshooting Steps:

  • Thorough Aggregate Analysis:

    • Employ sensitive analytical techniques like analytical ultracentrifugation (AUC) or field-flow fractionation (FFF) to detect low levels of aggregates.

  • Assess Linker Stability:

    • Perform in vitro plasma stability assays to monitor the integrity of the ADC over time.[10]

  • Evaluate Immunogenicity:

    • In preclinical animal models, monitor for the presence of anti-drug antibodies (ADAs).

Data Presentation

The following tables provide a hypothetical comparison of the pharmacokinetic parameters of an ADC with and without the this compound linker to illustrate its expected impact.

Table 1: In Vitro Stability in Human Plasma

ADC FormulationHalf-life (t½) in plasma (hours)% Aggregation after 72h
ADC without PEG linker9615%
ADC with this compound1443%

Table 2: In Vivo Pharmacokinetic Parameters in Rats

ADC FormulationHalf-life (t½) (hours)Clearance (mL/hr/kg)Area Under the Curve (AUC) (µg*h/mL)
ADC without PEG linker720.51500
ADC with this compound1200.23500

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature drug release in plasma.

Materials:

  • ADC construct

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., ELISA, SEC-HPLC)

  • Analytical method for free drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human plasma.

  • As a control, dilute the ADC to the same concentration in PBS.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.

  • Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • For analysis of ADC integrity and aggregation, thaw the samples and analyze by SEC-HPLC.

  • For analysis of free drug, precipitate the plasma proteins (e.g., with acetonitrile), and analyze the supernatant by LC-MS/MS.

  • Calculate the percentage of intact ADC remaining and the concentration of released drug at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of the ADC in an animal model.

Materials:

  • ADC construct

  • Appropriate rodent model (e.g., Sprague-Dawley rats)

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Centrifuge

  • Analytical method for ADC quantification in plasma (e.g., ELISA)

Procedure:

  • Acclimate the animals to the housing conditions for at least one week prior to the study.

  • Prepare the ADC formulation in the dosing vehicle at the desired concentration.

  • Administer a single intravenous (IV) dose of the ADC to each animal (typically 3-5 animals per group).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h, 336h) via an appropriate route (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the ADC in the plasma samples using a validated ELISA method.

  • Use pharmacokinetic modeling software to calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizations

ADC_Troubleshooting_Workflow start Start: Experimental Issue issue1 Low ADC Yield? start->issue1 end Resolution issue2 Inconsistent DAR? issue1->issue2 No action1a Optimize Conjugation (pH, Temp, Time) issue1->action1a Yes issue3 Rapid in vivo Clearance? issue2->issue3 No action2a Verify Linker Quality (Purity, Storage) issue2->action2a Yes issue3->end No action3a Advanced Aggregate Analysis (AUC, FFF) issue3->action3a Yes action1b Modify Purification (Resin, Buffers) action1a->action1b action1c Characterize Aggregates (SEC-MALS) action1b->action1c action1c->end action2b Optimize Antibody Pre-treatment action2a->action2b action2c Adjust Stoichiometry action2b->action2c action2c->end action3b In Vitro Plasma Stability Assay action3a->action3b action3c Assess Immunogenicity (ADA Assay) action3b->action3c action3c->end

Caption: Troubleshooting workflow for common issues with this compound ADCs.

in_vivo_pk_workflow start Start: Acclimatize Animals prep Prepare ADC Formulation start->prep end End: PK Parameter Calculation dose Administer IV Dose prep->dose collect Collect Blood Samples (Multiple Time Points) dose->collect process Process Blood to Plasma collect->process store Store Plasma at -80°C process->store analyze Quantify ADC Concentration (ELISA) store->analyze analyze->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

Technical Support Center: Strategies to Reduce MeNH-PEG2-OH Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MeNH-PEG2-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a short, hydrophilic, bifunctional linker molecule. It contains a methylamino (-MeNH) group at one end and a hydroxyl (-OH) group at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) chain. Its primary applications are in bioconjugation and as a linker in the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs). The PEG component enhances the solubility and reduces the aggregation of the molecules it is attached to.

Q2: What causes this compound to aggregate?

While this compound is designed to improve solubility, under certain conditions, the molecule itself can self-associate or aggregate. The primary causes of aggregation include:

  • High Concentration: At elevated concentrations, the likelihood of intermolecular interactions increases, which can lead to the formation of aggregates.

  • Suboptimal Solvent Conditions: The choice of solvent and the presence of co-solvents can significantly impact the solubility and aggregation of this compound.

  • Improper Storage and Handling: Exposure to moisture, light, and repeated freeze-thaw cycles can lead to degradation and aggregation of the compound.

  • pH and Buffer Composition: The pH and the types of salts in a buffer solution can influence the charge and interactions of the this compound molecules, potentially promoting aggregation.[1][2]

  • Bifunctional Nature: The presence of two reactive functional groups can lead to intermolecular cross-linking, especially in the presence of other reactive species, which can result in the formation of larger aggregates.

Q3: How can I detect aggregation of this compound?

Several analytical techniques can be employed to detect and quantify the aggregation of this compound in solution:

  • Dynamic Light Scattering (DLS): This technique is highly sensitive for detecting the presence of aggregates and determining their size distribution in a solution.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of earlier eluting peaks compared to the monomeric this compound standard can indicate the presence of aggregates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in NMR spectra, such as peak broadening or shifts, can suggest self-association or aggregation.

  • Mass Spectrometry (MS): While not a direct measure of aggregation in solution, MS can help identify oligomeric species.

  • Turbidity Measurements: A simple method to detect gross precipitation is to measure the turbidity of the solution using a spectrophotometer. An increase in absorbance at a non-absorbing wavelength (e.g., 600 nm) indicates the formation of insoluble aggregates.

Troubleshooting Guide: Strategies to Reduce this compound Aggregation

This guide provides systematic steps to troubleshoot and mitigate aggregation issues with this compound in your experiments.

Problem: Observed precipitation or cloudiness in this compound solution.

dot graph TD{ subgraph Troubleshooting_Workflow A[Start: Precipitation Observed] --> B{Assess Storage and Handling}; B --> C{Check Solvent and Concentration}; C --> D{Optimize Buffer Conditions}; D --> E{Modify Experimental Protocol}; E --> F[End: Aggregation Minimized]; end

} Caption: Troubleshooting workflow for this compound aggregation.

Step 1: Review Storage and Handling Procedures

Improper storage is a common source of reagent instability.

  • Recommended Storage: this compound should be stored at -20°C in a desiccated environment to protect it from moisture.[3][4] The vial should be tightly sealed.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the vial, which can lead to hydrolysis and aggregation. After use, flush the vial with an inert gas like argon or nitrogen before resealing.

Step 2: Optimize Solvent and Concentration

The choice of solvent and the concentration of this compound are critical factors.

SolventSolubilityNotes
Water SolubleCan be used for aqueous reactions.
DMSO SolubleA good choice for preparing concentrated stock solutions.[5]
DMF SolubleAnother suitable organic solvent for stock solutions.[3]
Ethanol SolubleCan be used, but may be less effective at preventing aggregation of hydrophobic conjugates.[5]

Table 1. Solubility of this compound in Common Solvents.

  • Recommendation: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF. Add the stock solution to your aqueous reaction buffer dropwise while vortexing to avoid localized high concentrations that can trigger precipitation.

Step 3: Adjust Buffer Conditions

The composition of your reaction buffer can significantly impact the stability of this compound.

ParameterRecommendationRationale
pH Maintain a pH between 6.0 and 7.5.Extreme pH values can lead to hydrolysis of the linker or promote aggregation.
Buffer Salts Use non-nucleophilic buffers such as phosphate, HEPES, or MOPS.Avoid buffers containing primary amines (e.g., Tris) if you are performing reactions with the amine-reactive end of the linker, as they will compete with the intended reaction.[6]
Additives Consider the addition of stabilizing excipients.Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol) can act as protein and small molecule stabilizers. Salts like NaCl or KCl at appropriate concentrations (50-150 mM) can help to modulate electrostatic interactions and reduce aggregation.

Table 2. Recommended Buffer Conditions for this compound.

Step 4: Modify Experimental Protocol

If aggregation persists, modifying the experimental setup may be necessary.

dot graph TD { subgraph Experimental_Workflow_Modification direction LR; A[Prepare Stock Solution] --> B(Stepwise Addition); B --> C{Monitor Reaction}; C -- Aggregation Detected --> D[Lower Temperature]; D --> C; C -- No Aggregation --> E[Purification]; end

} Caption: Modified experimental workflow to minimize aggregation.

  • Stepwise Addition: Instead of adding the entire volume of the this compound stock solution at once, add it to the reaction mixture in small aliquots over a period of time with gentle mixing.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 4°C). This can slow down the rate of aggregation.

  • Use of Co-solvents: For particularly hydrophobic reaction components, maintaining a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or DMF in the final reaction mixture can help maintain solubility. However, be mindful that higher concentrations of organic solvents can be detrimental to the stability of proteins if they are part of the reaction.[6]

Detailed Experimental Protocol: Dissolving and Handling this compound to Prevent Aggregation

This protocol provides a step-by-step guide for the proper handling and dissolution of this compound to minimize the risk of aggregation.

Materials:

  • This compound (stored at -20°C, desiccated)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Inert gas (Argon or Nitrogen)

  • Micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibration: Remove the vial of this compound from the -20°C freezer and allow it to warm to room temperature on the benchtop for at least 20-30 minutes before opening.

  • Preparation of Stock Solution:

    • Under a fume hood, carefully open the vial.

    • Add a calculated volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 100 mM).

    • Gently vortex the vial until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage of Stock Solution:

    • Blanket the headspace of the vial with an inert gas (argon or nitrogen).

    • Seal the vial tightly.

    • Store the stock solution at -20°C. For frequent use, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Use in Experiments:

    • When ready to use, thaw the stock solution at room temperature.

    • Add the required volume of the stock solution to your reaction buffer dropwise while gently vortexing the reaction mixture. This ensures rapid and uniform dispersal of the linker and prevents localized high concentrations.

    • Proceed with your experimental protocol.

By following these guidelines and troubleshooting steps, you can significantly reduce the incidence of this compound aggregation in your experiments, leading to more reliable and reproducible results.

References

Validation & Comparative

A Head-to-Head Showdown: MeNH-PEG2-OH vs. SMCC Linkers for Antibody-Drug Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC). The linker's stability directly impacts the ADC's therapeutic index, influencing both its efficacy and safety profile. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient drug release at the tumor site. This guide provides an in-depth, objective comparison of two prominent linker technologies: the hydrophilic MeNH-PEG2-OH linker and the conventional non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

This comparison will delve into their mechanisms of action, present available stability data, and provide detailed experimental protocols for assessing ADC stability.

At a Glance: Key Differences in Linker Chemistry and Stability

The fundamental difference between the this compound and SMCC linkers lies in their chemical structure and resulting properties. The this compound linker incorporates a short polyethylene (B3416737) glycol (PEG) chain, imparting hydrophilicity that can enhance the solubility and stability of the ADC. In contrast, the SMCC linker is a more hydrophobic, non-cleavable crosslinker that has been a mainstay in ADC development.

For the widely used SMCC linker, quantitative data on its stability is available, although with some variability depending on the specific ADC construct and experimental conditions. A notable instability of the maleimide-thiol linkage in SMCC is its susceptibility to a retro-Michael reaction, which can lead to premature drug deconjugation.

Quantitative Stability Data Comparison

The following table summarizes available quantitative data on the stability of ADCs, with a focus on SMCC-based linkers due to the availability of specific data.

Linker TypeADC ConstructMatrixTimeStability MetricObservation
SMCC Not SpecifiedMouse Plasma120 hours% Linker Degradation38% degradation observed.
SMCC Not SpecifiedMice (in vivo)7 days% DAR Decrease29% decrease in Drug-to-Antibody Ratio (DAR).
mc (maleimide-caproyl) *Ab095-mc-MMAFVarious PlasmasFull Incubation% Drug Release0.02-0.03% drug release, indicating high stability.

Note: The maleimide-caproyl (mc) linker is structurally analogous to the reactive portion of the SMCC linker.

The data for SMCC and its analogue highlight a potential for instability, likely through the retro-Michael reaction. However, the very low drug release observed for the mc-linked ADC suggests that the specific molecular context of the ADC can significantly influence stability. For this compound, while specific quantitative data is lacking, the hydrophilic nature of the PEG chain is generally expected to contribute positively to overall ADC stability by reducing aggregation and non-specific binding.

Mechanisms of Action and Instability

The stability of an ADC is intrinsically linked to the chemical bonds formed by the linker. Understanding the mechanisms of conjugation and potential degradation pathways is crucial for rational linker design.

Conjugation Chemistry

Conjugation_Chemistry cluster_MeNH_PEG2_OH This compound Conjugation cluster_SMCC SMCC Conjugation Antibody_COOH Antibody-COOH ADC_Amide Antibody-CO-NH-PEG2-OH-Payload (Stable Amide Bond) Antibody_COOH->ADC_Amide EDC/NHS Coupling MeNH_PEG2_OH This compound-Payload MeNH_PEG2_OH->ADC_Amide Antibody_SH Antibody-SH (from reduced disulfide) ADC_Thioether Antibody-S-Thiosuccinimide-Payload (Thioether Bond) Antibody_SH->ADC_Thioether Michael Addition SMCC_Payload Maleimide-SMCC-Payload SMCC_Payload->ADC_Thioether

Figure 1: Conjugation pathways for this compound and SMCC linkers.

The this compound linker is typically conjugated to a carboxyl group on an antibody (e.g., on glutamic or aspartic acid residues) via an amide bond, which is known for its high stability. The SMCC linker, a heterobifunctional crosslinker, reacts with a free thiol group on the antibody (often generated by reducing interchain disulfide bonds) through a Michael addition reaction to form a thioether bond.

SMCC Instability: The Retro-Michael Reaction

A key vulnerability of the thiosuccinimide linkage formed by SMCC is its reversibility through a retro-Michael reaction, especially in the presence of other thiols like albumin in the bloodstream. This can lead to the premature release of the drug-linker from the antibody.

Retro_Michael_Reaction ADC_Thioether Antibody-S-Thiosuccinimide-Payload Deconjugated_Antibody Antibody-SH ADC_Thioether->Deconjugated_Antibody Retro-Michael Reaction Released_Payload Maleimide-Payload Albumin_Adduct Albumin-S-Thiosuccinimide-Payload Released_Payload->Albumin_Adduct Thiol Exchange Albumin_SH Albumin-SH Albumin_SH->Albumin_Adduct

Figure 2: Instability of SMCC linker via retro-Michael reaction and thiol exchange.

Experimental Protocols for ADC Stability Assessment

To empirically determine and compare the stability of ADCs with different linkers, a robust in vitro plasma stability assay is essential. The following protocol provides a detailed methodology for such an assessment.

In Vitro Plasma Stability Assay

Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in Drug-to-Antibody Ratio (DAR) over time.

Materials:

  • Test ADC (e.g., with this compound or SMCC linker)

  • Control ADC (with a known stable or unstable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), anticoagulated (e.g., with EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immuno-affinity capture beads (e.g., Protein A or anti-human IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or a denaturing buffer compatible with LC-MS)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • LC-MS grade water, acetonitrile, and formic acid

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Experimental Workflow:

Stability_Assay_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation timepoints Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 96, 168h) incubation->timepoints capture Immuno-affinity Capture of ADC timepoints->capture wash Wash Beads to Remove Plasma Proteins capture->wash elute Elute ADC from Beads wash->elute reduce Reduce ADC (optional, for light/heavy chain analysis) elute->reduce lcms LC-MS Analysis elute->lcms Intact ADC Analysis reduce->lcms dar Calculate Average DAR lcms->dar end End: Stability Profile dar->end

Figure 3: Workflow for in vitro ADC plasma stability assay.

Procedure:

  • Incubation:

    • Dilute the test ADC to a final concentration of 1 mg/mL in plasma from the desired species.

    • Incubate the ADC-plasma mixture at 37°C.

    • At predetermined time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots and immediately store them at -80°C to quench any further reaction.

  • Immuno-affinity Capture:

    • Thaw the plasma aliquots.

    • Add immuno-affinity capture beads to each aliquot and incubate according to the manufacturer's instructions to capture the ADC.

    • Wash the beads several times with wash buffer to remove unbound plasma proteins.

  • Elution and Sample Preparation:

    • Elute the captured ADC from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

    • For analysis of light and heavy chains, treat the eluate with a reducing agent like DTT.

  • LC-MS Analysis:

    • Analyze the intact or reduced ADC samples by LC-MS.

    • Use a reversed-phase column suitable for protein separation.

    • Acquire mass spectra over an appropriate m/z range.

  • Data Analysis and DAR Calculation:

    • Deconvolute the raw mass spectra to obtain the mass of the different ADC species (unconjugated antibody, and antibody with 1, 2, 3, etc., drugs).

    • Calculate the relative abundance of each species.

    • Determine the average DAR at each time point using the following formula:

      • Average DAR = Σ(n * Abundance of DARn) / Σ(Abundance of DARn)

      • Where 'n' is the number of drugs conjugated to the antibody.

Conclusion

The selection of a linker is a multifaceted decision that requires careful consideration of the payload's properties, the target antigen's biology, and the desired pharmacokinetic profile. The SMCC linker, a long-standing tool in ADC development, offers high stability through its non-cleavable nature, yet its susceptibility to the retro-Michael reaction presents a potential liability for premature drug release. The available data suggests that while this instability can be significant, it may be mitigated by the overall ADC structure.

The this compound linker, and PEGylated linkers in general, represent a promising strategy to enhance the stability and solubility of ADCs. The hydrophilic PEG moiety can reduce aggregation and non-specific interactions, potentially leading to improved pharmacokinetics and a better therapeutic window. However, the lack of direct, quantitative comparative stability data for this compound necessitates a case-by-case experimental evaluation.

Ultimately, the optimal linker choice will be context-dependent. The detailed experimental protocol provided in this guide offers a robust framework for researchers to empirically assess the stability of their ADC candidates and make data-driven decisions in the pursuit of safer and more effective cancer therapeutics.

MeNH-PEG2-OH vs NHS-PEG linker reactivity comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to MeNH-PEG2-OH and NHS-PEG Linker Reactivity for Bioconjugation

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a suitable linker is critical to the success of their work. This guide provides an objective comparison of the reactivity and application of two distinct polyethylene (B3416737) glycol (PEG) linkers: this compound and N-hydroxysuccinimide (NHS)-PEG linkers. While both are utilized in modifying biomolecules, their functional groups dictate different conjugation strategies and reaction kinetics.

Overview of Linker Chemistry

This compound is a heterobifunctional linker possessing a secondary amine (methylamino) and a primary hydroxyl group. Each of these groups offers distinct conjugation possibilities, but neither is directly reactive with primary amines on a target molecule without activation or specific reaction conditions.

  • The methylamino (MeNH-) group , as a secondary amine, is nucleophilic and can be used in reactions such as reductive amination with aldehydes or ketones. Secondary amines are generally more nucleophilic than primary amines, though their reactivity can be influenced by steric hindrance.

  • The hydroxyl (-OH) group is generally unreactive towards nucleophiles like amines. It requires activation to participate in bioconjugation. A common strategy is to oxidize the hydroxyl group to a carboxylic acid, which can then be further activated, for example, into an NHS ester.

NHS-PEG linkers are amine-reactive linkers that have a terminal N-hydroxysuccinimide ester. This functional group is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1]

Reaction Mechanisms and Specificity

The fundamental difference in reactivity between this compound and NHS-PEG linkers lies in their reaction mechanisms.

NHS-PEG Linker: The NHS ester reacts with primary amines via nucleophilic acyl substitution. This reaction is efficient at physiological to slightly alkaline pH (7.2-8.5).[1][2] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide bond.[1]

NHS_Ester_Reaction cluster_0 NHS-PEG Linker cluster_1 Target Molecule cluster_2 Conjugated Product NHS_PEG R-PEG-O-C(=O)-NHS Conjugate R-PEG-C(=O)-NH-Protein NHS_PEG->Conjugate pH 7.2-8.5 Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate Leaving_Group + NHS-OH

Caption: Reaction of an NHS-PEG linker with a primary amine.

This compound Linker: This linker does not have a single, direct reaction mechanism for amine conjugation. Instead, it offers two potential pathways:

  • Reductive Amination (via the MeNH- group): The methylamino group can react with an aldehyde or ketone on a target molecule to form an unstable intermediate, which is then reduced by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable amine bond. This process is known as reductive amination.

  • Activation of the -OH group: The hydroxyl group can be oxidized to a carboxylic acid. This acid can then be activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form an NHS ester, which can then react with primary amines on a target molecule, following the same mechanism as a standard NHS-PEG linker.

MeNH_PEG2_OH_Pathways cluster_0 Pathway 1: Reductive Amination cluster_1 Pathway 2: -OH Activation Start This compound Reactant1 Target Molecule with Aldehyde/Ketone Start->Reactant1 + NaBH₃CN Activation Oxidation to -COOH Start->Activation Product1 Stable Amine Bond Reactant1->Product1 NHS_Ester_Formation EDC/NHS Activation Activation->NHS_Ester_Formation Reactant2 Target Molecule with Primary Amine NHS_Ester_Formation->Reactant2 Product2 Stable Amide Bond Reactant2->Product2

Caption: Conjugation pathways for this compound.

Quantitative Comparison of Reactivity

Direct quantitative comparison is challenging due to the different reaction mechanisms. However, we can summarize the key parameters for each approach.

FeatureNHS-PEG LinkerThis compound (via -OH activation & NHS ester formation)This compound (via Reductive Amination)
Reactive Group N-hydroxysuccinimide esterCarboxylic acid (after oxidation)Secondary amine (methylamino)
Target Group Primary amines (-NH₂)Primary amines (-NH₂)Aldehydes, ketones
Reaction Type Nucleophilic Acyl SubstitutionCarbodiimide ChemistryReductive Amination
Reaction pH 7.2 - 8.5[2]Activation: 4.5-6.0; Conjugation: 7.2-8.56.0 - 8.0
Reaction Time 30 minutes to 2 hoursActivation: 15-30 min; Conjugation: 2 hrs to overnight2 to 24 hours
Key Side Reaction Hydrolysis of NHS ester[3]Formation of N-acylurea byproduct-
Stability of Linker Moisture-sensitive[4]Carboxylic acid is stable; in situ NHS ester is unstableGenerally stable
Resulting Linkage Stable amide bondStable amide bondStable secondary or tertiary amine bond

Experimental Protocols

Protocol 1: Protein Labeling with NHS-PEG Linker

This protocol provides a general procedure for conjugating an NHS-PEG linker to a protein containing primary amines.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration. Buffers containing Tris or glycine (B1666218) will compete with the reaction.[4]

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: Activation of this compound and Conjugation to a Protein

This protocol describes the oxidation of the hydroxyl group of this compound to a carboxylic acid, followed by EDC/NHS activation and conjugation to a protein.

Part A: Oxidation of -OH to -COOH This is a general synthetic chemistry procedure and should be performed in a chemistry lab setting.

Materials:

Procedure:

  • Dissolve this compound in an alkaline aqueous solution (e.g., 0.1 M NaOH).

  • Slowly add a solution of KMnO₄ while stirring and maintaining the temperature.

  • After the reaction is complete (monitored by TLC or LC-MS), quench any remaining KMnO₄.

  • Acidify the solution with HCl to protonate the carboxylic acid.

  • Extract the MeNH-PEG2-COOH product with a suitable organic solvent and purify.

Part B: EDC/NHS Activation and Protein Conjugation

Materials:

  • MeNH-PEG2-COOH (from Part A)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Conjugation buffer (e.g., PBS, pH 7.2-8.0)

  • Protein solution

  • Quenching and purification materials as in Protocol 1

Procedure:

  • Activation: Dissolve MeNH-PEG2-COOH in the activation buffer. Add a 1.5-fold molar excess of both EDC and NHS. Incubate for 15-30 minutes at room temperature to form the NHS ester in situ.

  • Conjugation: Add the activated linker solution to the protein solution in the conjugation buffer.

  • Incubation, Quenching, and Purification: Follow steps 4-6 from Protocol 1.

Logical Workflow for Linker Selection

The choice between this compound and an NHS-PEG linker depends on the desired conjugation strategy and the functional groups available on the target molecule.

Linker_Selection_Workflow Start Start: Choose a PEG Linker Question1 What is the target functional group on your molecule? Start->Question1 Amine Primary Amine (-NH₂) Question1->Amine Aldehyde Aldehyde/Ketone Question1->Aldehyde Other Other (e.g., -SH, -COOH) Question1->Other Decision1 Use NHS-PEG Linker for direct conjugation Amine->Decision1 Decision4 Alternatively, activate the -OH of this compound to an NHS ester Amine->Decision4 Decision2 Use this compound for reductive amination Aldehyde->Decision2 Decision3 Consider other linker chemistries Other->Decision3

Caption: Decision workflow for selecting a PEG linker.

Conclusion

NHS-PEG linkers offer a straightforward and efficient method for conjugating to primary amines, making them a popular choice for modifying proteins and other biomolecules.[1] Their primary drawback is their susceptibility to hydrolysis, which requires careful handling and reaction conditions.[3]

This compound, on the other hand, is a more versatile but less direct linker. It does not react with amines "out of the box." The methylamino group allows for conjugation to aldehydes and ketones via reductive amination, while the hydroxyl group can be chemically modified to create a variety of reactive functionalities, including an amine-reactive NHS ester. This multi-step process for amine reactivity offers more control but also introduces additional complexity and potential for lower overall yields.

The choice between these two linkers ultimately depends on the specific application, the available functional groups on the target molecule, and the desired level of control over the conjugation process. For direct and rapid conjugation to primary amines, NHS-PEG linkers are the preferred choice. For applications requiring alternative conjugation strategies or a more modular approach, this compound provides a flexible platform.

References

A Comparative Analysis of MeNH-PEG2-OH and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall solubility, stability, pharmacokinetics, and efficacy of the therapeutic agent. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their hydrophilicity, biocompatibility, and tunable properties.

This guide provides a comparative analysis of MeNH-PEG2-OH, a discrete PEG linker with a methylamino- and a hydroxyl-terminal group, against other commonly employed PEG linkers. We will delve into their chemical properties, reactivity, and impact on bioconjugate performance, supported by generalized experimental protocols and data where available.

Understanding this compound: Structure and Reactivity

This compound is a heterobifunctional, discrete PEG (dPEG®) linker. Discrete PEGs are advantageous as they have a defined molecular weight and length, ensuring batch-to-batch consistency in bioconjugate manufacturing. The key functional groups of this compound are:

  • Methylamino (-NHCH3) group: A secondary amine that can react with carboxylic acids or their activated esters to form a stable amide bond.

  • Hydroxyl (-OH) group: A primary alcohol that can be further functionalized or used as a point of attachment.

  • PEG2 spacer: A short chain of two ethylene (B1197577) glycol units that imparts hydrophilicity.

The methylamino group offers a reactive handle for conjugation to proteins (e.g., via lysine (B10760008) residues after activation of their carboxyl groups) or small molecules containing a carboxylic acid. The hydroxyl end can be used for subsequent modifications or to attach to another molecule of interest.

Comparative Analysis with Other PEG Linkers

The choice of a PEG linker depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final bioconjugate. Here, we compare this compound with other common classes of PEG linkers.

Reactivity and Bond Stability

The stability of the linkage formed is paramount for the performance of a bioconjugate, particularly in the systemic circulation for ADCs.[1]

Linker TypeReactive Group(s)Target Functional GroupResulting LinkageStability
This compound Methylamino (-NHCH3)Carboxylic Acid (-COOH)AmideHigh
NH2-PEG-OH Primary Amine (-NH2)Carboxylic Acid (-COOH)AmideHigh
NHS-PEG-X N-hydroxysuccinimide EsterPrimary Amine (-NH2)AmideHigh
Mal-PEG-X MaleimideThiol (-SH)ThioetherHigh
Hydrazide-PEG-X Hydrazide (-CONHNH2)Aldehyde/KetoneHydrazonepH-sensitive (cleavable)

X represents a second functional group.

The amide bond formed from the reaction of the methylamino group of this compound with a carboxylic acid is highly stable, which is desirable for applications requiring the payload to remain attached to the targeting moiety until it reaches the target site.[2] In contrast, linkers like hydrazides form pH-sensitive hydrazone bonds, which can be designed for cleavage in the acidic environment of endosomes or lysosomes.[3]

Impact on Physicochemical Properties

The inclusion of a PEG spacer, even a short one like in this compound, can significantly impact the physicochemical properties of a bioconjugate.

PropertyThis compoundLonger Chain PEG Linkers (e.g., PEG8, PEG12)Non-PEG Linkers (e.g., SMCC)
Hydrophilicity Moderate increaseHigh increaseGenerally hydrophobic
Solubility Improved for hydrophobic payloadsSignificantly improvedMay decrease solubility
Aggregation ReducedSignificantly reducedCan increase aggregation
Immunogenicity Potentially reducedSignificantly reducedMay be immunogenic
Pharmacokinetics Can modulateGenerally extends half-lifeVariable

Hydrophilic PEG linkers can improve the solubility and reduce the aggregation of bioconjugates, especially those with hydrophobic payloads.[4] This can lead to improved manufacturing processes and better in vivo performance.[5] While a short PEG2 linker provides a moderate increase in hydrophilicity, longer PEG chains generally have a more pronounced effect on extending circulation half-life.[6] However, even short PEG linkers can alter the pharmacokinetic profile of a molecule.[6]

Experimental Protocols

Detailed and specific experimental data directly comparing this compound with other linkers is not extensively available in the public domain. However, the following are generalized protocols for key experiments used to evaluate and compare the performance of different linkers in the context of ADC development.

General Workflow for Bioconjugation and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Mol_A Molecule A (e.g., Antibody) Conjugation Conjugation Reaction Mol_A->Conjugation Mol_B Molecule B (e.g., Drug-Linker) Mol_B->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Bioconjugate Purified Bioconjugate Purification->Bioconjugate DAR DAR Determination (HIC, MS) Bioconjugate->DAR Stability Stability Assessment (Plasma Incubation) Bioconjugate->Stability Purity Purity Analysis (SDS-PAGE, SEC) Bioconjugate->Purity Functional_Bioconjugate Characterized Bioconjugate Bioconjugate->Functional_Bioconjugate InVitro In Vitro Cytotoxicity (MTT Assay) Functional_Bioconjugate->InVitro InVivo In Vivo Efficacy (Xenograft Model) Functional_Bioconjugate->InVivo ADC_MOA cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., Tubulin Inhibitor) Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest

References

The Tipping Point: Evaluating the Efficacy of MeNH-PEG2-OH in PROTACs Against Longer PEG Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate dance of targeted protein degradation, the length of the linker connecting the target-binding warhead to the E3 ligase recruiter is a critical determinant of a PROTAC's success. This guide provides a comparative analysis of the efficacy of PROTACs employing the short MeNH-PEG2-OH linker versus those with longer polyethylene (B3416737) glycol (PEG) chains. Drawing upon experimental data from studies on Bromodomain-containing protein 4 (BRD4) degraders, we aim to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on this crucial aspect of PROTAC design.

The fundamental principle of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker's role is far from a passive spacer; its length and composition directly influence the geometry and stability of this ternary complex.[1] An optimal linker length is paramount for efficient and potent protein degradation.[1]

Quantitative Comparison of BRD4 Degradation

Systematic studies on BRD4-targeting PROTACs have demonstrated a significant dependence on the PEG linker length for degradation efficacy. While a single comprehensive study directly comparing a this compound linker with a full spectrum of longer PEG chains under identical conditions is not available, a compilation of data from various sources allows for the observation of clear trends. The following table summarizes the performance of BRD4 degraders with varying PEG linker lengths, using the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) as key metrics.

Linker CompositionTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
No PEG linkerBRD4CRBN LigandH661< 500Not Reported[2]
1 PEG unitBRD4CRBN LigandH661> 5000Not Reported[2]
2 PEG units BRD4 CRBN Ligand H661 > 5000 Not Reported [2]
4 PEG unitsBRD4CRBN LigandH661< 500Not Reported[2]
5 PEG unitsBRD4ThalidomideVariesOptimalHigh[1]

Note: The data presented is a synthesis from multiple studies. Direct comparison should be approached with caution as experimental conditions may vary.

From the available data, it is evident that for CRBN-recruiting BRD4 PROTACs, linkers with 1 and 2 PEG units exhibit significantly lower potency compared to those with no PEG linker or longer PEG chains (4-5 units).[2] This suggests that for this particular target and E3 ligase combination, a very short PEG linker like this compound may not provide the optimal spatial orientation for efficient ternary complex formation, leading to reduced degradation. Conversely, a PEG5 linker has been described as optimal in other thalidomide-based BRD4 degraders.[1] This highlights the target- and system-dependent nature of linker optimization.

Experimental Protocols

To ensure the reproducibility and accurate assessment of PROTAC efficacy, detailed experimental methodologies are crucial. The following is a standard protocol for evaluating the degradation of BRD4 in cultured cells using Western blotting.

Protocol: Western Blot Analysis of BRD4 Degradation
  • Cell Culture and Treatment:

    • Seed human cancer cell lines (e.g., HeLa, MV-4-11, or HEK293T) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs (e.g., 1, 10, 100, 1000 nM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) in parallel.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein lysates (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the signaling pathway of BRD4.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub_Chain Polyubiquitin Chain Target->Ub_Chain Tagged for Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_Chain->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action

BRD4_Signaling_Pathway cluster_0 BRD4 Signaling Pathway Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits & Activates RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Simplified BRD4 Signaling Pathway

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. While shorter linkers like this compound offer advantages in terms of molecular weight and potentially improved cell permeability, the available data for BRD4 degraders suggests that a 2-PEG unit linker may be suboptimal for achieving high degradation potency. Longer PEG chains, such as those with 4 or 5 units, appear to be more effective in this specific context, likely by providing the necessary flexibility and distance to facilitate a productive ternary complex formation. It is crucial for researchers to empirically determine the optimal linker length for each target-E3 ligase pair through systematic evaluation. The experimental protocols and conceptual diagrams provided herein serve as a foundational resource for the rational design and optimization of next-generation protein degraders.

References

A Comparative Guide to the Biological Activity of Peptides Conjugated with a MeNH-PEG2-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activity of peptides before and after conjugation with a discrete methoxy-amino-polyethylene glycol-hydroxyl (MeNH-PEG2-OH) linker. While specific data for this exact linker is limited in publicly available literature, this guide utilizes data from a structurally similar short, discrete amino-PEG linker to provide a representative comparison. The principles and experimental methodologies outlined are broadly applicable to the evaluation of peptides conjugated with short PEG linkers.

Executive Summary

Conjugation of peptides with a short amino-PEG linker, such as this compound, can significantly improve their in vivo stability and pharmacokinetic profile. These benefits, however, can be accompanied by a modest reduction in in vitro potency and receptor binding affinity due to steric hindrance introduced by the PEG moiety. The following sections provide a detailed comparison of a representative peptide, a Glucagon-Like Peptide-1 (GLP-1) analogue, before and after conjugation, supported by experimental data and protocols.

Data Presentation: Comparative Biological Activity of a GLP-1 Analogue

The following tables summarize the quantitative data for a hypothetical GLP-1 analogue and its PEGylated counterpart, where "PEG2" represents a short, discrete amino-PEG linker analogous to this compound.

Table 1: In Vitro Receptor Binding Affinity and Potency

CompoundReceptor Binding Affinity (IC50, nM)In Vitro Potency (EC50, nM)
GLP-1 Analogue1.20.8
GLP-1 Analogue-PEG23.52.1

Table 2: In Vitro and In Vivo Stability

CompoundIn Vitro Plasma Half-Life (t½, hours)In Vivo Half-Life (t½, hours)
GLP-1 Analogue2.51.5
GLP-1 Analogue-PEG28.16.8

Table 3: In Vivo Efficacy - Glucose Lowering in a Mouse Model

CompoundDose (nmol/kg)Blood Glucose Reduction (%) at 2h
Vehicle Control-0
GLP-1 Analogue1045
GLP-1 Analogue-PEG21055

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to enable replication and further investigation.

Competitive Receptor Binding Assay

This assay determines the binding affinity (IC50) of the peptides to the GLP-1 receptor.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor.

  • Radiolabeled [125I]-GLP-1.

  • Unlabeled GLP-1 analogue and GLP-1 analogue-PEG2.

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Filtration apparatus with glass fiber filters.

  • Gamma counter.

Protocol:

  • Culture HEK293-hGLP-1R cells to 80-90% confluency and prepare cell membranes.

  • In a 96-well plate, add a fixed concentration of [125I]-GLP-1 to each well.

  • Add increasing concentrations of either the unlabeled GLP-1 analogue or the GLP-1 analogue-PEG2 to compete for binding.

  • Add cell membranes to each well and incubate at room temperature for 2 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the in vitro potency (EC50) of the peptides by quantifying the production of cyclic AMP (cAMP) upon GLP-1 receptor activation.[1][2][3]

Materials:

  • CHO-K1 cells stably expressing the human GLP-1 receptor.

  • GLP-1 analogue and GLP-1 analogue-PEG2.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Luminometer or plate reader.

Protocol:

  • Seed CHO-K1-hGLP-1R cells in a 96-well plate and incubate overnight.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.

  • Add increasing concentrations of the GLP-1 analogue or GLP-1 analogue-PEG2 to the wells.

  • Incubate for 30 minutes at 37°C to stimulate cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Calculate the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.

In Vitro Plasma Stability Assay

This assay assesses the stability of the peptides in plasma over time.

Materials:

  • Freshly collected human or mouse plasma.

  • GLP-1 analogue and GLP-1 analogue-PEG2.

  • Quenching solution (e.g., acetonitrile (B52724) with internal standard).

  • LC-MS/MS system.

Protocol:

  • Incubate the GLP-1 analogue or GLP-1 analogue-PEG2 at a fixed concentration in plasma at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma-peptide mixture.

  • Immediately stop the enzymatic degradation by adding a quenching solution.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining peptide concentration.

  • Calculate the in vitro half-life (t½) by plotting the natural log of the peptide concentration against time.

In Vivo Pharmacokinetic Study

This study determines the in vivo half-life of the peptides in a relevant animal model.

Materials:

  • Male C57BL/6 mice.

  • GLP-1 analogue and GLP-1 analogue-PEG2.

  • Dosing and blood collection supplies.

  • LC-MS/MS system.

Protocol:

  • Administer a single intravenous (IV) or subcutaneous (SC) dose of the GLP-1 analogue or GLP-1 analogue-PEG2 to a cohort of mice.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital).

  • Process the blood samples to obtain plasma.

  • Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis using appropriate software to calculate the in vivo half-life (t½) and other parameters.

In Vivo Efficacy Study: Oral Glucose Tolerance Test (OGTT)

This study evaluates the in vivo efficacy of the peptides in a diabetic mouse model.[4][5][6][7]

Materials:

  • db/db mice (a model for type 2 diabetes).

  • GLP-1 analogue and GLP-1 analogue-PEG2.

  • Glucose solution for oral gavage.

  • Glucometer and test strips.

Protocol:

  • Fast the db/db mice overnight.

  • Administer a single dose of the GLP-1 analogue, GLP-1 analogue-PEG2, or vehicle control.

  • After a specified time (e.g., 30 minutes), administer an oral glucose bolus (e.g., 2 g/kg).

  • Measure blood glucose levels from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after the glucose challenge.

  • Calculate the percentage reduction in blood glucose compared to the vehicle control group.

Visualizations

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1 analogue to its receptor (GLP-1R) on pancreatic beta cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin (B600854) secretion.[8][9][10][11][12]

GLP1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GLP-1_Analogue GLP-1 Analogue GLP-1R GLP-1 Receptor GLP-1_Analogue->GLP-1R Binds G_Protein G Protein (Gs) GLP-1R->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilizes Epac2->Insulin_Vesicles Mobilizes Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: GLP-1 receptor activation pathway.

Experimental Workflow: In Vitro Characterization

The following diagram illustrates the typical workflow for the in vitro characterization of a novel peptide conjugate.

In_Vitro_Workflow Peptide_Synthesis Peptide Synthesis (Analogue & Analogue-PEG2) Binding_Assay Receptor Binding Assay (IC50 Determination) Peptide_Synthesis->Binding_Assay Functional_Assay Functional Assay (cAMP) (EC50 Determination) Peptide_Synthesis->Functional_Assay Stability_Assay Plasma Stability Assay (t½ Determination) Peptide_Synthesis->Stability_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis

Caption: In vitro characterization workflow.

Conclusion

The conjugation of peptides with short, discrete PEG linkers like this compound represents a viable strategy to improve their therapeutic potential by enhancing their stability and in vivo half-life. While a trade-off in terms of slightly reduced in vitro potency may be observed, the overall in vivo efficacy is often improved due to the prolonged exposure of the peptide to its target. The experimental protocols and workflows provided in this guide offer a robust framework for the comprehensive evaluation of such peptide conjugates, enabling researchers to make informed decisions in the drug development process.

References

In Vitro Assessment of MeNH-PEG2-OH Linker Cleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design and efficacy of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the functional components of these complex molecules but also dictates the stability and release kinetics of the payload. This guide provides an objective comparison of the in vitro assessment of the MeNH-PEG2-OH linker, contextualized against common cleavable linker alternatives, and is supported by experimental data and detailed protocols.

The this compound (Methylamino-PEG2-Hydroxyl) linker is a hydrophilic spacer featuring a terminal methylamine (B109427) and a hydroxyl group. In bioconjugation, these functional groups are typically used to form stable amide or ether bonds, respectively. Consequently, the this compound linker is generally considered to be a non-cleavable linker under physiological and typical in vitro biological conditions. Its primary role is to provide a stable, hydrophilic connection between two molecular entities, enhancing solubility and optimizing spatial orientation without a specific biological release mechanism.[1]

This guide will first detail the assessment of stability for non-cleavable linkers like this compound and then provide a comparative analysis of widely used cleavable linkers, including their distinct cleavage mechanisms and quantitative assessment methods.

Assessment of Non-Cleavable Linker Stability

The primary in vitro assessment for a non-cleavable linker like this compound is to confirm its stability in relevant biological media, ensuring that the bioconjugate remains intact until it reaches its target. The most common method for this is the in vitro plasma stability assay.[2][3][4][5][6][7][8]

Data Presentation: Stability of Non-Cleavable Linkers

The stability of non-cleavable linkers is typically quantified by monitoring the percentage of the intact bioconjugate or the drug-to-antibody ratio (DAR) over time when incubated in plasma. A stable linker will show minimal degradation or drug deconjugation.

Linker TypeConjugate ExampleMatrixIncubation Time (hours)% Intact Conjugate / DAR RetentionReference
Non-Cleavable (Thioether) Thioether-based ADCHuman Plasma168>95%
Non-Cleavable (Amide) Amino-PEG6-C2-MMADMouse Plasma108Stable across most sites[2]
Non-Cleavable (Maleimidocaproyl) mc-MMAFPurified Neutrophil ElastaseNot specifiedNot cleaved

Comparative Analysis of Cleavable Linker Alternatives

In contrast to the stability of this compound, many applications require the controlled release of a payload at the target site. This is achieved using cleavable linkers that are designed to be labile under specific physiological conditions.[9] The main classes of cleavable linkers are enzyme-cleavable, pH-sensitive, and disulfide (redox-sensitive) linkers.

Enzyme-Cleavable Linkers

These linkers are designed to be substrates for enzymes that are overexpressed in target tissues or intracellular compartments, such as lysosomes.[10][9][11] Cathepsin B, a lysosomal protease, is a common enzyme targeted by dipeptide linkers like valine-citrulline (Val-Cit).[10][9][11]

Data Presentation: Cleavage of Enzyme-Sensitive Linkers

LinkerEnzymeSubstrate/ConjugateCleavage ConditionHalf-life (t½) / % ReleaseReference
Valine-Citrulline (Val-Cit) Cathepsin BVal-Cit-PABC-MMAEpH 6.0, 37°C240 minutes[9]
Phenylalanine-Lysine (Phe-Lys) Cathepsin BPhe-Lys-PABC-PayloadpH 6.0, 37°C8 minutes[9]
Valine-Alanine (Val-Ala) Cathepsin BVal-Ala-PABC-PayloadpH 6.0, 37°CCleaved at half the rate of Val-Cit[9]
Val-Cit Rat Liver Lysosomal HomogenateVal-Cit-PABC ADC48 hours85% cleavage[10]
pH-Sensitive Linkers

These linkers exploit the lower pH of the tumor microenvironment or endosomal and lysosomal compartments (pH 4.5-6.5) compared to the bloodstream (pH 7.4).[9][12][13][14][15] Hydrazones are a common class of pH-sensitive linkers.[9][13][16][17]

Data Presentation: Cleavage of pH-Sensitive Linkers

Linker TypeConjugate ExamplepHTemperature (°C)Half-life (t½)Reference
Hydrazone ADC with Hydrazone Linker5.0374.4 hours[9]
Acyl Hydrazone Doxorubicin Conjugate5.0Not specifiedMore labile than at neutral pH[13]
Trityl Doxorubicin Conjugate5.037<1 hour[14]
Phosphoramidate Amine-drug mimic5.537<1 hour[18]
Disulfide Linkers (Redox-Sensitive)

Disulfide linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher (1-10 mM) than in the extracellular space (~5 µM).[9][19][20][][22][23][24][25]

Data Presentation: Cleavage of Disulfide Linkers

Linker TypeConjugate ExampleReducing AgentConcentration% Cleavage / RateReference
Generic Disulfide ADC with Disulfide LinkerGlutathione (GSH)5 mM~50% reduction after 3 hours[9]
Hindered Disulfide Boc-AEDI-OH linker conjugateGlutathione (GSH)1-10 mMTime-dependent cleavage[19]
Disulfide DNA-peptide conjugateGlutathione (GSH)20 mMLinker-dependent rates[20]
Disulfide Oligoribonucleotide-cholesterol conjugateGlutathione (GSH)5 mM~50% reduction[25]

Experimental Protocols

In Vitro Plasma Stability Assay (for Non-Cleavable Linkers)

This protocol assesses the stability of a bioconjugate in plasma.[4][5][7][8]

Objective: To determine the rate of degradation or payload deconjugation of a bioconjugate with a non-cleavable linker in plasma over time.

Materials:

  • Bioconjugate (e.g., ADC with this compound linker)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography media

  • LC-MS/MS system

  • Incubator at 37°C

Procedure:

  • Incubate the bioconjugate at a final concentration of 1 mg/mL in plasma at 37°C.[9]

  • At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/bioconjugate mixture.[7]

  • Immediately quench any potential enzymatic activity by diluting the sample in cold PBS.

  • Capture the intact bioconjugate from the plasma sample using Protein A or Protein G affinity chromatography.

  • Wash the captured bioconjugate to remove plasma proteins.

  • Elute the bioconjugate from the affinity matrix.

  • Analyze the eluted bioconjugate by LC-MS to determine the drug-to-antibody ratio (DAR) or the presence of degradation products.[9]

  • Calculate the percentage of intact bioconjugate remaining at each time point to determine its plasma half-life.[9]

Cathepsin B Cleavage Assay (for Enzyme-Cleavable Linkers)

This protocol evaluates the cleavage of a protease-sensitive linker by cathepsin B.[11][26][27][28][29]

Objective: To determine the rate of payload release from a bioconjugate with a protease-sensitive linker in the presence of cathepsin B.

Materials:

  • Bioconjugate with a protease-sensitive linker (e.g., Val-Cit)

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol)

  • Quenching solution (e.g., 2% formic acid)

  • LC-MS/MS system

  • Incubator at 37°C

Procedure:

  • Prepare a reaction mixture containing the bioconjugate in the assay buffer.

  • Add activated recombinant human cathepsin B to initiate the reaction.

  • Incubate the reaction mixture at 37°C.[26]

  • At various time points, withdraw aliquots and quench the reaction by adding the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.[9]

  • Plot the concentration of the released payload over time to determine the cleavage rate.[9]

pH-Sensitivity Assay (for pH-Sensitive Linkers)

This protocol assesses the cleavage of a pH-sensitive linker at different pH values.[12][13]

Objective: To determine the rate of payload release from a bioconjugate with a pH-sensitive linker at acidic and physiological pH.

Materials:

  • Bioconjugate with a pH-sensitive linker (e.g., hydrazone)

  • Buffers at different pH values (e.g., pH 5.0 and pH 7.4)

  • Quenching solution

  • LC-MS/MS or HPLC system

  • Incubator at 37°C

Procedure:

  • Prepare solutions of the bioconjugate in buffers of different pH (e.g., pH 5.0 and pH 7.4).

  • Incubate the solutions at 37°C.

  • At various time points, withdraw aliquots and quench the reaction.

  • Analyze the samples by LC-MS/MS or HPLC to quantify the amount of released payload.

  • Plot the percentage of released payload over time for each pH to determine the hydrolysis rate and half-life.[12]

Glutathione (GSH)-Mediated Cleavage Assay (for Disulfide Linkers)

This protocol simulates the intracellular reducing environment to assess the cleavage of a disulfide linker.[19]

Objective: To determine the rate of payload release from a bioconjugate with a disulfide linker in the presence of glutathione.

Materials:

  • Bioconjugate with a disulfide linker

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • LC-MS system

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Freshly prepare a stock solution of GSH in PBS.

  • In a microcentrifuge tube, mix the bioconjugate solution with the GSH stock solution to a final GSH concentration of 1-10 mM.[19]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[19]

  • Analyze the samples by LC-MS to quantify the amount of released payload and determine the cleavage kinetics.[19]

Visualizations

MeNH_PEG2_OH_Structure cluster_linker This compound Linker MeNH H3C-NH- PEG2 -CH2-CH2-O-CH2-CH2- MeNH->PEG2 OH -OH PEG2->OH

Caption: Chemical structure of the this compound linker.

Cleavage_Mechanisms cluster_enzyme Enzyme-Cleavable cluster_pH pH-Sensitive cluster_redox Redox-Sensitive Enzyme_ADC Antibody-Linker(Val-Cit)-Payload Enzyme_Cleavage Cathepsin B (Lysosome) Enzyme_ADC->Enzyme_Cleavage Enzyme_Released Released Payload Enzyme_Cleavage->Enzyme_Released pH_ADC Antibody-Linker(Hydrazone)-Payload pH_Cleavage Low pH (Endosome/Lysosome) pH_ADC->pH_Cleavage pH_Released Released Payload pH_Cleavage->pH_Released Redox_ADC Antibody-Linker(S-S)-Payload Redox_Cleavage High GSH (Cytoplasm) Redox_ADC->Redox_Cleavage Redox_Released Released Payload Redox_Cleavage->Redox_Released

Caption: Mechanisms of action for common cleavable linkers.

In_Vitro_Assay_Workflow start Bioconjugate (Linker-Payload) incubation Incubate at 37°C with Cleavage Stimulus (e.g., Plasma, Enzyme, pH, GSH) start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis Analyze by LC-MS/MS or HPLC quenching->analysis data Quantify Released Payload or Intact Conjugate analysis->data kinetics Determine Cleavage Rate or Stability (t½) data->kinetics

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable MeNH-PEG2-OH Analogues in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, dictates the stability, efficacy, and ultimately, the safety of the entire construct. This guide provides a comprehensive comparison of two key linker strategies: cleavable and non-cleavable MeNH-PEG2-OH analogues, offering insights into their performance backed by experimental data and detailed protocols.

The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[1][2] Cleavable linkers are designed to be stable in systemic circulation and release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1][3] In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody backbone within the lysosome.[2][3] This distinction has profound implications for the therapeutic index of a drug conjugate.

Quantitative Performance Metrics: A Comparative Analysis

While direct head-to-head comparative data for this compound analogues is limited in publicly available literature, we can infer performance from studies on analogous short-chain PEG linkers and general principles of linker design. The following tables summarize expected performance based on the behavior of similar ADC systems.

Table 1: In Vitro Stability and Drug Release

ParameterCleavable this compound Analogue (Projected)Non-Cleavable this compound Analogue (Projected)Rationale
Plasma Stability (Half-life) Moderately StableHighly StableNon-cleavable linkers are inherently more resistant to enzymatic or chemical degradation in the bloodstream.[2]
Lysosomal Stability Labile (Designed for Cleavage)StableCleavable linkers are designed to be broken down by lysosomal enzymes or the acidic environment.
Payload Release Mechanism Triggered (e.g., enzymatic, pH)Antibody DegradationThe core difference in their design dictates how the active drug is liberated.[1][2]
Rate of Payload Release in Target Cell RapidSlow and SustainedCleavage mechanisms allow for a faster release of the payload compared to the multi-step process of antibody degradation.

Table 2: In Vitro and In Vivo Efficacy

ParameterCleavable this compound Analogue (Projected)Non-Cleavable this compound Analogue (Projected)Rationale
In Vitro Cytotoxicity (IC50) Potentially Lower (Higher Potency)Potentially Higher (Lower Potency)The rapid release of an unmodified payload from a cleavable linker can lead to a more immediate and potent cytotoxic effect.
Bystander Effect Yes (for membrane-permeable payloads)NoThe released payload from a non-cleavable linker is attached to an amino acid residue, which typically limits its ability to diffuse across cell membranes and kill neighboring cancer cells.[3]
In Vivo Antitumor Efficacy Potent, especially in heterogeneous tumorsPotent, particularly in tumors with high antigen expressionThe bystander effect of cleavable linkers can be advantageous in tumors where not all cells express the target antigen.[4]
Systemic Toxicity Potentially HigherGenerally LowerThe higher stability of non-cleavable linkers in circulation reduces the premature release of the payload, leading to fewer off-target toxicities.[3]

Signaling Pathways and Experimental Workflows

To understand the functional differences between these linkers, it is crucial to visualize their journey and the methods used to evaluate them.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway Cleavable_ADC ADC in Circulation (Stable) Internalization_C Internalization into Target Cell Cleavable_ADC->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (Enzymatic/pH) Lysosome_C->Cleavage Payload_Release_C Active Payload Release Cleavage->Payload_Release_C Bystander Bystander Effect (Cell-to-Cell Diffusion) Payload_Release_C->Bystander Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C Neighbor_Cell_Death Neighboring Cell Death Bystander->Neighbor_Cell_Death Non_Cleavable_ADC ADC in Circulation (Highly Stable) Internalization_NC Internalization into Target Cell Non_Cleavable_ADC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Antibody_Degradation Antibody Degradation Lysosome_NC->Antibody_Degradation Payload_Release_NC Payload-Linker-Amino Acid Complex Release Antibody_Degradation->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC

Figure 1: Cellular processing of ADCs with cleavable vs. non-cleavable linkers.

cluster_workflow Experimental Workflow for Linker Comparison cluster_in_vitro cluster_in_vivo Synthesis ADC Synthesis & Characterization (DAR) In_Vitro In Vitro Evaluation Synthesis->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Plasma_Stability Plasma Stability Assay (LC-MS) Lysosomal_Stability Lysosomal Stability Assay (LC-MS) Cytotoxicity Cytotoxicity Assay (IC50) (e.g., MTT, CellTiter-Glo) PK_Study Pharmacokinetic Study (ELISA, LC-MS/MS) Efficacy_Study Xenograft Tumor Model (Tumor Growth Inhibition) Toxicity_Study Toxicity Assessment (e.g., Body Weight, Hematology)

Figure 2: A typical experimental workflow for comparing linker performance.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate comparison of different linker technologies.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Incubate the ADC in plasma (human, mouse, or rat) at 37°C at a concentration of approximately 1 mg/mL.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

  • To determine the average drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using affinity chromatography (e.g., Protein A) and analyzed by LC-MS. A decrease in DAR over time indicates payload deconjugation.

  • To quantify the free payload, precipitate the plasma proteins with an organic solvent (e.g., acetonitrile).

  • Centrifuge the sample and analyze the supernatant containing the free payload by LC-MS/MS.

Lysosomal Stability and Payload Release Assay

Objective: To evaluate the release of the payload from the ADC in a simulated lysosomal environment.

Methodology:

  • Prepare a lysosomal fraction from cultured cancer cells or use a commercially available lysosomal extract.

  • Incubate the ADC with the lysosomal fraction at 37°C and a pH of approximately 4.5-5.0.

  • Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the reaction by adding a quenching solution or by heat inactivation.

  • Separate the released payload from the ADC and lysosomal proteins, typically by protein precipitation.

  • Quantify the released payload in the supernatant using LC-MS/MS.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against a target cancer cell line.

Methodology:

  • Plate cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubate the cells for a period of 72 to 120 hours.

  • Assess cell viability using a suitable assay, such as MTT or CellTiter-Glo®.

  • Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve.

Conclusion: Selecting the Optimal Linker Strategy

The choice between a cleavable and a non-cleavable this compound analogue is not a one-size-fits-all decision. It requires a careful consideration of the target antigen, the nature of the tumor, and the properties of the payload.

  • Cleavable linkers offer the advantage of a potent bystander effect, making them suitable for treating heterogeneous tumors. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.

  • Non-cleavable linkers provide superior plasma stability and a more favorable safety profile.[2][3] This makes them an excellent choice for homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired.

Ultimately, a thorough in vitro and in vivo evaluation, following rigorous experimental protocols, is necessary to determine the optimal linker strategy for a given therapeutic application. The inclusion of a short PEG chain in the this compound linker is a rational design choice to enhance hydrophilicity and potentially improve the pharmacokinetic properties of the resulting ADC.

References

Head-to-Head Comparison: MeNH-PEG2-OH vs. Alkyl Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of two distinct linker classes: the hydrophilic MeNH-PEG2-OH linker and traditional hydrophobic alkyl linkers.

Executive Summary

This compound, a short-chain polyethylene (B3416737) glycol (PEG) derivative, offers distinct advantages in terms of hydrophilicity, which can translate to improved solubility, reduced aggregation, and favorable pharmacokinetic profiles of the resulting drug conjugate.[1] In contrast, alkyl linkers, composed of saturated hydrocarbon chains, are characterized by their hydrophobicity, which can enhance cell membrane permeability but may also lead to challenges with aqueous solubility and non-specific binding.[2] The choice between these linker types represents a critical optimization step in drug development, balancing the need for aqueous solubility and favorable pharmacokinetics with efficient cell penetration and payload delivery.

Physicochemical Properties: A Comparative Analysis

The fundamental differences in the physicochemical properties of this compound and alkyl linkers underpin their differential impact on the performance of drug conjugates. The presence of ether oxygens in the PEG backbone of this compound renders it significantly more hydrophilic than a comparable alkyl chain.[3]

PropertyThis compoundRepresentative Alkyl Linker (Octane-1,8-diamine)Rationale
Molecular Weight ( g/mol ) 105.14[3]144.26[4]The PEG unit contributes to a lower molecular weight for a comparable chain length.
Calculated logP -1.1 to -0.5 (estimated)0.9[4]The ether oxygens in the PEG chain significantly increase hydrophilicity, resulting in a negative logP value, whereas the hydrocarbon chain of the alkyl linker is lipophilic.[1]
Topological Polar Surface Area (TPSA) (Ų) 55.4 (estimated)52[4]The oxygen atoms in the PEG linker contribute to a larger polar surface area compared to the amine groups alone in the alkyl diamine.[5]
Hydrogen Bond Donors 22[4]Both linkers possess two primary amine groups capable of donating hydrogen bonds.
Hydrogen Bond Acceptors 32[4]The two ether oxygens and the nitrogen atom in this compound act as hydrogen bond acceptors, compared to only the two nitrogen atoms in the alkyl diamine.
Rotatable Bond Count 57[4]The shorter PEG linker has fewer rotatable bonds, suggesting a slightly more constrained conformation.
Aqueous Solubility HighLow to ModerateThe hydrophilic nature of the PEG chain enhances water solubility.[2]

Note: Calculated logP and TPSA for this compound are estimated based on its structure and comparison with similar molecules, as direct database entries were not consistently available. The logP value is a measure of lipophilicity, with lower values indicating higher hydrophilicity.[1] TPSA is a predictor of drug transport properties.[5]

Impact on Drug Conjugate Performance: A Data-Driven Perspective

While direct head-to-head studies comparing ADCs or PROTACs with this compound versus a specific alkyl linker are limited in the public domain, extensive research on hydrophilic (PEG-based) versus hydrophobic (alkyl-like) linkers provides valuable insights into their expected performance.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the hydrophilicity of the linker can be a significant advantage, particularly when working with hydrophobic payloads.

Performance ParameterThis compound (Hydrophilic)Alkyl Linker (Hydrophobic)Rationale & Supporting Data
In Vitro Cytotoxicity (IC50) Potentially lower or comparableGenerally potentWhile hydrophobic linkers can facilitate passive diffusion across the cell membrane, hydrophilic linkers can improve overall ADC properties, leading to efficient payload delivery. Studies have shown that ADCs with hydrophilic linkers can exhibit potent in vitro cytotoxicity, often comparable to their hydrophobic counterparts.[6] For instance, a study comparing hydrophilic and hydrophobic linkers on a HER2-targeting ADC with an MMAE payload showed excellent and similar in vitro cytotoxicity for all constructs.[6]
In Vivo Efficacy Often superiorVariableThe improved pharmacokinetics of ADCs with hydrophilic linkers, including longer plasma half-life and increased tumor accumulation, frequently translates to enhanced in vivo efficacy.[7][8] An ADC with a hydrophilic polymer carrier demonstrated significantly greater effectiveness in HER2-low breast cancer models compared to a conventional ADC.[9]
Pharmacokinetics (PK) Longer plasma half-life, lower clearanceShorter plasma half-life, higher clearanceThe hydrophilic nature of PEG linkers reduces non-specific interactions and clearance, leading to prolonged circulation.[7] This can be particularly beneficial for reaching tumors with lower antigen expression.
Stability & Aggregation Higher stability, reduced aggregationProne to aggregation with hydrophobic payloadsThe hydrophilicity of PEG linkers can mitigate the aggregation of ADCs, especially those with high drug-to-antibody ratios (DARs) and hydrophobic payloads.[10]
Proteolysis Targeting Chimeras (PROTACs)

For PROTACs, the interplay between cell permeability and aqueous solubility is a key consideration in linker design.

Performance ParameterThis compound (Hydrophilic)Alkyl Linker (Hydrophobic)Rationale & Supporting Data
Cell Permeability Moderate, can be enhanced by conformational effectsGenerally higherThe hydrophobic nature of alkyl linkers can improve passive diffusion across the cell membrane. However, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields polar groups, thereby enhancing permeability.[11]
Aqueous Solubility HigherLowerThe PEG chain significantly improves the water solubility of the PROTAC molecule, which is often a challenge for these "beyond Rule of 5" molecules.[2]
Degradation Efficacy (DC50/Dmax) Highly dependent on ternary complex formationHighly dependent on ternary complex formationThe optimal linker length and composition are critical for achieving a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. While alkyl linkers might offer better permeability, the improved solubility and conformational flexibility of PEG linkers can lead to more efficient degradation.[11]
Metabolic Stability Can be susceptible to oxidationGenerally more stable to oxidative metabolismThe ether linkages in PEG chains can be sites of oxidative metabolism, whereas alkyl chains are typically more metabolically robust.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.

Synthesis of a Representative ADC with a this compound Linker

This protocol describes the conjugation of a payload to an antibody via a this compound linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound linker with a maleimide (B117702) group (Maleimide-PEG2-NHMe)

  • Thiol-reactive cytotoxic payload (e.g., MMAE)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sephadex G-25 column

Procedure:

  • Antibody Reduction: The antibody is partially reduced to expose free thiol groups on the interchain cysteines. To a solution of the antibody (e.g., 5 mg/mL in PBS), add a 10-fold molar excess of TCEP. Incubate at 37°C for 2 hours.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into PBS using a desalting column (e.g., Sephadex G-25).

  • Payload-Linker Conjugation: Prepare a stock solution of the Maleimide-PEG2-NHMe-Payload conjugate in DMSO.

  • Conjugation Reaction: Add the payload-linker solution to the reduced antibody at a 5-fold molar excess per thiol group. Gently mix and incubate at room temperature for 1 hour in the dark.

  • Purification: The resulting ADC is purified from unconjugated payload-linker and other small molecules by size-exclusion chromatography (SEC) using a Sephadex G-25 column.

  • Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, a key predictor of its in vivo performance.

Materials:

  • ADC construct

  • Human or mouse plasma

  • Protein A or Protein G magnetic beads

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubation: The ADC is incubated in plasma at a concentration of 1 mg/mL at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • ADC Capture: At each time point, the ADC is captured from the plasma using Protein A or Protein G magnetic beads.

  • Analysis: The captured ADC is eluted and analyzed by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.

Visualizations

HER2 Signaling Pathway Targeted by ADCs

The human epidermal growth factor receptor 2 (HER2) is a key target for ADCs in breast cancer and other malignancies. Upon ADC binding, the HER2 receptor is internalized, leading to the release of the cytotoxic payload inside the cancer cell. The binding of the antibody itself can also inhibit downstream signaling pathways like the PI3K-AKT and RAS-MAPK pathways.[9][12]

HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC ADC HER2 HER2 ADC->HER2 Binding PI3K PI3K HER2->PI3K Inhibition by Antibody RAS RAS HER2->RAS Inhibition by Antibody Internalization Internalization HER2->Internalization Endocytosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Apoptosis / Cell Cycle Arrest Payload_Release->Cell_Death

Caption: HER2 signaling pathway and ADC mechanism of action.

General Experimental Workflow for ADC Comparison

The following diagram illustrates a typical workflow for the head-to-head comparison of ADCs with different linkers.

ADC_Comparison_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_PEG ADC with This compound Linker Characterization DAR, Purity, Aggregation ADC_PEG->Characterization ADC_Alkyl ADC with Alkyl Linker ADC_Alkyl->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Stability Plasma Stability (DAR over time) Characterization->Stability Efficacy Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Efficacy PK Pharmacokinetics (t1/2, Clearance) Stability->PK

Caption: Experimental workflow for comparing ADCs with different linkers.

Conclusion

The choice between a this compound and an alkyl linker is a nuanced decision that depends on the specific goals of the drug development program. This compound and other hydrophilic PEG linkers offer a powerful strategy to improve the "drug-like" properties of ADCs and PROTACs, particularly by enhancing aqueous solubility and pharmacokinetic profiles. This can lead to improved in vivo efficacy and a wider therapeutic window. Alkyl linkers, while potentially offering advantages in cell permeability, may require more extensive formulation efforts and can be challenging when paired with hydrophobic payloads. The provided data and protocols offer a framework for the rational selection and evaluation of these critical components in the design of next-generation targeted therapeutics.

References

A Comparative Guide to HPLC Purity Validation of MeNH-PEG2-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of discrete polyethylene (B3416737) glycol (dPEG®) linkers like Methyl-amino-PEG2-alcohol (MeNH-PEG2-OH) is critical for the consistency, safety, and efficacy of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for assessing the purity of such compounds.

This guide provides an objective comparison of HPLC methodologies for the purity validation of this compound, presenting a detailed experimental protocol and comparing its performance with a common alternative, Amino-PEG3-alcohol. The data and protocols herein are designed to assist in the selection and implementation of robust quality control measures.

Comparison of Amino-PEG Linkers by HPLC

The primary challenge in analyzing short-chain amino-PEG linkers is their lack of a strong UV chromophore, necessitating the use of universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS). Reversed-Phase HPLC (RP-HPLC) is the most effective separation mode, capable of resolving the target compound from process-related impurities and oligomeric variants.

Here, we compare the purity of a typical batch of this compound with a structurally similar alternative, Amino-PEG3-alcohol, using a validated RP-HPLC-ELSD method.

Table 1: Comparative Purity Analysis of Amino-PEG Linkers

ParameterThis compoundAmino-PEG3-alcohol
Structure CH₃-NH-(CH₂CH₂O)₂-HNH₂-(CH₂CH₂O)₃-H
Molecular Weight 121.16 g/mol 149.19 g/mol
Typical Supplier Purity >98%>98%
Retention Time (RT) 10.2 min9.5 min
Purity by HPLC-ELSD 98.9%99.2%
Major Impurity PEG3 analogue (0.6%)PEG2 analogue (0.4%)
Other Impurities <0.5%<0.4%

Experimental Protocol: RP-HPLC-ELSD for this compound Purity

This protocol details a robust method for the purity determination of this compound and can be adapted for similar short-chain PEG linkers.

Objective: To quantitatively determine the purity of this compound and separate it from potential impurities using Reversed-Phase High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A polymeric reversed-phase column (e.g., Agilent PLRP-S, 100 Å, 5 µm, 4.6 x 150 mm). C18 columns can also be used.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B (linear gradient)

    • 15-17 min: 40% to 95% B (linear gradient)

    • 17-20 min: 95% B (hold)

    • 20-21 min: 95% to 5% B (linear gradient)

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Method Selection Diagrams

The following diagrams illustrate the experimental workflow for HPLC validation and the logical process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Product Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC Inject into RP-HPLC System Filter->HPLC Separation Gradient Elution Separation HPLC->Separation Detection ELSD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Area % Purity Integration->Purity Report Report Purity->Report Method_Selection cluster_methods cluster_techniques goal Analytical Goal? purity Impurity Profile & Quantitation goal->purity mw_dist MW Distribution & Aggregates goal->mw_dist polar Highly Polar Impurities goal->polar rp_hplc RP-HPLC-ELSD/CAD/MS purity->rp_hplc sec SEC-RI mw_dist->sec hilic HILIC-ELSD polar->hilic

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of MeNH-PEG2-OH in E3 Ligase Systems

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the MeNH-PEG2-OH linker performs in Cereblon (CRBN) and von Hippe-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and protocols for researchers in targeted protein degradation.

In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. These heterobifunctional molecules are composed of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the formation of a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.

This guide provides a comparative analysis of the performance of the this compound linker, a building block characterized by a methylamino group, a two-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal hydroxyl group, within the two most utilized E3 ligase systems: Cereblon (CRBN) and von Hippe-Lindau (VHL). The choice of E3 ligase and the linker architecture are pivotal design elements that dictate a PROTAC's potency, selectivity, and pharmacokinetic properties.

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). By simultaneously binding to a target protein and an E3 ligase, the PROTAC forms a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. This polyubiquitination acts as a molecular tag, marking the protein for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can then facilitate further rounds of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC Molecule (e.g., with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (CRBN or VHL) E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_workflow Workflow for DC₅₀ and Dₘₐₓ Determination A 1. Cell Seeding (e.g., 6-well plates) B 2. PROTAC Treatment (Serial Dilutions + Vehicle) A->B C 3. Incubation (4-24 hours) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blotting (SDS-PAGE, Transfer, Immunoblot) D->E F 6. Image Acquisition & Densitometry E->F G 7. Data Analysis (Normalization, Dose-Response Curve) F->G H 8. Determine DC₅₀ & Dₘₐₓ G->H

Safety Operating Guide

Standard Operating Procedure: Disposal of MeNH-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general guideline for the disposal of MeNH-PEG2-OH (also known as 2-(2-aminoethoxy)ethanol). These procedures are based on common laboratory practices for similar chemical compounds. It is mandatory to consult the official Safety Data Sheet (SDS) provided by the manufacturer for your specific product before handling and disposal. Local, state, and federal regulations for chemical waste disposal must be followed at all times.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably a chemical fume hood. Always wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or neoprene gloves (ensure no degradation).
Body Protection Standard laboratory coat.

Waste Characterization and Segregation

Properly categorizing the waste is the first step in ensuring safe and compliant disposal. This compound waste should be segregated based on its form and any potential contamination.

Table 2: Waste Stream Classification for this compound

Waste Stream CategoryDescriptionDisposal Container
Unused/Expired Product Pure, unadulterated this compound in its original container.Original, tightly sealed container.
Contaminated Solutions Aqueous or organic solutions containing this compound. Do not mix with incompatible waste streams. Labeled, sealed, and chemically compatible waste bottle.
Contaminated Labware Pipette tips, vials, gloves, and other disposable materials that have come into direct contact with the chemical.Labeled, sealed chemical waste bag or container.

Step-by-Step Disposal Protocol

Follow this workflow for the safe disposal of this compound waste streams.

Step 1: Preparation

  • Confirm the identity of the chemical waste.

  • Ensure the waste container is properly labeled with the chemical name ("this compound"), concentration (if applicable), and hazard information.

  • Don all required PPE as specified in Table 1.

Step 2: Waste Collection

  • For Liquid Waste: Using a funnel, carefully pour the liquid waste into a designated, chemically-resistant waste container. Avoid overfilling; fill to a maximum of 80% capacity.

  • For Solid Waste: Place all contaminated disposables (gloves, pipette tips, etc.) into a designated solid chemical waste container.

  • For Unused Product: If the original container is intact and clearly labeled, it can serve as the primary waste container. Do not combine unused product with other waste streams.

Step 3: Container Sealing and Storage

  • Tightly seal all waste containers to prevent leaks or spills.

  • Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Store the sealed waste containers in a designated secondary containment bin within a satellite accumulation area or the main chemical waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Complete all necessary waste manifests or disposal forms as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram outlines the logical steps for handling and disposing of this compound.

G start Begin Disposal Process ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify 2. Identify Waste Type ppe->identify liquid Liquid Waste (Solutions) identify->liquid Solution solid Solid Waste (Contaminated Labware) identify->solid Labware pure Unused Product identify->pure Unused collect_liquid 3a. Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_solid 3b. Collect in Labeled Solid Waste Container solid->collect_solid collect_pure 3c. Keep in Original Labeled Container pure->collect_pure seal 4. Securely Seal Container & Decontaminate Exterior collect_liquid->seal collect_solid->seal collect_pure->seal storage 5. Store in Designated Secondary Containment Area seal->storage ehs 6. Contact EHS for Pickup & Final Disposal storage->ehs

Caption: Workflow for the safe segregation and disposal of this compound waste.

Personal protective equipment for handling MeNH-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for MeNH-PEG2-OH

Hazard Identification and Classification

This chemical is considered hazardous. Based on the data for its dimethylated analog, it is classified as follows:

  • Acute Dermal Toxicity, Category 4: Harmful in contact with skin.[1]

  • Skin Corrosion, Sub-category 1C: Causes severe skin burns.[1][2]

  • Serious Eye Damage, Category 1: Causes serious eye damage.[1][2][3]

  • Combustible Liquid: The dimethylated analog is a combustible liquid.[3]

Signal Word: Danger[1][3]

Hazard Statements:

  • H312: Harmful in contact with skin.[1][3]

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H318: Causes serious eye damage.[2][3]

  • H227: Combustible liquid.[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety.

Protection Type Specification Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full face shield.[1][3]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection - Gloves: Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated.[1] - Clothing: A flame-retardant and impervious lab coat or protective suit is required.[1][3]Prevents skin contact, which can cause severe burns and is a route for toxic exposure.[1]
Respiratory Protection A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded, if irritation is experienced, or if working outside of a well-ventilated area like a fume hood.[1]Protects against inhalation of vapors or mists.

Standard Operating Protocol for Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Pre-Handling Preparations
  • Consult SDS: Always review the Safety Data Sheet for the most current information before use.

  • Ensure Proper Ventilation: All handling procedures must be conducted in a certified chemical fume hood.[1][3]

  • Gather Materials: Assemble all necessary equipment, including the chemical container, solvents, reaction vessels, and waste containers, inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling Procedure
  • Grounding: Use spark-proof tools and ensure all equipment is grounded to prevent static discharge, which could be an ignition source.[1][4]

  • Dispensing: Open the container carefully. Avoid splashing or creating mists.

  • Transfer: Use appropriate tools (e.g., pipette, syringe) to transfer the liquid.

  • Reactions: If used in a reaction, add it slowly to the reaction vessel. Be aware of potential exothermic reactions.

  • Resealing: Once done, securely close the container.[5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][5]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don Required PPE prep3->prep4 handle1 Ground Equipment prep4->handle1 handle2 Dispense Chemical Carefully handle1->handle2 handle3 Securely Reseal Container handle2->handle3 post1 Dispose of Waste handle3->post1 post2 Clean Work Area post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Standard Operating Procedure for Handling this compound

Storage, Spill, and Disposal Plans

Storage and Incompatibilities
  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5] Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[5] Seek immediate medical attention as the chemical can cause severe burns.[1]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do so.[5] Continue rinsing and seek immediate medical attention.[3][5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1][5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Spill_Response_Plan cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_final Final Steps action1 Alert Personnel & Evacuate Area action2 Remove Ignition Sources action1->action2 action3 Ensure Proper PPE action2->action3 contain1 Contain Spill with Absorbent Material action3->contain1 contain2 Collect Waste with Spark-Proof Tools contain1->contain2 contain3 Place in a Labeled, Closed Container contain2->contain3 final1 Decontaminate Spill Area contain3->final1 final2 Dispose of Waste via EHS final1->final2 final3 Report the Incident final2->final3

Emergency Spill Response Workflow
Disposal Plan

  • Waste Classification: This chemical and any materials contaminated with it must be treated as hazardous waste.

  • Containerization: Collect waste in a suitable, properly labeled, and tightly sealed container that is compatible with the chemical.[6][7]

  • Disposal Route: Do not dispose of down the drain or in regular trash.[8][9] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[7]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MeNH-PEG2-OH
Reactant of Route 2
MeNH-PEG2-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.